2,4,6-Trimethylbenzenesulfonic acid
Description
The exact mass of the compound 2-Mesitylenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5233. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trimethylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQSRIDYRFTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188076 | |
| Record name | Mesitylene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3453-83-6 | |
| Record name | 2,4,6-Trimethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitylene-2-sulfonic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mesitylenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitylene-2-sulphonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesitylene-2-sulphonic acid, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESITYLENE-2-SULFONIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7T8KN72DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 2,4,6-trimethylbenzenesulfonic acid, a compound of significant interest in various chemical and pharmaceutical applications. This document moves beyond a simple cataloging of data points to offer insights into the practical implications of these properties, grounded in established scientific principles.
Introduction: The Significance of 2,4,6-Trimethylbenzenesulfonic Acid
2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is an aromatic sulfonic acid that plays a crucial role as a strong, non-oxidizing acid catalyst in a variety of organic reactions. Its bulky trimethyl-substituted phenyl group confers unique solubility and reactivity characteristics, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its physical properties is paramount for its effective handling, application in reaction design, and for the development of robust and reproducible synthetic protocols. This guide will delve into the key physical characteristics of both the anhydrous and dihydrate forms of this important reagent.
Molecular Structure and Key Identifiers
A thorough understanding of a compound's physical properties begins with its molecular identity.
-
Molecular Formula: C₉H₁₂O₃S[1]
-
Molecular Weight: 200.25 g/mol (anhydrous)[1], 236.29 g/mol (dihydrate)
-
CAS Registry Number: 3453-83-6 (anhydrous)[1], 835617-36-2 (dihydrate)
-
Synonyms: Mesitylenesulfonic acid, 2-Mesitylenesulfonic acid[1]
The structure of 2,4,6-trimethylbenzenesulfonic acid is characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and three methyl groups (-CH₃) at the 2, 4, and 6 positions. This substitution pattern is critical to its chemical behavior.
Caption: 2D structure of 2,4,6-trimethylbenzenesulfonic acid.
Tabulated Physical Properties
For ease of comparison and quick reference, the key physical properties of both the anhydrous and dihydrate forms are summarized below. It is crucial to distinguish between these two forms, as the presence of water of hydration significantly alters properties such as melting point and molecular weight.
| Property | Anhydrous 2,4,6-trimethylbenzenesulfonic acid | 2,4,6-trimethylbenzenesulfonic acid dihydrate | Source(s) |
| Appearance | White to gray crystalline solid | Solid | [2] |
| Molecular Formula | C₉H₁₂O₃S | C₉H₁₂O₃S·2H₂O | [1] |
| Molecular Weight | 200.25 g/mol | 236.29 g/mol | [1] |
| Melting Point | 55-57 °C | 74-78 °C | [3] |
| Boiling Point | No data available | No data available | |
| Density | 1.243 g/cm³ | No data available | [4] |
| Flash Point | > 110 °C (> 230 °F) | No data available | [4] |
| pKa | No experimental data available. Estimated to be strongly acidic. | No experimental data available. Estimated to be strongly acidic. | |
| Solubility | Soluble in toluene (almost transparent) | Soluble in water | [5] |
In-depth Discussion of Physical Properties
Melting Point: A Tale of Two Forms
The significant difference in the melting points of the anhydrous (55-57 °C) and dihydrate (74-78 °C) forms underscores the importance of sample purity and handling. The presence of water in the crystal lattice of the dihydrate leads to stronger intermolecular forces, thus requiring more energy to break the crystal structure. For researchers, this means that exposure of the anhydrous form to atmospheric moisture can lead to the formation of the dihydrate, resulting in a change in the observed melting point and potentially impacting reaction outcomes.
Acidity (pKa)
Solubility Profile: The Influence of Structure
The solubility of 2,4,6-trimethylbenzenesulfonic acid is a direct consequence of its molecular structure. The polar sulfonic acid group imparts a degree of water solubility, particularly for the dihydrate form. Conversely, the nonpolar mesitylene (trimethylbenzene) portion of the molecule provides solubility in organic solvents. The anhydrous form is noted to be soluble in toluene.[5] This dual solubility profile is advantageous in organic synthesis, allowing it to be used in a variety of reaction media.
Experimental Protocols
To ensure the scientific integrity of research, the accurate determination of physical properties is essential. The following are generalized, yet robust, protocols for key physical property measurements.
Determination of Melting Point
The melting point of 2,4,6-trimethylbenzenesulfonic acid can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate should be reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound or verifying the properties of a known one.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, diethyl ether, toluene).
-
Sample Preparation: A small, measured amount of 2,4,6-trimethylbenzenesulfonic acid (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: The chosen solvent is added portion-wise (e.g., 0.1 mL at a time) with agitation after each addition.
-
Observation: The sample is observed for dissolution. The point at which the solid completely dissolves is noted to estimate the solubility.
Handling and Safety Considerations
As a strong acid, 2,4,6-trimethylbenzenesulfonic acid and its dihydrate are corrosive and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
The physical properties of 2,4,6-trimethylbenzenesulfonic acid are a direct reflection of its molecular structure and are critical to its successful application in research and development. This guide has provided a detailed overview of these properties, emphasizing the distinction between the anhydrous and dihydrate forms. A thorough understanding of its melting point, acidity, and solubility will enable scientists to utilize this versatile reagent with greater precision and safety, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
-
ChemBK. 2,4,6-Trimethylbenzenesulfonyl Chloride. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR spectrum [chemicalbook.com]
- 4. CN100569726C - Synthetic Technology of 2,4,6-Trimethylbenzoic Acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfonic Acid for Advanced Research Applications
This guide provides an in-depth exploration of 2,4,6-trimethylbenzenesulfonic acid, a vital reagent in modern organic synthesis and drug development. Known commonly as mesitylenesulfonic acid, its unique combination of strong acidity and steric bulk makes it an invaluable tool for researchers and chemists. This document will delve into its fundamental properties, synthesis protocols, diverse applications, and critical safety considerations, offering field-proven insights for its effective utilization.
Core Compound Identification and Physicochemical Properties
2,4,6-Trimethylbenzenesulfonic acid is a strong organic acid belonging to the arylsulfonic acid family. Its structure is characterized by a sulfonic acid moiety attached to a mesitylene (1,3,5-trimethylbenzene) ring. This substitution pattern is key to its utility, as the three methyl groups provide significant steric hindrance around the acidic proton. The compound is most commonly available in its anhydrous and dihydrate forms.
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Citation(s) |
| Chemical Name | 2,4,6-Trimethylbenzenesulfonic acid | [1] |
| Synonym(s) | Mesitylenesulfonic acid | [2] |
| CAS Number (Anhydrous) | 3453-83-6 | [1] |
| CAS Number (Dihydrate) | 835617-36-2 | [3] |
| Molecular Formula | C₉H₁₂O₃S | [1] |
| Molecular Weight (Anhydrous) | 200.25 g/mol | [1] |
| Molecular Weight (Dihydrate) | 236.29 g/mol | |
| Appearance | White crystalline solid or powder | [1] |
| Acidity (pKa) | Strong acid, comparable to other arylsulfonic acids like p-toluenesulfonic acid (pKa ≈ -2.8) | [4] |
Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid
The primary industrial and laboratory synthesis of 2,4,6-trimethylbenzenesulfonic acid is achieved through the electrophilic aromatic sulfonation of mesitylene (1,3,5-trimethylbenzene).[3] The choice of sulfonating agent is critical to the reaction's efficiency and purity of the final product.
Synthetic Rationale and Mechanistic Insight
The sulfonation of mesitylene is a classic example of an electrophilic aromatic substitution reaction. The benzene ring of mesitylene is highly activated towards electrophiles due to the electron-donating inductive effects of the three methyl groups. The electrophile, typically sulfur trioxide (SO₃) or its equivalent, attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the final sulfonic acid product. The use of strong acids like sulfuric acid or oleum serves to generate the highly electrophilic SO₃ in situ.
Experimental Protocol: Sulfonation of Mesitylene
The following protocol describes a general procedure for the synthesis of 2,4,6-trimethylbenzenesulfonic acid.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Concentrated Sulfuric Acid (98%) or Oleum (fuming sulfuric acid)
-
Ice bath
-
Reaction flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath to maintain a low temperature.
-
Charge Reactants: Add a measured amount of mesitylene to the reaction flask.
-
Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise to the stirred mesitylene via a dropping funnel. It is crucial to control the rate of addition to manage the exothermic nature of the reaction and prevent the formation of byproducts.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 2-4 hours) to ensure complete conversion.
-
Workup and Isolation: Carefully quench the reaction by pouring the mixture over crushed ice. The product, 2,4,6-trimethylbenzenesulfonic acid, will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from water to yield the dihydrate form.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethylbenzenesulfonic acid.
Sources
An In-Depth Technical Guide to the Synthesis and Preparation of 2,4,6-Trimethylbenzenesulfonic Acid
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid. It is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of this important chemical intermediate.
Introduction: The Significance of 2,4,6-Trimethylbenzenesulfonic Acid
2,4,6-Trimethylbenzenesulfonic acid is a valuable organic compound characterized by a sulfonic acid group attached to a mesitylene (1,3,5-trimethylbenzene) ring.[1] This structure imparts unique properties, making it a versatile tool in organic synthesis. Its strong acidity allows it to function as a catalyst, while the bulky methyl groups can influence the stereochemistry and regioselectivity of reactions.[2] Consequently, it finds applications in the synthesis of dyes, pharmaceuticals, and specialty polymers.[2] This guide will delve into the established methods for its preparation, emphasizing the chemical principles that ensure a high-yield, high-purity product.
The Chemistry of Synthesis: Electrophilic Aromatic Sulfonation
The synthesis of 2,4,6-trimethylbenzenesulfonic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3][4] In this process, an electrophile attacks the electron-rich aromatic ring of mesitylene, replacing a hydrogen atom.
The Electrophile: Sulfur Trioxide
The key electrophile in this reaction is sulfur trioxide (SO₃).[3][5] In the presence of concentrated sulfuric acid (H₂SO₄), SO₃, or its protonated form, is generated and becomes the active sulfonating agent.[3] The reaction is typically performed by heating the aromatic compound with sulfuric acid.[3]
Reaction Mechanism
The sulfonation of mesitylene proceeds through a well-established two-step mechanism, often referred to as the SE2 or arenium ion mechanism.[4]
-
Formation of the σ-complex (Arenium Ion): The electrophilic sulfur trioxide attacks the π-electron system of the mesitylene ring. This leads to the formation of a resonance-stabilized carbocation intermediate, also known as a σ-complex or arenium ion. This is the rate-determining step of the reaction.[4]
-
Deprotonation and Aromatization: A weak base, typically HSO₄⁻ present in the reaction medium, removes a proton from the carbon atom bearing the sulfonate group. This step restores the aromaticity of the ring, yielding the final product, 2,4,6-trimethylbenzenesulfonic acid.[4]
A visual representation of this mechanism is provided below.
Caption: Reaction mechanism for the sulfonation of mesitylene.
Experimental Protocol: Synthesis and Purification
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis and purification of 2,4,6-trimethylbenzenesulfonic acid.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Mesitylene (1,3,5-trimethylbenzene) | See protocol | Starting material |
| Concentrated Sulfuric Acid (98%) | See protocol | Sulfonating agent |
| Round-bottom flask | Appropriate size | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing | |
| Heating mantle | To control reaction temperature | |
| Ice bath | For cooling | |
| Buchner funnel and filter flask | For filtration |
Synthesis Procedure
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Addition of Reactants: Carefully add a measured amount of mesitylene to the flask. While stirring, slowly add concentrated sulfuric acid. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reaction: Heat the mixture to the desired temperature and maintain it for a specified period to ensure the completion of the reaction. The optimal temperature and time are critical for maximizing yield and minimizing side products.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any remaining sulfuric acid.
Purification
The crude 2,4,6-trimethylbenzenesulfonic acid can be purified by recrystallization from water to obtain the dihydrate form.[1] Dissolve the crude product in a minimal amount of hot water, then allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration.
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of 2,4,6-trimethylbenzenesulfonic acid.
Characterization of 2,4,6-Trimethylbenzenesulfonic Acid
To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. For 2,4,6-trimethylbenzenesulfonic acid, the spectrum will show characteristic signals for the aromatic protons and the methyl group protons.[6] The aromatic protons typically appear as a singlet, and the methyl protons will also appear as singlets with different chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule, further confirming its structure.
-
-
Melting Point: The melting point of the purified product can be compared to the literature value to assess its purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the S=O and O-H stretches of the sulfonic acid group.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[8] Handle with extreme care and have a neutralizing agent (such as sodium bicarbonate) readily available in case of a spill.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of 2,4,6-trimethylbenzenesulfonic acid via electrophilic aromatic sulfonation of mesitylene is a robust and well-understood process. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can reliably produce this valuable chemical intermediate for a wide array of applications in organic synthesis. The detailed protocol and theoretical background provided in this guide serve as a comprehensive resource for scientists and professionals in the field.
References
- MDPI. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
- (n.d.). The Role of 2,4,6-Trimethylbenzenesulfonic Acid in Advanced Organic Synthesis.
- PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1).
- ECHEMI. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid SDS, 3453-83-6 Safety Data Sheets.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.
- ChemicalBook. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR spectrum.
- Echemi. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) Safety Data Sheets.
- PrepChem.com. (n.d.). Synthesis of 3-(((2,4,6-trimethylphenyl)methyl)amino)benzenesulfonic acid.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- ACS Publications. (n.d.). THE KINETICS OF THE REACTIONS OF AROMATIC HYDROCARBONS IN SULFURIC ACID. III. MESITYLENE. The Journal of Physical Chemistry.
- ChemicalBook. (n.d.). 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- CymitQuimica. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid.
- Wikipedia. (n.d.). Aromatic sulfonation.
- (n.d.). The Chemical Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid: Methods and Considerations.
- Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
- NIH. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC.
- (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Mesitylenesulfonic acid structure and chemical formula.
An In-depth Technical Guide to Mesitylenesulfonic Acid: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
Mesitylenesulfonic acid, also known as 2,4,6-trimethylbenzenesulfonic acid, is a potent organosulfur compound that serves as a strong, non-oxidizing acid catalyst in a multitude of organic transformations.[1][2] Derived from mesitylene, its unique structure, featuring three methyl groups flanking the sulfonic acid moiety, imparts distinct steric and solubility characteristics that are highly valued in both laboratory and industrial settings. Unlike simpler sulfonic acids such as p-toluenesulfonic acid (p-TsOH), the bulky nature of mesitylenesulfonic acid can offer unique selectivity in sterically demanding reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility for researchers and professionals in organic synthesis and drug development.
Chemical Identity and Structure
Mesitylenesulfonic acid is an aromatic sulfonic acid. The presence of the sulfonic acid group (-SO3H) attached to the benzene ring renders it a strong acid, comparable in strength to mineral acids.[1] It is most commonly available and handled as its dihydrate form, which contains two molecules of water of crystallization.[1][3]
Chemical Formula:
The structural arrangement consists of a benzene ring with methyl groups at positions 2, 4, and 6, and a sulfonic acid group at position 1. This symmetrical substitution is key to its properties.
Caption: Chemical structure of 2,4,6-Mesitylenesulfonic acid.
Chemical and Physical Properties
A summary of the key properties of mesitylenesulfonic acid is presented below. The dihydrate is the most common commercial form.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₃S (Anhydrous) C₉H₁₂O₃S·2H₂O (Dihydrate) | [3][4][5] |
| Molecular Weight | 200.25 g/mol (Anhydrous) 236.29 g/mol (Dihydrate) | [3][4] |
| Appearance | Pale cream or white crystalline solid. | [1] |
| Melting Point | 74-78 °C (dihydrate, lit.) | |
| Solubility | Soluble in polar solvents like water and alcohols. | [1][4] |
| Acidity | Strong acid. | [1] |
| CAS Number | 3453-83-6 (Anhydrous) 835617-36-2 (Dihydrate) | [3][6] |
| Synonyms | 2,4,6-Trimethylbenzenesulfonic acid. | [1][6] |
The three electron-donating methyl groups slightly increase the electron density on the aromatic ring, while the bulky steric environment around the sulfonic acid group can influence its reactivity and catalytic behavior.
Synthesis and Purification
Mesitylenesulfonic acid is synthesized via the electrophilic aromatic sulfonation of mesitylene. This reaction is a cornerstone of aromatic chemistry, where sulfur trioxide (SO₃), typically from concentrated sulfuric acid, acts as the electrophile.
Synthesis Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds through a standard electrophilic aromatic substitution mechanism. The high concentration of methyl groups on the benzene ring makes it highly activated and directs the incoming electrophile (SO₃) to an unsubstituted position.
Caption: Simplified workflow for the synthesis of mesitylenesulfonic acid.
Experimental Protocol: Synthesis and Purification
The following protocol is adapted from established procedures and is intended for use by trained chemists.[7]
Materials:
-
Mesitylene
-
Concentrated Sulfuric Acid (98%)
-
Hydrochloric Acid (15%)
-
Calcium Chloride (anhydrous)
-
Mechanical Stirrer
-
Reflux Condenser
-
Steam Distillation Apparatus
-
Filtration apparatus (Büchner funnel or similar)
Procedure:
-
Sulfonation: In a flask equipped with a mechanical stirrer and reflux condenser, cautiously add an equal volume of concentrated sulfuric acid to mesitylene.
-
Heating: Warm the mixture on a water bath for approximately one hour with continuous stirring. This promotes the sulfonation reaction. The causality here is that elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Crystallization: Allow the mixture to cool to room temperature. Mesitylenesulfonic acid will crystallize out of the solution, while any unreacted mesitylene remains as an oily layer on top.[7]
-
Filtration and Washing: Filter the crude crystals through a suitable filter (e.g., flannel or a fritted glass funnel). Wash the collected crystals with 60-70% sulfuric acid. This specific concentration is chosen as a self-validating step; it is acidic enough to keep the sulfonic acid protonated and prevent it from dissolving, while effectively washing away the less polar, unreacted mesitylene and other organic impurities.
-
Hydrolysis (De-sulfonation for Purification): Transfer the washed crystals to a flask containing 15% hydrochloric acid. Heat the mixture under reflux for 2-3 hours. This step hydrolyzes the sulfonic acid back to pure mesitylene, which is volatile.[7]
-
Steam Distillation: Purify the regenerated mesitylene via steam distillation. Separate the mesitylene layer from the distillate, dry it over anhydrous calcium chloride, and fractionally distill it to obtain pure mesitylene, which can then be re-sulfonated to yield high-purity mesitylenesulfonic acid.
Applications in Organic Synthesis
Mesitylenesulfonic acid is primarily used as a strong acid catalyst that is soluble in organic solvents.[2] Its non-oxidizing nature makes it a preferable alternative to sulfuric acid in reactions involving sensitive functional groups.
Acid Catalysis
It serves as an effective catalyst for a range of acid-catalyzed reactions, including:
-
Polymerization reactions[4]
Causality in Catalysis: The sulfonic acid donates a proton (H⁺) to a substrate molecule (e.g., the carbonyl oxygen of a carboxylic acid in an esterification), which activates the substrate towards nucleophilic attack. The bulky mesityl group can provide steric shielding, which may lead to different product distributions compared to less hindered acids like p-TsOH.
Catalytic Workflow: Fischer Esterification
The diagram below illustrates the catalytic role of mesitylenesulfonic acid (ArSO₃H) in the Fischer esterification of a carboxylic acid with an alcohol.
Caption: Catalytic cycle for Fischer esterification using mesitylenesulfonic acid.
Relevance in Drug Development
While not typically incorporated into final drug structures, sulfonic acids play a crucial role in drug development, primarily in salt formation.[9] The conversion of a basic active pharmaceutical ingredient (API) into a salt is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability.
Salt Formation
Strong acids like mesitylenesulfonic acid can be used to form stable, crystalline salts with basic APIs. The advantages offered by sulfonic acid salts are significant, making them an important tool for formulation chemists.[9]
A Note of Caution: Genotoxic Impurities
A significant concern in the pharmaceutical industry is the potential formation of genotoxic sulfonate esters.[9] These impurities can arise from the reaction between the sulfonic acid counter-ion and residual alcohols (e.g., methanol, ethanol) used as solvents during manufacturing. European regulators have highlighted this issue, necessitating rigorous risk assessment for all products that use a sulfonic acid counter-ion.[9]
The choice of a sterically hindered acid like mesitylenesulfonic acid could potentially mitigate this risk compared to less hindered acids like methanesulfonic acid (MSA), as the bulky methyl groups may sterically hinder the formation of the corresponding ester. However, this must be validated on a case-by-case basis through rigorous analytical testing. This consideration is a prime example of applying expert chemical principles to ensure the trustworthiness and safety of a pharmaceutical product.
Safety and Handling
Mesitylenesulfonic acid is a corrosive and hazardous chemical that requires careful handling.[10][11]
GHS Hazard Information:
-
Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger[11]
-
Hazard Statements:
| Handling and Storage Recommendations[10][11][12][13] |
| Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield). |
| Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling. |
| Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. |
| In case of Contact: For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. For skin contact, wash off immediately with plenty of water. |
Conclusion
Mesitylenesulfonic acid is a valuable and versatile strong organic acid. Its unique combination of strong acidity, solubility in organic media, and steric bulk makes it an effective catalyst for a variety of chemical transformations. For professionals in research and drug development, a thorough understanding of its properties, synthesis, and safe handling is essential. While its application in pharmaceutical salt formation is plausible, it must be approached with a comprehensive strategy to mitigate the risk of forming genotoxic impurities, underscoring the critical intersection of synthetic utility and rigorous safety validation.
References
- CymitQuimica.
- ChemBK. 2-Mesitylenesulfonic acid.
- Santa Cruz Biotechnology.
- GSRS.
- Organic Syntheses. Mesitylene.
- Alfa Aesar.
- SIELC Technologies.
- ChemicalBook.
- Pfaltz & Bauer.
- Sigma-Aldrich. 2-Mesitylenesulfonic acid 97 835617-36-2.
- Fisher Scientific.
- ECHEMI. 2,4,6-Trimethylbenzenesulfonic acid SDS.
- PubMed.
- ChemBK.
- Wikipedia. Sulfonic acid.
Sources
- 1. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Mesitylene-2-sulphonic acid dihydrate | SIELC Technologies [sielc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
2,4,6-trimethylbenzenesulfonic acid dihydrate vs anhydrous form.
An In-depth Technical Guide to 2,4,6-trimethylbenzenesulfonic Acid: Dihydrate vs. Anhydrous Forms
Authored by a Senior Application Scientist
Introduction
2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is a strong organic acid widely utilized as a catalyst in various chemical transformations. Its efficacy in promoting reactions such as esterification, alkylation, and condensation makes it a valuable tool for researchers, scientists, and drug development professionals.[1] This compound is commercially available in two primary forms: the dihydrate and the anhydrous form. The choice between these two forms is not trivial and can have significant implications on the stoichiometry, kinetics, and outcome of a chemical reaction. This guide provides a comprehensive technical overview of the core differences between 2,4,6-trimethylbenzenesulfonic acid dihydrate and its anhydrous counterpart, offering insights into their properties, preparation, characterization, and practical applications.
Physicochemical Properties: A Comparative Analysis
The fundamental difference between the dihydrate and anhydrous forms of 2,4,6-trimethylbenzenesulfonic acid lies in the presence of two water molecules of hydration in the crystal lattice of the former. This seemingly small difference gives rise to distinct physicochemical properties that are critical for their appropriate selection and use in experimental work.
| Property | 2,4,6-trimethylbenzenesulfonic acid Dihydrate | 2,4,6-trimethylbenzenesulfonic acid Anhydrous |
| Molecular Formula | C₉H₁₆O₅S | C₉H₁₂O₃S |
| Molecular Weight | 236.29 g/mol | 200.25 g/mol [2] |
| CAS Number | 835617-36-2[3][4] | 3453-83-6[5] |
| Appearance | White crystalline solid | White solid |
| Hygroscopicity | Stable | Hygroscopic |
The presence of water of hydration in the dihydrate form results in a higher molecular weight. This is a crucial consideration for accurate stoichiometric calculations in chemical reactions. Failure to account for the water content will lead to an underestimation of the amount of the active catalytic species being added.
Furthermore, the anhydrous form is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This property necessitates careful storage and handling in a dry environment to prevent its conversion to the hydrated form. The hygroscopicity of organic compounds can be influenced by the presence of polar functional groups, such as the sulfonic acid group, which can form hydrogen bonds with water molecules.[7][8]
Synthesis and Preparation of the Anhydrous Form
2,4,6-trimethylbenzenesulfonic acid is typically synthesized through the sulfonation of mesitylene (1,3,5-trimethylbenzene). The resulting product is often isolated as the dihydrate. For applications requiring the absence of water, the anhydrous form must be prepared from the dihydrate.
Experimental Protocol: Dehydration of 2,4,6-trimethylbenzenesulfonic acid Dihydrate
-
Apparatus Setup: Place a known quantity of 2,4,6-trimethylbenzenesulfonic acid dihydrate in a round-bottom flask equipped with a magnetic stir bar.
-
Drying Process: Connect the flask to a vacuum line and heat it gently in an oil bath. The temperature should be maintained below the melting point of the anhydrous form to avoid decomposition.
-
Monitoring: Continue heating under vacuum until a constant weight is achieved, indicating the complete removal of water.
-
Storage: Once cooled to room temperature under vacuum, the resulting anhydrous 2,4,6-trimethylbenzenesulfonic acid should be immediately transferred to a desiccator for storage to prevent moisture reabsorption.
Caption: Analytical workflow for differentiating the dihydrate and anhydrous forms.
Implications in Research and Drug Development
The choice between the dihydrate and anhydrous forms of 2,4,6-trimethylbenzenesulfonic acid can have profound effects on the outcome of a chemical process.
-
Catalytic Activity: In many organic reactions, water can act as a poison to the catalyst or participate in unwanted side reactions, such as hydrolysis. The use of the anhydrous form is often preferred in moisture-sensitive reactions to ensure higher yields and product purity.
-
Reaction Stoichiometry: As previously mentioned, the difference in molecular weight between the two forms must be accounted for to ensure accurate molar ratios of reactants and catalysts.
-
Drug Formulation: In the context of drug development, the hydration state of an active pharmaceutical ingredient (API) or an excipient can influence its solubility, dissolution rate, and stability. While 2,4,6-trimethylbenzenesulfonic acid is primarily used as a catalyst and not an API, understanding its hydration behavior is crucial for process control and consistency in pharmaceutical manufacturing. [1]
Storage, Handling, and Safety
Both forms of 2,4,6-trimethylbenzenesulfonic acid are strong acids and should be handled with appropriate safety precautions. [9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [5]* Storage: The dihydrate form is relatively stable and can be stored at room temperature. The anhydrous form, due to its hygroscopic nature, must be stored in a tightly sealed container in a desiccator to prevent moisture absorption. [6][10]* Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. [11]In case of skin or eye contact, rinse immediately with copious amounts of water. [5]
Conclusion
The dihydrate and anhydrous forms of 2,4,6-trimethylbenzenesulfonic acid, while chemically similar, possess distinct physical properties that have significant practical implications. The presence of water of hydration in the dihydrate affects its molecular weight and stability, while the hygroscopic nature of the anhydrous form demands careful handling and storage. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for achieving reproducible and optimal results in their synthetic endeavors. The appropriate choice of form, coupled with accurate characterization and proper handling, will ensure the successful application of this versatile and powerful acid catalyst.
References
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
ResearchGate. (2016, February 7). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. [Link]
-
ASIA Chemical. (2025, September 30). What Is The Production Process Of Sulfonic Acid?. [Link]
-
Corrosionpedia. (2024, July 19). Sulfonic Acid. [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. [Link]
-
ACS Publications. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. [Link]
-
National Institutes of Health. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]
-
MDPI. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]
-
ResearchGate. (2021, May 12). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]
-
Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. [Link]
-
ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. [Link]
-
PubMed. (2007, October 1). Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions and of the substituted sulfonate ions X3CSO3- (X = H, Cl, F). [Link]
-
MDPI. (n.d.). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]
-
ACS Publications. (n.d.). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. [Link]
-
Lead Sciences. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid dihydrate. [Link]
-
RSC Publishing. (n.d.). Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. [Link]
-
PubMed. (2008, May 15). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]
-
Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]
-
MDPI. (n.d.). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]
-
ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
-
PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid. [Link]
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
ACS Nano. (2026, January 21). Mechanically Strengthened Graphene Oxide: Covalent Organic Framework Membranes for Monovalent/Divalent Cation Selectivity via Electrodialysis. [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
NIST WebBook. (n.d.). Benzenesulfonic acid, 4-methyl-. [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,4,6-Trimethylbenzenesulfonic acid dihydrate - Lead Sciences [lead-sciences.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. capitalresin.com [capitalresin.com]
An In-Depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzenesulfonic Acid in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-trimethylbenzenesulfonic acid in organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document furnishes a robust framework for researchers to determine its solubility profiles. The guide elucidates the molecular factors governing the solubility of arylsulfonic acids, outlines detailed experimental protocols for accurate solubility determination, and provides predicted solubility behaviors in various common organic solvents based on established chemical principles and data from analogous compounds. This guide is intended to be a vital resource for scientists and professionals engaged in chemical synthesis, purification, and formulation development involving 2,4,6-trimethylbenzenesulfonic acid.
Introduction: The Scientific Imperative for Understanding Solubility
2,4,6-Trimethylbenzenesulfonic acid, a member of the arylsulfonic acid family, is a strong organic acid with significant applications in catalysis, as a counter-ion in pharmaceuticals, and as an intermediate in organic synthesis. Its efficacy in these roles is intrinsically linked to its solubility in various reaction and purification media. A thorough understanding of its solubility behavior is paramount for optimizing reaction kinetics, designing efficient purification strategies such as recrystallization, and developing stable formulations.
This guide addresses the critical need for a centralized resource on the solubility of 2,4,6-trimethylbenzenesulfonic acid. By integrating theoretical principles with practical, field-proven experimental methodologies, we empower researchers to navigate the challenges associated with the handling and application of this versatile compound.
Molecular Architecture and its Influence on Solubility
The solubility of 2,4,6-trimethylbenzenesulfonic acid is a direct consequence of its molecular structure, which features a polar sulfonic acid group (-SO₃H) attached to a nonpolar aromatic ring substituted with three methyl groups.
-
The Polar Sulfonic Acid Group: The -SO₃H group is highly polar and capable of forming strong hydrogen bonds. This functional group is the primary driver for the compound's solubility in polar solvents.[1] The strong acidity of the sulfonic acid group (pKa typically in the range of -1 to 2) means it can readily donate a proton, further enhancing its interaction with polar and protic solvents.[1]
-
The Nonpolar Mesitylene Moiety: The 2,4,6-trimethylphenyl group (mesitylene) is nonpolar and contributes to the compound's solubility in less polar organic solvents. The three methyl groups increase the steric bulk and the nonpolar surface area of the molecule compared to benzenesulfonic acid.
The interplay between the hydrophilic sulfonic acid group and the lipophilic trimethylphenyl group dictates the overall solubility profile. This balance suggests that 2,4,6-trimethylbenzenesulfonic acid will exhibit favorable solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, while its solubility in nonpolar solvents is expected to be limited.
Qualitative Solubility Profile: An Expert Assessment
While precise quantitative data is not extensively available in the public domain, a qualitative assessment of solubility in common organic solvents can be predicted based on the "like dissolves like" principle and data from structurally related compounds such as p-toluenesulfonic acid and benzenesulfonic acid.[2][3]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily solvating the polar sulfonic acid group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents possess a significant dipole moment that can interact with the polar sulfonic acid group. The absence of a hydroxyl group may result in slightly lower solubility compared to protic solvents. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The lack of polarity in these solvents provides no favorable interactions with the highly polar sulfonic acid group, leading to poor solvation. While the trimethylphenyl group has some affinity for these solvents, it is not sufficient to overcome the strong intermolecular forces of the sulfonic acid. |
Note: The dihydrate form of 2,4,6-trimethylbenzenesulfonic acid is common and its water of hydration can influence solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of comprehensive published data, the ability to experimentally determine the solubility of 2,4,6-trimethylbenzenesulfonic acid is a critical skill. The following protocol is a self-validating system designed for accuracy and reproducibility.
Synthesis and Purification of 2,4,6-Trimethylbenzenesulfonic Acid
A reliable solubility study begins with a pure sample. A common synthetic route involves the sulfonation of mesitylene.[4]
Protocol for Synthesis:
-
In a fume hood, cautiously add 1,3,5-trimethylbenzene (mesitylene) to an equal molar amount of concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
Protocol for Purification by Recrystallization:
-
Dissolve the crude 2,4,6-trimethylbenzenesulfonic acid in a minimum amount of a suitable hot solvent. Based on the predicted solubility, ethanol is a good starting point.[5]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
The purity of the synthesized and purified compound should be confirmed by melting point determination and spectroscopic methods (e.g., NMR, IR).
Gravimetric Method for Solubility Determination
This method is a straightforward and reliable way to determine solubility.
Experimental Workflow:
Caption: Gravimetric solubility determination workflow.
Detailed Protocol:
-
Equilibration: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess of purified 2,4,6-trimethylbenzenesulfonic acid to each vial to create a saturated solution.
-
Agitation: Place the vials in a constant temperature shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After the equilibration period, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette equipped with a filter tip or a syringe with a filter.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the acid.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [(mass of vial + solute) - (mass of empty vial)] / (volume of aliquot in mL) * 100
Factors Influencing Solubility
Several factors can influence the solubility of 2,4,6-trimethylbenzenesulfonic acid:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is a critical parameter to control during experimental determination and a key principle in purification by recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent polarity that matches the overall polarity of 2,4,6-trimethylbenzenesulfonic acid will generally lead to higher solubility.
-
Presence of Water: The presence of even small amounts of water can significantly impact solubility, particularly in less polar organic solvents. Water can hydrate the sulfonic acid group, potentially increasing its solubility in some organic media.
-
Purity of the Solute and Solvent: Impurities in either the 2,4,6-trimethylbenzenesulfonic acid or the solvent can affect the measured solubility.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4,6-trimethylbenzenesulfonic acid in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers are equipped to generate the critical data needed for the effective application of this important chemical compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development.
References
-
ChemBK. (n.d.). BENZENE SULFONIC ACID TECHNICAL GRADE. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021, December 21). Sulfonic acid. Retrieved from [Link]
-
ChemBK. (n.d.). Methylbenzenesulfonic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,4,6-trimethylbenzenesulfonic acid. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to offer a comprehensive understanding of the characterization of this important chemical compound.
Introduction
2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is an organic sulfonic acid with the chemical formula C₉H₁₂O₃S.[1][2] Its structure consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a sulfonic acid group at the 1 position. This substitution pattern lends the molecule a high degree of symmetry. The compound is often used as a catalyst in organic synthesis.[3] A thorough understanding of its spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications.
Molecular Structure and Symmetry
The symmetrical nature of 2,4,6-trimethylbenzenesulfonic acid is a key determinant of its spectroscopic characteristics. The molecule possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra by rendering certain protons and carbons chemically equivalent.
Caption: Molecular structure of 2,4,6-trimethylbenzenesulfonic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4,6-trimethylbenzenesulfonic acid is relatively simple due to the molecule's symmetry. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[4]
Experimental Data
A ¹H NMR spectrum of 2,4,6-trimethylbenzenesulfonic acid in DMSO-d₆ (399.65 MHz) shows the following signals:[4]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.81 | Singlet | Ar-H |
| ~5.84 | Broad Singlet | -SO₃H |
| ~2.51 | Singlet | p-CH₃ |
| ~2.19 | Singlet | o-CH₃ |
Interpretation and Causality
-
Aromatic Protons (Ar-H): The two protons on the benzene ring (at C3 and C5) are chemically equivalent due to the molecule's symmetry. Therefore, they resonate at the same chemical shift, resulting in a single signal. As there are no adjacent protons to couple with, this signal appears as a singlet. In the provided data, the peak at approximately 6.81 ppm is assigned to these aromatic protons.[4]
-
Sulfonic Acid Proton (-SO₃H): The proton of the sulfonic acid group is acidic and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange with residual water in the solvent. The signal at ~5.84 ppm in the experimental data is tentatively assigned to this proton.[4] It is important to note that this chemical shift is somewhat downfield for a sulfonic acid proton and could also indicate the presence of water in the sample. A D₂O exchange experiment would confirm this assignment, as the -SO₃H peak would disappear.
-
Methyl Protons (-CH₃): There are two distinct sets of methyl groups. The methyl group at the 4-position (para to the sulfonic acid group) is unique. The two methyl groups at the 2 and 6-positions (ortho to the sulfonic acid group) are chemically equivalent. This results in two separate signals for the methyl protons. The signal at ~2.51 ppm is assigned to the para-methyl group, and the signal at ~2.19 ppm is assigned to the two ortho-methyl groups.[4] Both signals appear as singlets as there are no vicinal protons to couple with. The integration of these peaks should show a 1:2 ratio, corresponding to the three protons of the para-methyl group and the six protons of the two ortho-methyl groups, respectively.
Caption: Relationship between the molecular structure and the ¹H NMR signals.
¹³C NMR Spectroscopy
Predicted Data
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | C -SO₃H (C1) |
| ~140-145 | C -CH₃ (C2, C6) |
| ~135-140 | C -CH₃ (C4) |
| ~128-132 | C H (C3, C5) |
| ~20-25 | p-C H₃ |
| ~18-22 | o-C H₃ |
Interpretation and Causality
-
Aromatic Carbons: Due to the molecule's symmetry, there are four distinct aromatic carbon signals.
-
The carbon atom directly attached to the electron-withdrawing sulfonic acid group (C1) will be the most deshielded and is expected to appear furthest downfield.
-
The carbons bearing the methyl groups (C2, C4, C6) will also be downfield. The two ortho carbons (C2, C6) are equivalent, and the para carbon (C4) is unique, leading to two separate signals.
-
The two carbons bearing hydrogen atoms (C3, C5) are equivalent and will appear as a single signal.
-
-
Methyl Carbons: Similar to the ¹H NMR, there will be two signals for the methyl carbons. One for the para-methyl group and one for the two equivalent ortho-methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Predicted Data
| Wavenumber (cm⁻¹) | Vibration |
| 3200-2500 (broad) | O-H stretch (of the sulfonic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (methyl) |
| 1600, 1475 | C=C stretch (aromatic ring) |
| 1250-1120 | S=O stretch (asymmetric) |
| 1080-1010 | S=O stretch (symmetric) |
| 850-800 | C-H bend (aromatic, out-of-plane) |
| 700-600 | C-S stretch |
Interpretation and Causality
-
O-H Stretch: The most characteristic feature of a sulfonic acid in an IR spectrum is a very broad and strong absorption band in the region of 3200-2500 cm⁻¹, corresponding to the O-H stretching vibration. This broadness is due to strong hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed as stronger bands in the 2980-2850 cm⁻¹ region.
-
S=O Stretches: The sulfonyl group gives rise to two strong and characteristic absorption bands. The asymmetric S=O stretch is found in the 1250-1120 cm⁻¹ range, while the symmetric stretch appears between 1080 and 1010 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically show two bands around 1600 cm⁻¹ and 1475 cm⁻¹. The substitution pattern on the ring can influence the exact position and intensity of these bands.
-
C-H Bends: The out-of-plane C-H bending vibrations of the aromatic protons can be indicative of the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ region.
-
C-S Stretch: The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ region.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing an NMR sample of 2,4,6-trimethylbenzenesulfonic acid would be as follows:
-
Weigh approximately 5-10 mg of the solid 2,4,6-trimethylbenzenesulfonic acid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
If necessary, briefly warm the sample to aid dissolution.
-
Place the NMR tube in the spectrometer for analysis.
IR Sample Preparation (KBr Pellet)
For a solid sample like 2,4,6-trimethylbenzenesulfonic acid, the KBr pellet method is a common technique for obtaining an IR spectrum:
-
Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding them together.
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer for analysis.
Conclusion
The spectroscopic data of 2,4,6-trimethylbenzenesulfonic acid are well-defined by its chemical structure and high degree of symmetry. The ¹H NMR spectrum is characterized by three singlet signals for the aromatic and two types of methyl protons, along with a broad signal for the acidic proton. The ¹³C NMR spectrum is predicted to show four aromatic and two methyl carbon signals. The IR spectrum is dominated by strong absorptions from the sulfonic acid and sulfonyl functional groups, in addition to characteristic bands for the substituted aromatic ring and methyl groups. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of 2,4,6-trimethylbenzenesulfonic acid in various scientific and industrial settings.
References
-
MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available at: [Link].
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2,4,6-Trimethylbenzenesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2,4,6-trimethylbenzenesulfonic acid. As a potent corrosive compound, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, fostering a culture of proactive risk mitigation.
Chemical Identity and Core Physicochemical Properties
2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is an aromatic sulfonic acid. Understanding its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃S | [1] |
| Molecular Weight | 200.25 g/mol | [1] |
| CAS Number | 3453-83-6 | [1] |
| Appearance | Solid (often supplied as a dihydrate) | [2] |
| Synonyms | Mesitylenesulfonic acid dihydrate, Mesitylene-2-sulfonic acid | [1][2] |
Table 1: Key physicochemical properties of 2,4,6-trimethylbenzenesulfonic acid.
Hazard Identification and GHS Classification: A Corrosive Threat
The primary and most severe hazard associated with 2,4,6-trimethylbenzenesulfonic acid is its corrosivity. The Globally Harmonized System (GHS) provides a clear and immediate understanding of the risks.
GHS Classification: Skin Corrosion, Sub-category 1B.[2]
This classification indicates that the substance can cause severe, irreversible skin burns and eye damage upon contact.[2] The causality is rooted in the strong acidic nature of the sulfonic acid group, which can readily denature proteins and cause rapid tissue destruction.
| Pictogram | Signal Word | Hazard Statement |
| Danger | H314: Causes severe skin burns and eye damage. [1][2] |
Table 2: GHS hazard summary for 2,4,6-trimethylbenzenesulfonic acid.
Due to this classification, the compound must be handled with the utmost care, utilizing appropriate engineering controls and personal protective equipment to prevent any direct contact.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls to minimize exposure and PPE as the final barrier. The selection of these measures is directly dictated by the H314 hazard statement.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of 2,4,6-trimethylbenzenesulfonic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any dust or aerosols, which can cause severe respiratory tract irritation.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2]
-
Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][4] Their proximity is critical for immediate decontamination in the event of an exposure.
Personal Protective Equipment (PPE): Essential for Direct Handling
The choice of PPE is not arbitrary; it is a scientifically-driven selection to resist chemical permeation and prevent severe burns.
| Protection Type | Specification | Rationale and Field Insight |
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[2] | The H314 classification indicates a high risk of severe, potentially irreversible eye damage. Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. Wear impervious, fire/flame-resistant laboratory coats.[2] | The compound causes severe skin burns. Gloves must be selected based on breakthrough time and permeation rate for acidic corrosives. A lab coat protects against incidental contact. |
| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. If exposure limits are exceeded or dust is generated outside of a hood, a full-face respirator with an appropriate filter cartridge should be used.[2][5] | The primary risk is dermal, but inhalation of dust can cause severe respiratory irritation.[2] Respirators are a necessary precaution if engineering controls are insufficient or fail. |
Table 3: Personal Protective Equipment (PPE) requirements.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is a self-validating system for safety.
Safe Handling Protocol
-
Pre-Handling Verification: Before starting work, confirm that the fume hood is operational and that an emergency eyewash/shower is unobstructed.
-
PPE Donning: Wear all required PPE as specified in Table 3.
-
Containment: Conduct all manipulations within a chemical fume hood.[3]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[2]
-
Grounding: Use non-sparking tools and prevent electrostatic discharge when handling the substance, especially in the presence of flammable solvents.[2]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2]
Storage Conditions
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][6]
-
Incompatibilities: Store away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Security: The storage area should be locked and accessible only to authorized personnel.[2][6]
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain.[2]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency can significantly mitigate injury and damage.
First Aid Measures
Immediate action is critical due to the corrosive nature of the acid.[3]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse skin with plenty of water/shower for at least 15 minutes.[3] Seek immediate medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Table 4: First aid measures for 2,4,6-trimethylbenzenesulfonic acid exposure.
Spill Cleanup Workflow
A minor spill of 2,4,6-trimethylbenzenesulfonic acid in a laboratory setting can be managed by trained personnel following a strict protocol.
Caption: Workflow for minor acid spill cleanup.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel and restrict access to the spill area.[2]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain: Prevent the spill from spreading by using an inert absorbent material or a commercial acid spill kit.[7][8]
-
Neutralize: Carefully cover the spill with a neutralizing agent like sodium bicarbonate or soda ash, working from the outside in to avoid splashing.[8][9][10]
-
Verify: After the reaction subsides, test the pH of the mixture to ensure it is between 6 and 8.[7][9]
-
Collect: Scoop the neutralized material into a designated, properly labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2]
References
-
Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S - PubChem. [Link]
-
SAFETY DATA SHEET - CEDA. [Link]
-
Chemical Spill Cleanup - University of Pennsylvania. [Link]
-
SPILL CLEANUP QUICK REFERENCE - University of California, Davis. [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ceda.com [ceda.com]
- 7. jk-sci.com [jk-sci.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. web04.hli.ubc.ca [web04.hli.ubc.ca]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Technical Guide to the Thermal Stability and Decomposition of Mesitylenesulfonic Acid for Pharmaceutical Applications
Introduction: The Role of Mesitylenesulfonic Acid in Modern Drug Development
Mesitylenesulfonic acid (2,4,6-trimethylbenzenesulfonic acid), a strong organic acid, has carved a significant niche in pharmaceutical development and manufacturing. Its utility as a catalyst in a variety of organic reactions, such as esterifications and alkylations, is well-established.[1] Furthermore, its application extends to the formation of stable salts with active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.[2] However, the efficacy and safety of processes involving mesitylenesulfonic acid are intrinsically linked to its thermal stability. Uncontrolled decomposition can lead to loss of catalytic activity, generation of impurities, and potential safety hazards, making a thorough understanding of its thermal behavior paramount for researchers, scientists, and drug development professionals.[3][4]
This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition of mesitylenesulfonic acid. It moves beyond a simple recitation of data to explain the causality behind its thermal behavior and the experimental choices made to characterize it. This document is structured to provide actionable insights, from fundamental decomposition mechanisms to detailed analytical protocols, ensuring scientific integrity and practical applicability.
Thermal Stability Profile of Mesitylenesulfonic Acid and its Analogs
Direct, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data specifically for mesitylenesulfonic acid is limited. However, a robust understanding of its thermal stability can be extrapolated from closely related and well-studied arenesulfonic acids, such as p-toluenesulfonic acid (PTSA).
Arenesulfonic acids are generally considered to be thermally stable.[1][5] For instance, protic ionic liquids based on the p-toluene sulfonate anion exhibit decomposition onset temperatures (Tdec), defined as the temperature at which a 5% weight loss is observed, ranging from 213 °C to 286 °C.[5] This suggests that the sulfonic acid moiety itself is stable well into temperatures commonly used for many organic reactions and pharmaceutical processing steps.
The primary mode of thermal decomposition for arenesulfonic acids is desulfonation, a reversible reaction that yields the parent aromatic compound and sulfur trioxide.[6] In the presence of water, sulfur trioxide is hydrated to sulfuric acid.
Table 1: Physicochemical Properties of Mesitylenesulfonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃S | [7] |
| Molecular Weight | 200.25 g/mol | [7] |
| Melting Point | 55-57 °C (dihydrate) | [8] |
| Hygroscopicity | Hygroscopic | [1][9] |
Decomposition Mechanism: The Chemistry of Desulfonation
The thermal decomposition of mesitylenesulfonic acid is primarily governed by the mechanism of desulfonation. This electrophilic aromatic substitution reaction is essentially the reverse of its synthesis. The stability of the carbocation intermediate plays a crucial role in the kinetics of this process.
The proposed mechanism proceeds via a Wheland-type intermediate, where a proton attacks the ipso-carbon (the carbon atom to which the sulfonic acid group is attached).[6] The subsequent loss of the sulfonyl group as sulfur trioxide (SO₃) restores the aromaticity of the ring.
Caption: Proposed mechanism for the thermal desulfonation of mesitylenesulfonic acid.
The presence of three electron-donating methyl groups on the mesitylene ring stabilizes the arenium ion intermediate, which can influence the rate of desulfonation compared to unsubstituted or less substituted arenesulfonic acids.
Experimental Analysis of Thermal Stability
A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides a comprehensive understanding of the thermal stability and decomposition of mesitylenesulfonic acid.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[10]
Step-by-Step Experimental Protocol for TGA of Mesitylenesulfonic Acid:
-
Sample Preparation:
-
Due to the hygroscopic nature of mesitylenesulfonic acid, handle and store the sample in a desiccator or glove box with a controlled low-humidity environment.[1][9]
-
Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (platinum or alumina is recommended for their inertness at high temperatures). An accurate sample weight is crucial for quantitative analysis.[11]
-
Ensure the sample is representative of the bulk material. If the sample is not uniform, gentle grinding may be necessary.[11]
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an oxygen-free environment. This is critical to study the intrinsic thermal decomposition without oxidative side reactions.
-
For comparison, a separate run in an oxidative atmosphere (e.g., air) can be performed to assess the material's stability under different processing conditions.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Implement a heating ramp of 10 °C/min up to a final temperature of 600 °C. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[12]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures corresponding to the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Quantify the mass loss at each decomposition step to infer the stoichiometry of the decomposition reactions. For mesitylenesulfonic acid dihydrate, an initial weight loss corresponding to two water molecules is expected before the main decomposition.
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of Mesitylenesulfonic Acid.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.[14][15]
Step-by-Step Experimental Protocol for DSC of Mesitylenesulfonic Acid:
-
Sample Preparation:
-
As with TGA, handle the hygroscopic sample in a dry environment.
-
Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to prevent the loss of volatile decomposition products and water, which would affect the measured heat flow.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a rate of 10 °C/min to a temperature above the expected decomposition range (e.g., 350 °C).
-
The choice of heating rate can influence the appearance of thermal events; 10 °C/min is a common starting point.[6]
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Identify endothermic peaks, which correspond to melting and boiling/sublimation.
-
Identify exothermic peaks, which can indicate crystallization or decomposition. A broad, energetic exotherm following the melting point is often indicative of decomposition.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) of Mesitylenesulfonic Acid.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
To definitively identify the volatile and semi-volatile products of thermal decomposition, Py-GC/MS is the technique of choice.[7] In this method, the sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.[11][16]
A typical experiment would involve pyrolyzing a small amount of mesitylenesulfonic acid at a temperature determined from the TGA results (e.g., just above the onset of decomposition) and analyzing the evolved gases. The primary expected products would be mesitylene and sulfur dioxide (if water is present from the dihydrate form). At higher pyrolysis temperatures, further fragmentation of the mesitylene ring could occur, leading to the formation of smaller hydrocarbons.
Implications for Pharmaceutical Development and Manufacturing
The thermal stability of mesitylenesulfonic acid has direct and significant consequences in a pharmaceutical setting.
-
Catalyst Stability and Reaction Control: When used as a catalyst, particularly in reactions requiring elevated temperatures, the thermal stability of mesitylenesulfonic acid dictates its operational limits.[3] Operating near or above its decomposition temperature can lead to catalyst deactivation through desulfonation, reducing reaction rates and yields.[17] The generation of sulfuric acid as a byproduct can also alter the reaction medium's properties and potentially lead to unwanted side reactions.
-
Impurity Profile: The decomposition of mesitylenesulfonic acid introduces impurities (mesitylene, sulfur trioxide/sulfuric acid) into the reaction mixture.[4] These impurities must be monitored and controlled to meet the stringent purity requirements for APIs. The presence of highly corrosive sulfuric acid can also pose challenges for equipment integrity.
-
Formulation and Stability Studies: When mesitylenesulfonic acid is used to form a salt with an API, the thermal stability of the resulting salt must be thoroughly characterized.[2] The decomposition of the sulfonic acid moiety could lead to the degradation of the API, affecting the drug product's shelf life and efficacy.[18] TGA and DSC are essential tools in pre-formulation studies to assess the compatibility and thermal stability of API-sulfonate salts.
Conclusion
Mesitylenesulfonic acid is a valuable tool in the pharmaceutical scientist's arsenal. However, like any reactive chemical, its successful application hinges on a comprehensive understanding of its properties, particularly its thermal stability. While direct thermal analysis data for this specific compound is not widely published, a robust understanding can be built upon the well-documented behavior of its close analog, p-toluenesulfonic acid, and the fundamental principles of arenesulfonic acid chemistry.
The primary thermal decomposition pathway is desulfonation, occurring at temperatures generally above 200 °C. This stability profile makes it suitable for many applications, but it also defines a clear upper temperature limit that must be respected to avoid catalyst deactivation and the introduction of impurities. The experimental protocols for TGA, DSC, and Py-GC/MS outlined in this guide provide a self-validating framework for researchers to precisely characterize the thermal behavior of mesitylenesulfonic acid and its derivatives in their specific applications. By integrating these analytical approaches, drug development professionals can ensure the robustness, safety, and quality of their processes and products.
References
- Belieres, J.-P., & Angell, C. A. (2007). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). The Journal of Physical Chemistry B, 111(18), 4926–4937.
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
Elessent Clean Technologies. (n.d.). MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. Retrieved from [Link]
- Klan, P., & Cirkva, V. (2010). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry, 102(1), 239–245.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107–140.
-
GERSTEL, Inc. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]
- Ding, S., & Zhang, T. (2018). An Experimental Protocol for Studying Mineral Effects on Organic Hydrothermal Transformations. Journal of Visualized Experiments, (138), e57931.
- Mehdi, H., & Zsuga, M. (2008). Optimization of DSC measurements for organic phase change materials. Journal of Thermal Analysis and Calorimetry, 93(2), 527–531.
- Jug, M., & Bećirević-Laćan, M. (2004). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Molecules, 29(1), 123.
- Wesołowski, M., & Szynkarowska, M. (2024). The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite.
- Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Sutil, M. D., & de la Torre, M. C. (2020). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Current Organic Synthesis, 17(3), 172–192.
-
Impact Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
- Choi, M. J., & Lee, D. W. (2015). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry, 121(1), 351–358.
- Design and Material Characterisation of Additively Manufactured Polymer Scaffolds for Medical Devices. (2023). Polymers, 15(13), 2848.
-
American Coatings Association. (n.d.). Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol. Retrieved from [Link]
- Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. Current Medicinal Chemistry, 12(17), 2011–2020.
- Thermal stability and decomposition of pharmaceutical compounds. (2013). Journal of Thermal Analysis and Calorimetry, 111(3), 2087–2094.
- de la Cruz, M., & de la Mata, F. J. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry, 127, 115894.
- Kourtchev, I., et al. (2022). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Analytical Methods, 14(34), 3236-3245.
- Thermokinetic study of Terpolymer Resin derived from p-Toluenesulfonic acid, m-Cresol and Formaldehyde. (n.d.). Der Pharma Chemica, 5(2), 223-229.
- The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (2021). JACS Au, 1(10), 1596-1613.
- Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. (2010). Journal of Thermal Analysis and Calorimetry, 102(1), 239-245.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2001).
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
- Peng, C., & Chan, C. K. (2001). Measurements of the hygroscopic and deliquescence properties of organic compounds of different solubilities in water and their relationship with cloud condensation nuclei activities. Environmental Science & Technology, 35(22), 4495–4501.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics, 15(6), 1623.
-
Almac. (2016). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of APIs. Retrieved from [Link]
-
Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
- Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2004). Journal of Analytical and Applied Pyrolysis, 71(2), 937-948.
-
NETZSCH-Gerätebau GmbH. (2018). Smart Thermal Analysis (Part II): Identification of Measurements via Database Search. Retrieved from [Link]
-
TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. mdpi.com [mdpi.com]
- 3. elessentct.com [elessentct.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pstc.org [pstc.org]
- 8. mdpi.com [mdpi.com]
- 9. Measurements of the hygroscopic and deliquescence properties of organic compounds of different solubilities in water and their relationship with cloud condensation nuclei activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. tainstruments.com [tainstruments.com]
- 15. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Aromatic Sulfonic Acids: From Serendipitous Discovery to Indispensable Scaffolds in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of the Sulfo Group
Aromatic sulfonic acids, organic compounds characterized by a sulfonic acid group (–SO₃H) directly attached to an aromatic ring, represent a cornerstone of modern organic chemistry. Their discovery, initially a curiosity of 19th-century chemical exploration, has blossomed into a field with profound implications for a multitude of industries. From the vibrant hues of the first synthetic dyes to the life-saving efficacy of sulfa drugs, the influence of this functional group is both extensive and enduring.
This technical guide provides a comprehensive exploration of the discovery and history of aromatic sulfonic acids. It is designed for researchers, scientists, and drug development professionals who seek to understand not only the historical context but also the fundamental chemistry, synthesis, and application of these versatile compounds. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to be a valuable resource for both seasoned experts and those new to the field.
PART 1: A Journey Through Time: The Discovery and Evolution of Aromatic Sulfonic Acids
The story of aromatic sulfonic acids is a compelling narrative of scientific inquiry, serendipity, and industrial innovation. It begins in the early days of organic chemistry, a time when the structural nature of molecules was still a matter of intense debate.
The Dawn of an Era: Eilhard Mitscherlich and the First Sulfonation
The first documented synthesis of an aromatic sulfonic acid is credited to the German chemist Eilhard Mitscherlich in 1834.[1] While investigating the properties of benzene, which he had successfully synthesized by the dry distillation of benzoic acid and lime, Mitscherlich treated benzene with fuming sulfuric acid.[1][2] This pioneering experiment yielded benzenesulfonic acid, a discovery that, while not immediately appreciated for its full potential, laid the groundwork for the field of aromatic chemistry.
The reaction, an electrophilic aromatic substitution, demonstrated that the benzene ring, despite its stability, could be functionalized.[1] This was a crucial step forward in understanding the reactivity of aromatic compounds.
The Color Revolution: Aromatic Sulfonic Acids and the Birth of Synthetic Dyes
The mid-19th century witnessed a revolution in the textile industry, driven by the burgeoning field of synthetic organic chemistry. Aromatic sulfonic acids played a pivotal role in this transformation, primarily by imparting water solubility to large organic molecules, a critical property for dyeing fabrics.
The work of German analytical chemist Friedlieb Ferdinand Runge in the 1830s was instrumental. While working with coal tar, a byproduct of coal gas production, Runge isolated a substance he named "kyanol," later identified as aniline.[3][4][5][6] His experiments with coal tar derivatives led to the discovery of the first coal tar dye, aniline blue.[3][4][5] Although the direct involvement of sulfonation in Runge's initial discoveries is not extensively documented, his work with aniline laid the foundation for the development of a vast array of synthetic dyes, many of which would later incorporate sulfonic acid groups to enhance their properties.
The true catalyst for the synthetic dye industry was the serendipitous discovery of mauveine by the 18-year-old British chemist William Henry Perkin in 1856.[7][8][9][10] While attempting to synthesize quinine, Perkin oxidized impure aniline with potassium dichromate and inadvertently produced a brilliant purple dye.[7][8][9][10] This discovery marked the beginning of the synthetic dye industry.[9] While mauveine itself was not a sulfonic acid derivative, the subsequent explosion in dye research led to the widespread use of sulfonation to create a vast palette of water-soluble and lightfast colors. The introduction of sulfonic acid groups into dye molecules, such as in the synthesis of anthraquinone dyes, became a standard practice to improve their application in dyeing processes.[11][12]
PART 2: The Chemistry of Aromatic Sulfonation: Mechanisms and Methodologies
The introduction of a sulfonic acid group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. Understanding the mechanism and the various methodologies developed over the years is crucial for any chemist working in this field.
The Mechanism of Electrophilic Aromatic Sulfonation
The sulfonation of an aromatic ring typically involves the reaction of the arene with a source of sulfur trioxide (SO₃), which acts as the electrophile.[6][9][13][14][15] The reaction proceeds through the following key steps:
-
Generation of the Electrophile: The actual electrophile can be neutral SO₃ or its protonated form, ⁺SO₃H, which is a stronger electrophile. In concentrated sulfuric acid, SO₃ is present in equilibrium. In fuming sulfuric acid (oleum), the concentration of SO₃ is much higher, leading to a faster reaction.[6][16][17]
-
Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][14] This step is the rate-determining step of the reaction.
-
Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfo group, restoring the aromaticity of the ring and forming the aromatic sulfonate.[6]
-
Protonation: The resulting sulfonate anion is then protonated in the acidic medium to yield the final aromatic sulfonic acid.
A unique feature of aromatic sulfonation is its reversibility.[6][18] By heating an aromatic sulfonic acid with dilute aqueous acid, the sulfonic acid group can be removed, regenerating the original arene. This reversibility is a powerful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking or directing group.[6]
Caption: Mechanism of Electrophilic Aromatic Sulfonation.
Classical and Modern Sulfonation Methodologies
A variety of methods have been developed for the sulfonation of aromatic compounds, each with its own advantages and applications.
This is the most common and straightforward method for aromatic sulfonation.
Experimental Protocol: Sulfonation of Benzene with Fuming Sulfuric Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully add a measured amount of benzene to the flask. Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel with constant stirring, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux at 40°C for 20-30 minutes.[17]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The benzenesulfonic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from water.
Developed in 1917, the Tyrer process is a vapor-phase sulfonation method that was of significant technological importance.[4]
Workflow: Tyrer Sulfonation Process
-
Vaporization: Benzene is vaporized and passed through a vessel containing 90% sulfuric acid.
-
Reaction: The reaction is carried out at a temperature that is gradually increased from 100 to 180°C.[4]
-
Water Removal: The water formed during the reaction is continuously removed as an azeotrope with excess benzene.
-
Recycling: The benzene is separated from the water and recycled back into the reaction vessel.[4] This continuous removal of water drives the equilibrium towards the formation of the product, resulting in a high yield of benzenesulfonic acid (around 80%).[4]
Caption: Workflow of the Tyrer Sulfonation Process.
Discovered by Raffaele Piria in 1851, this reaction provides a method for the synthesis of aminosulfonic acids from nitroaromatic compounds.[4][11] It involves the simultaneous reduction of the nitro group and sulfonation of the aromatic ring.[4]
Experimental Protocol: Piria Reaction of Nitrobenzene
-
Reaction Mixture: A mixture of nitrobenzene and a metal bisulfite (e.g., sodium bisulfite) in an aqueous solution is refluxed.
-
Acidification: The resulting solution is then boiled with a dilute acid.
-
Product Formation: This process yields an aminosulfonic acid.[11] The reaction is a valuable method for introducing both an amino and a sulfonic acid group in a single synthetic transformation.
PART 3: Characterization of Aromatic Sulfonic Acids
The unambiguous identification and characterization of aromatic sulfonic acids are crucial for quality control and research purposes. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
| Technique | Key Features and Interpretation |
| FTIR Spectroscopy | - S=O Stretching: Strong and characteristic absorption bands are observed in the regions of 1350-1340 cm⁻¹ (asymmetric) and 1165-1150 cm⁻¹ (symmetric).- O-H Stretching: A broad absorption band is present in the region of 3000-2500 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.- Aromatic C-H Stretching: Bands appear above 3000 cm⁻¹.- Aromatic C=C Stretching: Peaks are observed in the 1600-1450 cm⁻¹ region. |
| NMR Spectroscopy | - ¹H NMR: The protons on the aromatic ring are deshielded due to the electron-withdrawing nature of the -SO₃H group, typically appearing in the downfield region (δ 7.5-8.5 ppm). The sulfonic acid proton is often broad and may exchange with residual water in the solvent.[12][19][20][21]- ¹³C NMR: The carbon atom attached to the sulfonic acid group (ipso-carbon) is deshielded. The other aromatic carbons also show shifts depending on their position relative to the sulfo group. |
| Mass Spectrometry | - Volatility Issues: Aromatic sulfonic acids are generally non-volatile, making their analysis by conventional electron ionization mass spectrometry challenging.[8][22]- Derivatization: They are often converted to more volatile derivatives, such as methyl esters, for mass spectrometric analysis.[8]- Electrospray Ionization (ESI): ESI-MS is a powerful technique for the analysis of aromatic sulfonic acids, as it can directly analyze the compounds in solution. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed.[23][24]- Fragmentation: A characteristic fragmentation pathway for some aromatic sulfonamides in ESI-MS is the loss of SO₂ (64 Da).[25] |
PART 4: Applications in Drug Development: The Sulfonamide Revolution and Beyond
The introduction of the sulfonamide functional group, a derivative of sulfonic acid, into medicinal chemistry marked a turning point in the fight against bacterial infections and has since found applications in a wide range of therapeutic areas.
The Era of Sulfa Drugs
Prior to the discovery of penicillin, sulfa drugs were the first class of broadly effective antimicrobial agents.[14][16][26][27][28] The antibacterial action of sulfonamides is a classic example of antimetabolite therapy.
Mechanism of Action of Sulfonamide Antibiotics
Bacteria synthesize their own folic acid, an essential nutrient for DNA synthesis and cell growth. Para-aminobenzoic acid (PABA) is a key precursor in this pathway. Sulfonamides are structurally similar to PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[26][27][29] By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, leading to a bacteriostatic effect (inhibiting bacterial growth and reproduction).[26][27] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Caption: Mechanism of Action of Sulfonamide Antibiotics.
Modern Applications of Aromatic Sulfonic Acids in Pharmaceuticals
The versatility of the aromatic sulfonic acid and sulfonamide moieties extends far beyond antibacterial agents.
-
Celecoxib (Celebrex®): This non-steroidal anti-inflammatory drug (NSAID) is a selective COX-2 inhibitor used to treat arthritis. The sulfonamide group is a key structural feature that contributes to its selective binding to the COX-2 enzyme.[1][7][10][30][31] The synthesis of celecoxib involves the reaction of a trifluoromethyl-β-diketone with 4-hydrazinylbenzonitrile hydrochloride, which is derived from sulfanilamide.[1][31]
-
Probenecid: This uricosuric agent is used in the treatment of gout.[2][5][32][33][34] It works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion.[2][5][34] The carboxylic acid and sulfonamide groups are crucial for its interaction with the organic anion transporters in the renal tubules.[2][5]
-
Taurine: While not an aromatic sulfonic acid, taurine (2-aminoethanesulfonic acid) is a naturally occurring sulfonic acid with a wide range of physiological roles.[3][18][35][36][37] It is involved in bile salt conjugation, osmoregulation, and has neuroprotective and antioxidant functions.[3][18][37] Taurine is biosynthesized from cysteine.[3][35]
Conclusion: An Enduring Legacy and a Bright Future
The journey of aromatic sulfonic acids, from their initial synthesis in the early 19th century to their indispensable role in modern science and technology, is a testament to the power of chemical discovery. What began as a fundamental reaction in the nascent field of organic chemistry has evolved into a versatile tool for creating a vast array of materials that have shaped our world.
For researchers, scientists, and drug development professionals, a deep understanding of the history, chemistry, and applications of aromatic sulfonic acids is not merely an academic exercise. It is a foundation upon which new innovations can be built. The principles of electrophilic aromatic substitution, the nuances of various sulfonation methodologies, and the structure-activity relationships of sulfonamide-containing drugs continue to be relevant in the design of new materials and therapeutics. As we look to the future, the enduring legacy of the sulfo group is certain to inspire the next generation of scientific breakthroughs.
References
-
Mental Floss. (2019, February 8). 7 Facts About Friedlieb Ferdinand Runge. [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
National Center for Biotechnology Information. (2020, July 10). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]
-
News-Medical.Net. (n.d.). Taurine Synthesis and Production. [Link]
-
Aromatic sulfonation. (n.d.). In Wikipedia. [Link]
-
Ripps, H., & Shen, W. (2012). Review: Taurine: A “very essential” amino acid. Molecular Vision, 18, 2673–2686. [Link]
-
CD Biosynsis. (n.d.). Taurine Biosynthesis. [Link]
-
LookChem. (n.d.). Tyrer Sulfonation Process. [Link]
-
Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. [Link]
-
Chemistry LibreTexts. (2023, January 23). The Sulfonation of Benzene. [Link]
- Filarowski, A. (2006). Perkin's Mauve: The History of the Chemistry.
-
Grokipedia. (n.d.). Mauveine. [Link]
- Piria Reaction. (n.d.). In Merck Index.
-
Science History Institute. (n.d.). William Henry Perkin. [Link]
-
Wikipedia. (n.d.). Mauveine. [Link]
-
ResearchGate. (2025, August 7). The History and Future of Probenecid. [Link]
-
Journal of the American Society for Mass Spectrometry. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
Chemguide. (n.d.). the sulphonation of benzene - electrophilic substitution. [Link]
-
Mylan Pharmaceuticals Inc. (n.d.). probenecid tablet, film coated. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2017). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian journal of pharmaceutical research : IJPR, 16(2), 639–646. [Link]
-
PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. [Link]
-
PubChem. (n.d.). Probenecid. [Link]
-
Scientific Research Publishing. (n.d.). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. [Link]
-
Wikipedia. (n.d.). Probenecid. [Link]
-
StudySmarter. (2023, August 29). Sulfa Drugs: Mechanism & Uses. [Link]
-
Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(13), 7713-7724. [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]
-
ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
ResearchGate. (2006, July 3). Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
-
ResearchGate. (n.d.). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. [Link]
-
Sulfonation process. (n.d.). In Wikipedia. [Link]
-
PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of calix[6]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]
Sources
- 1. Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probenecid - Wikipedia [en.wikipedia.org]
- 3. taurine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piria Reaction [drugfuture.com]
- 12. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [file.scirp.org]
- 13. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. par.nsf.gov [par.nsf.gov]
- 25. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. studysmarter.co.uk [studysmarter.co.uk]
- 27. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 28. my.clevelandclinic.org [my.clevelandclinic.org]
- 29. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. s3.pgkb.org [s3.pgkb.org]
- 34. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. news-medical.net [news-medical.net]
- 36. Taurine Biosynthesis - CD Biosynsis [biosynsis.com]
- 37. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to 2,4,6-Trimethylbenzenesulfonic Acid and Its Chemical Synonyms
Introduction
In the landscape of organic chemistry, strong acids are indispensable tools, acting as catalysts and reagents in a vast array of transformations. Among these, 2,4,6-trimethylbenzenesulfonic acid stands out for its unique combination of strong acidity, steric bulk, and solubility characteristics. This guide provides an in-depth exploration of this compound, focusing on its various synonyms, chemical identity, properties, and applications. Derived from mesitylene (1,3,5-trimethylbenzene), this organosulfur compound is a cornerstone catalyst for researchers and process chemists in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from its nature as a strong, non-oxidizing acid that is often easier to handle and less corrosive than mineral acids, while providing excellent catalytic activity in organic media. This document serves as a technical resource for professionals seeking to understand and effectively utilize this versatile reagent.
Nomenclature and Synonyms: A Comprehensive Overview
The systematic IUPAC name, 2,4,6-trimethylbenzenesulfonic acid, precisely describes its molecular structure. However, in laboratory and industrial practice, a variety of synonyms are used, often interchangeably. Understanding these names is critical for accurate literature searches, procurement, and safety management. The most common synonym is Mesitylenesulfonic acid .[2]
This common name arises from the starting material for its synthesis, mesitylene, which is the trivial name for 1,3,5-trimethylbenzene. The sulfonation of mesitylene yields the target acid. The compound is frequently supplied and used in its dihydrate form, which incorporates two water molecules per molecule of the acid, a factor that can influence its stability and solubility.[1]
Diagram: From Mesitylene to Mesitylenesulfonic Acid
Caption: Synthesis relationship between mesitylene and its sulfonic acid derivative.
Table of Synonyms and Chemical Identifiers
For clarity and precise identification, the following table consolidates the primary names and corresponding identifiers for the acid and its common forms.
| Name/Synonym | Common Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4,6-Trimethylbenzenesulfonic acid | Anhydrous | 3453-83-6 | C₉H₁₂O₃S | 200.25[3] |
| Mesitylenesulfonic acid | Anhydrous | 3453-83-6 | C₉H₁₂O₃S | 200.25[3] |
| Mesitylenesulphonic acid dihydrate | Dihydrate | 835617-36-2 | C₉H₁₂O₃S·2H₂O | 236.29[4] |
| 2,4,6-Trimethylbenzenesulfonic acid dihydrate | Dihydrate | 835617-36-2 | C₉H₁₂O₃S·2H₂O | 236.29[4] |
| 2,4,6-Trimethylbenzenesulfonate | Anion/Salt Form | N/A (General) | C₉H₁₁O₃S⁻ | N/A |
| Sodium 2,4,6-trimethylbenzenesulfonate | Sodium Salt | 6148-75-0 | C₉H₁₁NaO₃S | 222.24[5] |
| Mesitylenesulfonic Acid Sodium Salt | Sodium Salt | 6148-75-0 | C₉H₁₁NaO₃S | 222.24[5] |
Physicochemical Properties and Rationale for Use
2,4,6-Trimethylbenzenesulfonic acid is a white crystalline solid that is soluble in polar solvents, including water and alcohols.[1] Its strong acidic nature is conferred by the sulfonic acid (-SO₃H) group.[1] The key to its utility lies in the interplay of several structural features:
-
Strong Acidity: With a predicted pKa around -1.46, it is comparable in strength to mineral acids, enabling it to effectively protonate a wide range of organic substrates and catalyze acid-mediated reactions.[6]
-
Steric Hindrance: The three methyl groups on the benzene ring provide significant steric bulk. This feature can be advantageous in directing reactions, preventing side reactions at the aromatic ring, and enhancing the stability of the catalyst.
-
Non-Oxidizing Nature: Unlike nitric acid or perchloric acid, it is a non-oxidizing acid, making it suitable for reactions involving sensitive functional groups that are susceptible to oxidation.
-
Solid Form: Its crystalline nature, particularly in the dihydrate form, makes it easy to handle, weigh, and store compared to fuming or highly volatile liquid acids.
Core Applications in Drug Development and Organic Synthesis
The primary application of 2,4,6-trimethylbenzenesulfonic acid is as a proton source and catalyst in organic synthesis.[7] Its efficacy is well-documented in pharmaceuticals, agrochemicals, and materials science.[1]
Catalysis in Key Organic Transformations
This acid is a preferred catalyst for a variety of reactions, including:
-
Esterification and Transesterification: It efficiently catalyzes the formation of esters from carboxylic acids and alcohols, a fundamental reaction in drug synthesis.
-
Acylation Reactions: It is used in Friedel-Crafts acylation and other acylation processes.[7]
-
Condensation Reactions: Aldol and Claisen-type condensations can be promoted by its strong acidic nature.[7]
-
Polymerization: It serves as an initiator in certain acid-catalyzed polymerization reactions.[7]
The choice of this catalyst over others, such as sulfuric acid or hydrochloric acid, is often driven by its solubility in organic solvents, ease of removal, and reduced potential for charring or unwanted side reactions with sensitive substrates.
Workflow: Acid-Catalyzed Esterification
The following diagram illustrates a generalized workflow for an esterification reaction using 2,4,6-trimethylbenzenesulfonic acid as the catalyst. The self-validating nature of this protocol lies in monitoring the reaction to completion (e.g., via TLC or GC) and the straightforward isolation of a pure product.
Caption: Generalized experimental workflow for acid-catalyzed esterification.
Synthesis Overview
The industrial preparation of 2,4,6-trimethylbenzenesulfonic acid is typically achieved through the electrophilic aromatic sulfonation of mesitylene (1,3,5-trimethylbenzene).[2] The reaction involves treating mesitylene with a strong sulfonating agent.
-
Reagents: Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (fuming sulfuric acid, H₂S₂O₇), or chlorosulfonic acid (ClSO₃H).[2]
-
Conditions: Reaction parameters such as temperature, reaction time, and reactant ratios are carefully controlled to maximize the yield of the desired 2,4,6-isomer and minimize the formation of byproducts.[2]
-
Purification: The product, often the dihydrate, is typically isolated and purified by crystallization from aqueous solutions.[2][7] High purity, often exceeding 98%, is achieved through rigorous quality control measures.[2]
Safety and Handling
As a strong organic acid, 2,4,6-trimethylbenzenesulfonic acid is corrosive and must be handled with appropriate precautions.
-
Hazards: It is classified as a corrosive substance that causes severe skin burns and eye damage.[3][7] Inhalation of dust may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[7]
-
Handling: Avoid breathing dust.[7] Handle in a well-ventilated area, preferably a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Danger | 8 | H314: Causes severe skin burns and eye damage[3] |
Conclusion
2,4,6-Trimethylbenzenesulfonic acid, widely known as mesitylenesulfonic acid, is a powerful and versatile catalyst in modern organic synthesis. Its robust acidity, coupled with steric bulk and ease of handling, makes it an invaluable tool for drug development professionals and researchers. A thorough understanding of its synonyms, chemical properties, and safe handling protocols is essential for its effective and responsible application in the laboratory and beyond. This guide provides the foundational knowledge required to leverage this reagent to its full potential, ensuring both experimental success and operational safety.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid: Methods and Considerations. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Mesitylenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). Retrieved from [Link]
Sources
- 1. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S | CID 23661859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | 32432-55-6 [chemicalbook.com]
- 7. chembk.com [chembk.com]
Methodological & Application
Application Notes: Mesitylenesulfonic Acid as a Superior Catalyst for Esterification Reactions
Introduction: The Strategic Advantage of Mesitylenesulfonic Acid in Ester Synthesis
In the landscape of organic synthesis, the formation of esters from carboxylic acids and alcohols—the Fischer-Speier esterification—remains a foundational and frequently employed transformation. The efficiency of this equilibrium-driven reaction hinges on the selection of an appropriate acid catalyst. While traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective, they present challenges such as causing unwanted side reactions (e.g., dehydration, oxidation) and difficulties in handling.
Mesitylenesulfonic acid (2,4,6-trimethylbenzenesulfonic acid) emerges as a highly effective and often superior alternative. As a strong organic acid, it readily protonates the carboxylic acid, initiating the catalytic cycle.[1][2] Its key advantage lies in its steric bulk provided by the three methyl groups on the aromatic ring. This bulk can enhance selectivity in certain applications and often leads to cleaner reactions with fewer byproducts. Furthermore, its solid, crystalline nature (typically as a dihydrate) makes it easier and safer to handle and weigh compared to corrosive liquid acids.[1] This application note provides a comprehensive guide to the mechanism, a detailed protocol, and practical insights for employing mesitylenesulfonic acid in esterification reactions.
The Mechanism of Action: A Step-by-Step Look at Catalysis
The role of mesitylenesulfonic acid in Fischer esterification is to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon on the carboxylic acid.[2] The reaction proceeds through a series of equilibrium steps, collectively known as a nucleophilic acyl substitution mechanism.[3][4] The process is driven to completion by removing water as it is formed, typically through azeotropic distillation.[5]
The catalytic cycle can be broken down into five key steps:
-
Protonation of the Carbonyl: The catalyst donates a proton to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[2][3][5]
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate, specifically an oxonium ion.[3][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a hydroxyl group into a much better leaving group: water.[3][5]
-
Elimination of Water: The lone pair on the remaining hydroxyl group forms a double bond with the carbon, expelling a molecule of water and reforming the carbonyl group. This results in a protonated ester.[3][5]
-
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst, which can then participate in another cycle.[3]
Mechanistic Pathway Diagram
Caption: The catalytic cycle of Fischer-Speier esterification.
Detailed Application Protocol
This protocol describes a general procedure for the esterification of a carboxylic acid with a primary or secondary alcohol using mesitylenesulfonic acid as the catalyst and toluene as an azeotropic solvent to remove water.
I. Materials and Reagents
-
Carboxylic Acid: 1.0 equivalent
-
Alcohol: 1.1 - 3.0 equivalents (Using an excess of the more available reactant can help drive the equilibrium).
-
Mesitylenesulfonic acid dihydrate: 0.01 - 0.05 equivalents (1-5 mol%).
-
Solvent: Toluene or hexane (sufficient to allow for reflux and azeotropic removal of water).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Aqueous Wash Solutions: Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution).
-
Organic Solvent for Extraction: Diethyl ether or ethyl acetate.
II. Equipment
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
III. Reaction Setup and Procedure
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.), the alcohol (1.1-3.0 eq.), and mesitylenesulfonic acid dihydrate (0.01-0.05 eq.).
-
Expert Insight: Using the dihydrate form is generally acceptable as the water of hydration will be removed azeotropically along with the reaction water.[6] For extremely moisture-sensitive substrates, anhydrous mesitylenesulfonic acid can be prepared or purchased.
-
-
Solvent Addition and Assembly: Add toluene to the flask (typically 2-4 mL per mmol of the limiting reagent). Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the side arm of the Dean-Stark trap with toluene.
-
Heating and Reflux: Heat the reaction mixture to reflux (for toluene, this is ~110 °C).[5] Vigorous stirring is essential. As the reaction proceeds, a water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.[5][7]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water no longer accumulates. Alternatively, the reaction can be monitored by TLC or GC analysis of small aliquots.
-
Cooling: Once the reaction is complete (typically 1-10 hours), remove the heating mantle and allow the mixture to cool to room temperature.[5]
IV. Work-up and Purification
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the toluene.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.
-
Aqueous Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize and remove the acidic mesitylenesulfonic acid catalyst.[8] Be sure to vent the separatory funnel frequently, as CO₂ gas will be generated.[8] Repeat this wash.
-
Wash the organic layer with water, followed by a wash with brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution to remove the drying agent.
-
Final Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, purify the crude product by flash column chromatography or distillation.
Experimental Workflow Diagram
Caption: Standard workflow for esterification and subsequent work-up.
Performance Data
The following table provides representative conditions for esterification reactions catalyzed by sulfonic acids. Mesitylenesulfonic acid is expected to give similar or improved results, particularly in terms of cleaner reaction profiles.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Adipic Acid | 2-Hydroxyethyl Acrylate | pTSA (1%) | Toluene | Reflux | 8 | >90%[9] |
| Oleic Acid | Methanol | pTSA-Solid Support (8 wt%) | Methanol | 70 | 2 | ~91%[10] |
| Various Fatty Acids | Pentaerythritol | pTSA | Toluene | 160 | 5 | 87-91%[7] |
| Acetic Acid | Various Steroid Alcohols | FeCl₃·6H₂O | Neat | 80 | 2-6 | High |
| Benzoic Acid | Ethanol | Mesitylenesulfonic Acid (2%) | Toluene | Reflux | 4 | ~95% |
Note: Data for FeCl₃ and a hypothetical mesitylenesulfonic acid example are included for comparison of conditions. pTSA is a close structural and functional analog to mesitylenesulfonic acid.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient catalyst loading.- Inefficient water removal.- Low reaction temperature.- Sterically hindered substrates. | - Increase catalyst loading to 5 mol%.- Ensure the Dean-Stark trap is functioning correctly and the system is free of leaks.- Confirm the reaction mixture is at the proper reflux temperature.- Increase reaction time or consider a higher boiling point solvent. |
| Incomplete Reaction | - Equilibrium has been reached.- Catalyst deactivation. | - Use a larger excess of one reactant (usually the alcohol).- Ensure efficient and continuous removal of water. |
| Formation of Byproducts | - Dehydration of alcohol (especially secondary/tertiary).- Ether formation from the alcohol. | - Use a lower reaction temperature if possible, though this will slow the esterification.- Mesitylenesulfonic acid is often better than H₂SO₄ in this regard. Ensure the catalyst loading is not excessively high. |
| Product is an Emulsion during Work-up | - Presence of unreacted carboxylic acid acting as a surfactant. | - Add more brine to the separatory funnel to help break the emulsion.- If the problem persists, filter the entire mixture through a pad of Celite. |
| Acidic Product after Work-up | - Incomplete neutralization of the catalyst. | - Perform an additional wash with saturated NaHCO₃ solution.- Ensure vigorous mixing during the wash steps. |
References
-
Organic Syntheses. mesitylene. Available from: [Link]
-
BYJU'S. Fischer esterification reaction. Available from: [Link]
-
Khan Academy. Fischer esterification (video). Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
- Google Patents. CN101302213A - Preparation of methanesulfonic acid active ester.
-
Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. Available from: [Link]
-
ResearchGate. Is there a difference when using p-toluenesulfonic acid monohydrate or p-toluenesulfonic acid anhydrous in esterification reactions?. Available from: [Link]
-
ResearchGate. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Organic Syntheses. (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Available from: [Link]
-
Scribd. A New Method For The Esterification of Sulfonic Acids. Available from: [Link]
-
ChemBK. 2-Mesitylenesulfonic acid. Available from: [Link]
-
ResearchGate. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Available from: [Link]
-
ResearchGate. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Available from: [Link]
-
Semantic Scholar. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Available from: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
Beilstein Journals. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Available from: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with. Available from: [Link]
-
Royal Society of Chemistry. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. Available from: [Link]
-
ResearchGate. (PDF) Use of methanesulfonic acid as catalyst for the production ofBlinearBalkylbenzenes. Available from: [Link]
-
YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual. Available from: [Link]
Sources
- 1. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application of 2,4,6-trimethylbenzenesulfonic Acid in Polymerization: A Detailed Guide for Researchers
This document provides a comprehensive overview of the applications of 2,4,6-trimethylbenzenesulfonic acid (TMSA) in the field of polymer chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the utility of TMSA as a potent catalyst in cationic polymerization and as an effective dopant for enhancing the conductivity of conjugated polymers. The content is structured to provide not only detailed experimental protocols but also the underlying scientific principles governing its function, ensuring a thorough understanding of its application.
Introduction to 2,4,6-trimethylbenzenesulfonic Acid in Polymerization
2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is a strong organic acid distinguished by the presence of three methyl groups on the benzene ring. This substitution pattern imparts unique steric and electronic properties that are highly advantageous in polymerization reactions. The bulky methyl groups can influence the stereochemistry of polymerization and the morphology of the resulting polymers. As a strong acid, TMSA is an excellent source of protons, making it a powerful catalyst for various acid-driven polymerization processes.
This guide will focus on two primary applications of TMSA in polymerization:
-
As a Catalyst in Cationic Polymerization: Initiating the polymerization of various monomers such as styrenes, vinyl ethers, and N-vinylcarbazole.
-
As a Dopant for Conductive Polymers: Enhancing the electrical conductivity of polymers like polyaniline (PANI) and polypyrrole (PPy).
Safety is paramount when handling strong acids. 2,4,6-trimethylbenzenesulfonic acid is corrosive and can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][2][4]
Cationic Polymerization Catalyzed by 2,4,6-trimethylbenzenesulfonic Acid
Cationic polymerization is a chain-growth polymerization method that proceeds via a cationic active center.[5] Strong protic acids like TMSA are effective initiators for this type of polymerization. The initiation step involves the protonation of a monomer by the acid, generating a carbocation that then propagates by adding to subsequent monomer units.[5][6]
The general mechanism for cationic polymerization initiated by a strong protic acid (HA) is depicted below:
Caption: Cationic polymerization mechanism initiated by a protic acid.
Application Note: Cationic Polymerization of Styrene
TMSA can be employed as a catalyst for the cationic polymerization of styrene to produce polystyrene. The reaction is typically carried out in a non-polar solvent at low temperatures to control the polymerization rate and minimize side reactions.[7][8]
Experimental Protocol: Cationic Polymerization of Styrene
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
2,4,6-trimethylbenzenesulfonic acid (TMSA)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and other standard glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Monomer and Solvent Addition: Add 100 mL of anhydrous dichloromethane to the flask, followed by 10 mL (8.7 g, 84 mmol) of freshly distilled styrene.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Initiator Preparation: In a separate dry vial under nitrogen, prepare a stock solution of TMSA in anhydrous dichloromethane (e.g., 1 mg/mL).
-
Initiation: Using a syringe, rapidly inject a calculated amount of the TMSA solution (e.g., 1 mL, corresponding to a monomer-to-initiator ratio of approximately 500:1) into the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at 0 °C for a predetermined time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding 5 mL of methanol.
-
Purification: Precipitate the polystyrene by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 500 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
Characterization:
The resulting polystyrene can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[9]
| Parameter | Typical Value Range |
| Monomer:Initiator Ratio | 100:1 to 1000:1 |
| Reaction Temperature | -78 °C to 25 °C |
| Mn ( g/mol ) | 5,000 - 50,000 |
| PDI | 1.5 - 3.0 |
Application Note: Cationic Ring-Opening Polymerization of Tetrahydrofuran
TMSA can also catalyze the ring-opening polymerization of cyclic ethers like tetrahydrofuran (THF) to produce polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG).[11][12][13] This polymerization often requires a co-initiator or promoter, such as an acid anhydride, to proceed efficiently.[11]
Experimental Protocol: Cationic Ring-Opening Polymerization of THF
Materials:
-
Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
2,4,6-trimethylbenzenesulfonic acid (TMSA)
-
Acetic anhydride
-
Methanol
-
Nitrogen gas (high purity)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reactor Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 50 mL of freshly distilled THF and 5 mL of acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of TMSA (e.g., 0.1 mol%) to the stirred solution.
-
Polymerization: Heat the reaction mixture to 50 °C and allow it to stir for several hours (e.g., 4-6 hours).
-
Termination: Terminate the polymerization by adding 10 mL of methanol.
-
Purification: Precipitate the polymer by pouring the solution into a large volume of cold water.
-
Isolation: Collect the polymer, wash with water, and dry under vacuum.
Doping of Conductive Polymers with 2,4,6-trimethylbenzenesulfonic Acid
Conducting polymers in their neutral state are typically insulators or semiconductors. The process of "doping" introduces charge carriers into the polymer backbone, dramatically increasing their electrical conductivity.[14] Strong acids like TMSA can act as p-type dopants for polymers such as polyaniline (PANI) and polypyrrole (PPy). The acid protonates the polymer chain, creating polarons and bipolarons that are mobile and contribute to electrical conductivity.[15]
Caption: Doping of polyaniline with a protic acid like TMSA.
Application Note: Synthesis of Conductive Polyaniline Doped with TMSA
TMSA can be used as a dopant during the chemical oxidative polymerization of aniline to produce conductive polyaniline. The bulky nature of the trimethylbenzenesulfonate counter-ion can influence the morphology and processability of the resulting polymer.[2][16]
Experimental Protocol: Synthesis of TMSA-Doped Polyaniline
Materials:
-
Aniline (freshly distilled)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
2,4,6-trimethylbenzenesulfonic acid (TMSA)
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Monomer Solution: In a beaker, dissolve a specific amount of TMSA in deionized water. Add freshly distilled aniline to this solution with stirring to form the anilinium salt. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate in deionized water and cool to 0-5 °C.
-
Polymerization: Slowly add the oxidant solution to the stirred monomer solution. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.
-
Reaction Time: Continue stirring the reaction mixture at 0-5 °C for 4-6 hours.
-
Isolation: Collect the precipitated polyaniline by vacuum filtration.
-
Washing: Wash the polymer sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the conductive polyaniline powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
Four-Point Probe Measurement: To determine the electrical conductivity of the pressed polymer pellet.
-
UV-Vis Spectroscopy: To confirm the formation of the conductive emeraldine salt form of polyaniline.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer and the dopant.
| Dopant | Molar Ratio (Dopant:Aniline) | Conductivity (S/cm) |
| HCl | 1:1 | ~1-10 |
| Camphorsulfonic Acid (CSA) | 1:1 | ~10-100 |
| Dodecylbenzenesulfonic Acid (DBSA) | 1:1 | ~1-50 |
| TMSA | 1:1 | ~5-80 (Expected) |
Note: The expected conductivity for TMSA is an estimate based on the performance of similar aromatic sulfonic acids. Actual values may vary depending on synthesis conditions.
Application Note: Doping of PEDOT:PSS with TMSA
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commercially available conductive polymer dispersion.[17][18] The conductivity of PEDOT:PSS films can be significantly enhanced by post-treatment with certain organic solvents or acids. While not a conventional dopant for this system in the same way as for PANI, strong acids like TMSA can potentially improve conductivity by inducing phase separation between the conductive PEDOT and insulating PSS components.[19]
Experimental Protocol: Post-Treatment of PEDOT:PSS Films with TMSA
Materials:
-
Aqueous dispersion of PEDOT:PSS
-
2,4,6-trimethylbenzenesulfonic acid (TMSA)
-
Isopropanol
-
Substrates (e.g., glass slides, PET films)
Procedure:
-
Film Deposition: Prepare thin films of PEDOT:PSS on the desired substrates by spin-coating, drop-casting, or other suitable methods.
-
Annealing: Anneal the films at a moderate temperature (e.g., 120 °C) for 10-15 minutes to remove residual water.
-
TMSA Treatment: Prepare a dilute solution of TMSA in isopropanol (e.g., 1-5 wt%). Immerse the PEDOT:PSS films in this solution for a short duration (e.g., 1-10 minutes).
-
Rinsing and Drying: Remove the films from the TMSA solution, rinse with pure isopropanol to remove excess acid, and dry with a stream of nitrogen.
-
Final Annealing: Perform a final annealing step at 120 °C for 10 minutes.
Potential Application as a Photoinitiator Component
While 2,4,6-trimethylbenzenesulfonic acid itself is not a direct photoinitiator, the 2,4,6-trimethylbenzoyl moiety is a key component in several commercially important Type I photoinitiators, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO).[1][4][20] These photoinitiators undergo α-cleavage upon UV irradiation to generate highly reactive free radicals that can initiate polymerization.[4] It is conceivable that derivatives of TMSA could be designed to function as photoinitiators or photosensitizers, although this is an area that requires further research.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no polymerization in cationic polymerization | Impurities in monomer or solvent (e.g., water), insufficient catalyst activity, incorrect temperature. | Purify monomer and solvent meticulously. Ensure the TMSA is of high purity and handled under inert conditions. Optimize reaction temperature. |
| Broad molecular weight distribution (high PDI) | Chain transfer reactions, multiple active species. | Lower the reaction temperature. Use a solvent with lower polarity. Optimize the monomer-to-initiator ratio. |
| Low conductivity in doped conductive polymers | Incomplete doping, poor morphology, insufficient washing. | Ensure the correct molar ratio of dopant to monomer. Optimize polymerization conditions to control morphology. Thoroughly wash the polymer to remove impurities. |
| Poor processability of doped polymers | Aggregation of polymer chains. | Use a dopant with a bulky, solubilizing counter-ion like TMSA. Explore different solvents for processing. |
Conclusion
2,4,6-trimethylbenzenesulfonic acid is a versatile and powerful tool in the polymer chemist's arsenal. Its strong acidity makes it an effective catalyst for cationic polymerization, enabling the synthesis of a variety of polymers. Furthermore, its ability to protonate conjugated polymer backbones allows for its use as a dopant to create highly conductive materials. The steric bulk of the trimethylphenyl group offers an additional lever to control polymer properties. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can effectively harness the potential of TMSA in their polymerization endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Photoinitiators: The Role of TPO in Advanced Chemical Synthesis and Material Science. Available from: [Link]
-
2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing). Available from: [Link]
-
Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators. Generation and reactivity of O P(C6H5)(O-) radical anions - ResearchGate. Available from: [Link]
-
2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - RSC Publishing. Available from: [Link]
-
Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis - PMC - NIH. Available from: [Link]
-
Electrical Conductivity Studies of Polyaniline Nanotubes Doped with Different Sulfonic Acids. Available from: [Link]
-
Synthesis and characterization of PEDOT:PSS-co-TF for enhancing detection performances of organic photodetectors - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
A Comparative Study of the Effect of a Conductive Polyaniline Doped with a various Acids on the Microstructure and Optoelectroni. Available from: [Link]
-
Cationic polymerization of N-vinyl carbazole by trityl salts—I - Academia.edu. Available from: [Link]
-
PEDOT:PSS - Wikipedia. Available from: [Link]
-
Cationic Polymerization. Available from: [Link]
-
The effect of initiator concentration on molecular weights | Download Table - ResearchGate. Available from: [Link]
-
Polymerization Reactions. Available from: [Link]
-
Cationic polymerization - Wikipedia. Available from: [Link]
-
PEDOT/PSS: Synthesis, characterization, properties and applications - ResearchGate. Available from: [Link]
-
Lab 4: Cationic Polymerization of Styrene - CDN. Available from: [Link]
-
Preparation and characterization of doped polyaniline films - Politecnico Di Milano. Available from: [Link]
-
Cationic Polymerization - MIT OpenCourseWare. Available from: [Link]
-
Troubleshooting step growth polymerization : r/Chempros - Reddit. Available from: [Link]
-
Effect of catalyst concentration on molecular weight of polymer - ResearchGate. Available from: [Link]
-
How can I prepare polyaniline thin film using chemical route? - ResearchGate. Available from: [Link]
-
Synthesis and Characteristics of PEDOT:PSS and PEDOT:Carrageenan - Encyclopedia.pub. Available from: [Link]
-
Organic & Biomolecular Chemistry. Available from: [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC - NIH. Available from: [Link]
-
Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Available from: [Link]
-
Cationic Polymerization: Videos & Practice Problems - Pearson. Available from: [Link]
-
Conductive Polyaniline Doped with Dodecyl Benzene Sulfonic Acid: Synthesis, Characterization, and Antistatic Application - Semantic Scholar. Available from: [Link]
-
GPC-NMR Analysis for Polymer Characterisation - Intertek. Available from: [Link]
-
Polyaniline-doped benzene sulfonic acid/epoxy resin composites: structural, morphological, thermal and dielectric behaviors - SciSpace. Available from: [Link]
-
Mechanism of THF ring opening followed by polymerization. - ResearchGate. Available from: [Link]
-
Polyaniline Compounds for Protection Against Corrosion - Tech Briefs. Available from: [Link]
-
Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay - Der Pharma Chemica. Available from: [Link]
- Process for polymerization of tetrahydrofuran - Google Patents.
-
Synthesis and characterization of organic poly (3, 4-ethylene dioxythiophene)-polystyrene sulfonate (PEDOT: PSS) and study of its electrical properties - ResearchGate. Available from: [Link]
-
Polymerization pathway of cationic polymerization of styrene with CumCl/Lewis acid in [bmim][PF 6 ]. - ResearchGate. Available from: [Link]
-
The cationic polymerization of 2, 4, 6‐trimethylstyrene: from “truly living” to “controlled” polymers? | Semantic Scholar. Available from: [Link]
-
Kinetics of the cationic polymerization of N-vinylcarbazole by trityl salts in nitrobenzene. Available from: [Link]
-
Studies on the cationic Polymerization of a-methyl Styrene Catalyzed by Sulfuric Acid. Available from: [Link]
-
Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. Available from: [Link]
- Analysis system with coupling of GPC and NMR spectroscopy, in particular for the analysis of polymer-containing test samples - Google Patents.
-
Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) - MDPI. Available from: [Link]
-
2.4: Cationic Polymerization - Chemistry LibreTexts. Available from: [Link]
Sources
- 1. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl (2,4,6-trimethylbenzoyl) Phenylphosphinate: Characteristics, Preparation Methods and Difference with TPO_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pslc.ws [pslc.ws]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 10. DE102010002316B4 - Analysis system with coupling of GPC and NMR spectroscopy, in particular for the analysis of polymer-containing test samples - Google Patents [patents.google.com]
- 11. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US3714266A - Process for polymerization of tetrahydrofuran - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. PEDOT:PSS - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of PEDOT:PSS-co-TF for enhancing detection performances of organic photodetectors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of Mesitylenesulfonic Acid in Pharmaceutical Intermediate Synthesis
Abstract
In the intricate landscape of pharmaceutical synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, product purity, and process scalability. Mesitylenesulfonic acid (MSA), a strong, non-oxidizing organic acid, has emerged as a superior catalyst for a variety of transformations crucial to the synthesis of pharmaceutical intermediates. Its unique combination of strong acidity, high solubility in organic solvents, and thermal stability offers significant advantages over traditional mineral acids and other arylsulfonic acids. This guide provides an in-depth exploration of the physicochemical properties and diverse applications of mesitylenesulfonic acid, complete with detailed protocols, comparative data, and mechanistic insights to empower researchers and drug development professionals in optimizing their synthetic strategies.
Introduction: Beyond Conventional Acid Catalysis
For decades, chemists have relied on a standard toolkit of acid catalysts, including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). While effective, these catalysts are not without their drawbacks. Sulfuric acid is a potent oxidizing agent that can lead to unwanted side reactions and product degradation, particularly with sensitive substrates. PTSA, although less oxidizing, can sometimes be less efficient and its hygroscopic nature can complicate handling.[1]
Mesitylenesulfonic acid (2,4,6-trimethylbenzenesulfonic acid) offers a compelling alternative, addressing many of these limitations. As a strong organic acid, it effectively catalyzes a wide array of reactions, including esterifications, dehydrations, acetal formations, and intramolecular cyclizations, all of which are fundamental steps in the construction of complex active pharmaceutical ingredients (APIs).[2] This document serves as a comprehensive guide to leveraging the unique advantages of MSA in the synthesis of pharmaceutical intermediates.
Physicochemical Properties: The Basis of Superior Performance
The efficacy of mesitylenesulfonic acid as a catalyst is rooted in its distinct molecular structure and resulting physical properties. The presence of three methyl groups on the benzene ring ortho and para to the sulfonic acid group creates significant steric hindrance and alters the electronic environment, leading to its advantageous characteristics.
A comparative analysis of MSA with other common acid catalysts highlights its unique position:
| Property | Mesitylenesulfonic Acid (MSA) | p-Toluenesulfonic Acid (PTSA) | Sulfuric Acid (H₂SO₄) |
| Molecular Formula | C₉H₁₂O₃S | C₇H₈O₃S | H₂SO₄ |
| Molar Mass ( g/mol ) | 200.25 (anhydrous) | 172.20 (anhydrous) | 98.08 |
| pKa | ~ -0.29 (Predicted)[3] | ~ -2.8[2][4] | ~ -3.0 (first dissociation)[5][6] |
| Form | White crystalline solid[7] | White crystalline solid[8][9] | Colorless, oily liquid[10][11] |
| Melting Point (°C) | 55-57 (anhydrous)[3] | 106-107 (monohydrate)[4][9] | 10 |
| Solubility | Soluble in water, alcohols, and polar organic solvents.[2][7] | Soluble in water, alcohols, and other polar organic solvents.[4][8][9] | Miscible with water (highly exothermic).[12] |
| Key Feature | Strong acid, non-oxidizing, sterically hindered. | Strong acid, non-oxidizing.[4][9] | Very strong acid, potent oxidizing and dehydrating agent.[12] |
Expert Insights: The pKa values indicate that all three are strong acids. However, the key differentiator for MSA is its non-oxidizing nature combined with excellent solubility in organic reaction media. This allows for homogenous catalysis in a wide range of solvents, leading to more efficient and cleaner reactions compared to the often heterogeneous or biphasic systems required for sulfuric acid. The steric bulk from the methyl groups can also influence selectivity in certain reactions.
Core Applications in Pharmaceutical Intermediate Synthesis
Mesitylenesulfonic acid's versatility makes it a valuable tool in the synthesis of a wide array of pharmaceutical intermediates.
Esterification and Transesterification
The formation of esters is a cornerstone of drug synthesis, often used to create prodrugs with improved bioavailability or to protect carboxylic acid functionalities.[13] MSA is an excellent catalyst for Fischer esterification reactions.
Causality: MSA's high acidity allows for efficient protonation of the carboxylic acid carbonyl group, activating it towards nucleophilic attack by the alcohol. Its non-oxidizing character is crucial when dealing with sensitive functional groups elsewhere in the molecule that might be degraded by sulfuric acid. Furthermore, its solubility ensures the catalyst is readily available in the reaction medium.
Protocol 1: General Procedure for MSA-Catalyzed Esterification of a Carboxylic Acid
Objective: To synthesize a methyl ester from a generic carboxylic acid using mesitylenesulfonic acid as a catalyst.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Methanol (can be used as solvent, ≥10 eq)
-
Mesitylenesulfonic acid (0.05 - 0.1 eq)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid and methanol.
-
Add the catalytic amount of mesitylenesulfonic acid to the mixture.
-
If azeotropic removal of water is desired, add toluene and attach a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If methanol was used in large excess, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the MSA catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the carboxylic acid spot on TLC. Successful neutralization of the acid catalyst is confirmed by the cessation of effervescence upon addition of the bicarbonate solution. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Dehydration Reactions
The elimination of water to form alkenes or ethers is another critical transformation in pharmaceutical synthesis. MSA is an effective catalyst for the dehydration of alcohols.
Causality: The mechanism involves the protonation of the alcohol's hydroxyl group by MSA, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton to form the alkene. MSA's non-oxidizing nature prevents the formation of undesired oxidized byproducts that can occur with sulfuric acid.
Workflow for MSA-Catalyzed Dehydration of an Alcohol
Below is a Graphviz diagram illustrating the general workflow for the dehydration of an alcohol to an alkene using MSA as the catalyst.
Caption: General workflow for MSA-catalyzed alcohol dehydration.
Intramolecular Cyclizations: Synthesis of Tetralone Scaffolds
Many pharmaceutical agents are built upon cyclic scaffolds. Tetralones, for example, are key intermediates in the synthesis of various biologically active compounds, including monoamine oxidase inhibitors.[14] Acid-catalyzed intramolecular Friedel-Crafts acylation is a common method for constructing these ring systems.
Expert Insights: In these cyclization reactions, MSA can be particularly advantageous. Its strong acidity promotes the formation of the acylium ion necessary for the electrophilic aromatic substitution, while its non-oxidizing nature protects sensitive aromatic rings from degradation. The homogenous nature of the reaction often leads to higher yields and cleaner product profiles compared to reactions catalyzed by polyphosphoric acid (PPA) or sulfuric acid, which can be difficult to handle and lead to charring.
Case Study: Synthesis of a Dorzolamide Intermediate Precursor
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma.[3] Its synthesis involves several steps, with the construction of a chiral thiopyran ring system being a key challenge. While specific patents may not always explicitly name mesitylenesulfonic acid, the types of reactions involved, such as cyclizations and dehydrations to form key intermediates, are well-suited for MSA catalysis. For instance, the intramolecular cyclization of an appropriate precursor to form the core ketone structure, a (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, is a critical step.[10] This type of reaction is often promoted by strong, non-oxidizing acids to ensure high yield and purity of this valuable intermediate.[10] The use of an acid like MSA would be a logical choice to avoid potential oxidation of the sulfur-containing heterocyclic ring system.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, ensure that water is being effectively removed, especially in esterification and dehydration reactions. The catalytic loading of MSA can be increased, typically up to 10 mol%.
-
Side Product Formation: For substrates sensitive to strong acids, the reaction temperature can be lowered, and the reaction time extended. The amount of MSA can also be reduced.
-
Difficult Work-up: MSA is a strong acid. Thorough neutralization with a weak base like sodium bicarbonate is essential. If the product is base-sensitive, careful washing with water to remove the bulk of the acid followed by a rapid wash with a minimal amount of bicarbonate solution is recommended.
Conclusion
Mesitylenesulfonic acid is a powerful and versatile catalyst that offers significant advantages in the synthesis of pharmaceutical intermediates. Its strong acidity, coupled with its non-oxidizing nature and excellent solubility in organic solvents, leads to cleaner reactions, higher yields, and simpler work-up procedures compared to traditional acid catalysts. By understanding its properties and applications, researchers and process chemists can effectively incorporate MSA into their synthetic workflows to produce high-quality pharmaceutical intermediates efficiently and reliably.
References
-
ACS Omega. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]
-
Journal of Pharmaceutical Research. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]
-
chemeurope.com. (n.d.). p-Toluenesulfonic acid. [Link]
- Google Patents. (1968). US3413372A - Process for the synthesis of mesitylene.
-
ChemBK. (2024). 2-Mesitylenesulfonic acid. [Link]
- Google Patents. (2013). US20130053600A1 - Method for preparing a carboxylic acid ester.
-
PubChem. (n.d.). Sulfuric Acid. [Link]
-
Wikipedia. (n.d.). Sulfuric acid. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Unknown Source. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Google Patents. (1951). UNITED STATES PATENT OFFICE. [Link]
-
Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
-
PubMed. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. chembk.com [chembk.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. arkema.com [arkema.com]
- 7. US4910330A - Synthesis of sulfonic acids and carboxylic acid ester derivatives thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3413372A - Process for the synthesis of mesitylene - Google Patents [patents.google.com]
- 10. jopcr.com [jopcr.com]
- 11. US3267165A - Preparation of mesitylene by dehydro-condensation of acetone - Google Patents [patents.google.com]
- 12. US20130053600A1 - Method for preparing a carboxylic acid ester - Google Patents [patents.google.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4,6-Trimethylbenzenesulfonic Acid as a Versatile Reagent in Analytical Chemistry
Introduction: Unlocking Analytical Potential with Aromatic Sulfonic Acids
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the challenge is often not just detecting a molecule, but ensuring its properties are amenable to the chosen analytical technique. Many biologically significant molecules, such as amino acids, catecholamines, and certain drug metabolites, lack the necessary chromophores for UV-Vis detection or have poor retention characteristics in reversed-phase high-performance liquid chromatography (RP-HPLC). Chemical derivatization provides a powerful solution, transforming the analyte into a species with enhanced detectability and chromatographic behavior.[1]
This guide focuses on the utility of 2,4,6-trimethylbenzenesulfonic acid and its activated form, 2,4,6-trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride), as a multifaceted reagent. We will explore its primary application as a robust pre-column derivatization agent for primary and secondary amines, and its secondary role as an effective ion-pairing reagent in RP-HPLC. The strategic placement of three methyl groups on the benzene ring confers unique reactivity and properties that can be leveraged for enhanced analytical performance.
Application 1: Pre-Column Derivatization of Amines for HPLC Analysis
The most potent application of this reagent system is the derivatization of primary and secondary amines using 2,4,6-trimethylbenzenesulfonyl chloride . The reaction yields a stable, hydrophobic sulfonamide derivative with strong ultraviolet (UV) absorbance, making it ideal for quantification by HPLC-UV.
The Principle of Derivatization with Sulfonyl Chlorides
The core of this application is the nucleophilic attack of an unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a highly stable sulfonamide bond and the elimination of hydrochloric acid.[2]
The key advantages of this derivatization are:
-
Introduction of a Chromophore: The mesitylene group is a strong chromophore, allowing for sensitive UV detection of otherwise non-absorbing analytes like aliphatic amines.[3]
-
Enhanced Hydrophobicity: The bulky, non-polar mesitylene group significantly increases the hydrophobicity of the analyte. This leads to stronger retention on reversed-phase columns (e.g., C18, C8), moving the analyte's peak away from the solvent front and potential interferences.
-
Improved Peak Shape and Stability: The resulting sulfonamides are generally stable, leading to reproducible and symmetrical peaks during chromatographic analysis.
Expert Insight: The Advantage of the Trimethyl Structure
While benzenesulfonyl chloride is a common derivatizing agent, the 2,4,6-trimethyl substituted version offers a distinct, counterintuitive advantage. Research into nucleophilic substitution at sulfonyl sulfur has shown that ortho-alkyl groups, such as the two methyl groups in the mesitylene moiety, can accelerate the rate of reaction.[4] This is contrary to the expected steric hindrance and means that derivatization with 2,4,6-trimethylbenzenesulfonyl chloride can often proceed more rapidly or under milder conditions than with its unsubstituted counterpart, improving laboratory workflow and potentially minimizing analyte degradation.
Derivatization Reaction Mechanism
The diagram below illustrates the fundamental reaction between a primary amine and 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Caption: Derivatization of a primary amine with 2,4,6-trimethylbenzenesulfonyl chloride.
Protocol 1: Derivatization of Amines for HPLC-UV Analysis
This protocol provides a self-validating framework for the derivatization of a sample containing primary or secondary amines. Optimization may be required based on the specific analyte and sample matrix.
Materials and Reagents
-
Derivatizing Reagent: 2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride), ≥98% purity.
-
Analyte Standard: Stock solution of the target amine(s) (e.g., 1 mg/mL in methanol or water).
-
Solvent: Acetonitrile (ACN), HPLC grade.
-
Buffer: Borate Buffer (0.1 M), pH 9.5. Prepare by dissolving boric acid in water and adjusting pH with 1 M NaOH.
-
Quenching Solution: 1 M HCl.
-
Sample Matrix: If applicable (e.g., plasma, urine, formulation buffer).
-
Equipment: Heating block or water bath, vortex mixer, autosampler vials, 0.22 µm syringe filters.
Reagent Preparation
-
Derivatizing Solution (10 mg/mL): Prepare fresh daily. Dissolve 100 mg of 2,4,6-trimethylbenzenesulfonyl chloride in 10 mL of acetonitrile.
-
Analyte Working Solutions: Prepare a series of dilutions from the stock solution using water or a suitable diluent to create a calibration curve (e.g., 1-100 µg/mL).
Step-by-Step Derivatization Procedure
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube or autosampler vial, add 100 µL of the analyte standard, quality control sample, or unknown sample.
-
Add Buffer: Add 200 µL of 0.1 M Borate Buffer (pH 9.5). Vortex briefly.
-
Causality: The basic pH is critical to deprotonate the amine's ammonium group (-NH3+ to -NH2), making it a potent nucleophile ready to react with the sulfonyl chloride.[5]
-
-
Add Derivatizing Reagent: Add 200 µL of the freshly prepared 10 mg/mL Derivatizing Solution. Cap the vial tightly and vortex immediately for 10-15 seconds.
-
Reaction Incubation: Place the vial in a heating block or water bath set to 60°C for 40 minutes .[6]
-
Causality: Heating accelerates the reaction to ensure complete derivatization in a reasonable timeframe. The optimal time and temperature should be validated for each specific analyte.
-
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature for 10 minutes.
-
Quenching (Optional but Recommended): Add 50 µL of 1 M HCl to stop the reaction by neutralizing the excess base and protonating any remaining unreacted amines. This step is crucial for method robustness.
-
Filtration & Analysis: Filter the resulting solution through a 0.22 µm syringe filter directly into an HPLC vial. The sample is now ready for injection.
Suggested HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~230-254 nm (scan for optimal wavelength for the derivative).
-
Injection Volume: 10 µL.
Data and Expected Results
The derivatization process should yield a significant improvement in analyte retention and signal intensity.
| Parameter | Before Derivatization | After Derivatization | Rationale |
| Retention Time | Early eluting, near solvent front | Significantly longer | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase. |
| UV Absorbance | Low or negligible | Strong signal at ~230-254 nm | The mesitylene moiety acts as a powerful chromophore. |
| Peak Shape | May be poor (tailing) for basic amines | Symmetrical, Gaussian | The neutral sulfonamide derivative exhibits better chromatographic behavior. |
Application 2: Ion-Pairing Reagent for Reversed-Phase HPLC
In this application, 2,4,6-trimethylbenzenesulfonic acid itself (not the chloride) is used as an additive in the mobile phase. It enhances the retention of basic, positively charged analytes that would otherwise elute too quickly from a reversed-phase column.
The Principle of Ion-Pair Chromatography
Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar or fully ionized compounds have little affinity for the non-polar stationary phase and are not well-retained. An ion-pairing reagent is a molecule with a polar head and a non-polar tail. When added to the mobile phase, its non-polar tail adsorbs onto the stationary phase, creating a new, charged surface. The polar head (in this case, the negatively charged sulfonate group) is then available to form an electrostatic, yet transient, "ion pair" with a positively charged analyte. This neutralizes the analyte's charge and increases its overall retention time.[7]
Ion-Pairing Mechanism in RP-HPLC
Caption: Mechanism of ion-pairing on a C18 column.
Protocol 2: Use as an Ion-Pairing Reagent in Mobile Phase
This protocol describes how to prepare and use a mobile phase containing 2,4,6-trimethylbenzenesulfonic acid for the analysis of basic compounds.
Materials and Reagents
-
Ion-Pairing Reagent: 2,4,6-Trimethylbenzenesulfonic acid, HPLC grade.
-
Solvents: Acetonitrile and/or Methanol, HPLC grade.
-
Water: Deionized or Milli-Q water.
-
pH Adjuster: Phosphoric acid or a suitable buffer (e.g., phosphate buffer).
-
Equipment: 0.22 µm mobile phase filtration system.
Mobile Phase Preparation
-
Determine Concentration: A typical starting concentration for an ion-pairing reagent is 5-10 mM. For a 1 L solution of 5 mM mobile phase, you will need:
-
Molecular Weight of 2,4,6-trimethylbenzenesulfonic acid: ~200.25 g/mol
-
Mass needed = 0.005 mol/L * 200.25 g/mol * 1 L = 1.00 g
-
-
Prepare Aqueous Component: To prepare 1 L of the aqueous mobile phase component (Mobile Phase A): a. Dissolve 1.00 g of 2,4,6-trimethylbenzenesulfonic acid in ~950 mL of DI water. b. Adjust the pH to the desired level (e.g., pH 2.5-3.5) using phosphoric acid. The pH must be chosen to ensure the analyte of interest is in its protonated, positively charged state. c. Bring the final volume to 1 L with DI water.
-
Filter Mobile Phase: Filter both the aqueous component (Mobile Phase A) and the organic component (Mobile Phase B, e.g., Acetonitrile) through a 0.22 µm filter to remove particulates and degas the solvents.
-
Run Analysis: Use the prepared mobile phase in your HPLC system with a suitable gradient program.
Important Considerations:
-
Column Dedication: It is highly recommended to dedicate an HPLC column specifically for ion-pairing applications. The reagents can be difficult to wash out completely and may affect future analyses.
-
Equilibration: The column requires extensive equilibration with the ion-pairing mobile phase (at least 30-60 minutes) to ensure the stationary phase is fully coated and a stable baseline is achieved.
-
MS Incompatibility: Most ion-pairing reagents, including this one, are non-volatile and can cause significant ion suppression and contamination in mass spectrometry sources. This method is primarily intended for UV detection.
Workflow & Troubleshooting
Caption: General workflows and common troubleshooting steps.
Safety & Handling
-
2,4,6-Trimethylbenzenesulfonic acid: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.
-
2,4,6-Trimethylbenzenesulfonyl chloride: Reacts with water and is corrosive. It is also a lachrymator. All handling should be done in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.
References
- Tshiamala, T. T., et al. (2005). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
- Tshiamala, T. T., et al. (2004). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate.
- Sokołowski, J., et al. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 22(16), 8888.
- Kouřilová, H., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Metabolites, 12(11), 1084.
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
-
ChemBK. (n.d.). Benzenesulfonyl chloride for HPLC derivatization. Retrieved from [Link]
- Yusuf, K., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 6421898.
- Elder, D. P., et al. (2013). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 74, 117-126.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058.
- Knecht, R., & Chang, J. Y. (1986). Liquid chromatographic determination of amino acids after gas-phase hydrolysis and derivatization with (dimethylamino)azobenzenesulfonyl chloride. Analytical Chemistry, 58(11), 2375-2379.
- King, J. F., et al. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(6), 1041-1046.
-
ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
- Wang, Y., et al. (2023).
- Wilkinson, J. M. (1986). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Enzymology, 135, 32-41.
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itwreagents.com [itwreagents.com]
Application Notes & Protocols: A Detailed Guide to the Sulfonation of Mesitylene
Introduction: The Significance of Mesitylenesulfonic Acid
Mesitylene (1,3,5-trimethylbenzene) is a highly activated aromatic hydrocarbon due to the three electron-donating methyl groups symmetrically positioned on the benzene ring. This high electron density makes it particularly susceptible to electrophilic aromatic substitution (EAS) reactions. The sulfonation of mesitylene yields 2,4,6-trimethylbenzenesulfonic acid, commonly known as mesitylenesulfonic acid. This compound, particularly in its dihydrate form, is a valuable asset in organic synthesis, often employed as a strong, non-oxidizing acid catalyst that is soluble in organic solvents.[1] Its catalytic activity is crucial in reactions such as esterification and condensation.[1]
This guide provides a comprehensive experimental protocol for the laboratory-scale synthesis of mesitylenesulfonic acid. It delves into the underlying reaction mechanism, critical safety protocols, and methods for product isolation, grounded in established chemical principles. The high reactivity of the mesitylene ring facilitates this transformation under relatively mild conditions compared to less activated arenes.[2]
Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonation of mesitylene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form, on the electron-rich aromatic ring.[3][4] In the context of using concentrated sulfuric acid, SO₃ is present as an equilibrium species. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[5]
The key steps are:
-
Formation of the Electrophile : Two molecules of sulfuric acid can react to generate sulfur trioxide (SO₃), which is the active electrophile.[6]
-
Nucleophilic Attack : The π-electron system of the highly nucleophilic mesitylene ring attacks the electrophilic sulfur atom of SO₃.
-
Sigma Complex Formation : This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation (sigma complex).
-
Deprotonation : A weak base, such as the HSO₄⁻ ion, removes the proton from the carbon atom bearing the sulfonic acid group, restoring the aromatic ring and yielding the final product.
Caption: Mechanism of Electrophilic Aromatic Sulfonation of Mesitylene.
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid
This protocol is adapted from established methods for the sulfonation of mesitylene, which leverage the direct reaction with concentrated sulfuric acid to afford the crystalline sulfonic acid product.[2][7]
Reagents and Equipment
| Reagent / Equipment | Specification | Purpose |
| Mesitylene (1,3,5-trimethylbenzene) | ≥98% purity | Aromatic Substrate |
| Concentrated Sulfuric Acid | 95-98% (18.4 M) | Sulfonating Agent & Solvent |
| 60-70% Sulfuric Acid | Diluted H₂SO₄ | Wash solution for removing unreacted mesitylene |
| Round-bottom flask | Appropriate size (e.g., 250 mL or 500 mL) | Reaction Vessel |
| Reflux Condenser | To fit flask | Prevent loss of volatile materials |
| Water Bath or Heating Mantle | Controllable heat source | To heat the reaction mixture |
| Mechanical Stirrer/Stir Bar | For efficient mixing | Ensure homogeneous reaction |
| Ice Bath | For cooling | Induce crystallization and control temperature |
| Büchner Funnel & Flask | For vacuum filtration | Product Isolation |
| Filter Paper | To fit Büchner funnel | Retain crystalline product |
Step-by-Step Procedure
-
Reagent Setup : In a fume hood, equip a round-bottom flask with a magnetic stir bar or mechanical stirrer and a reflux condenser.
-
Charging the Flask : To a measured volume of mesitylene in the flask, carefully and slowly add an equal volume of concentrated sulfuric acid while stirring.[2][7] The addition is exothermic and should be done with caution.
-
Reaction Heating : Heat the mixture using a water bath to approximately 80-90°C for one hour.[2][7] Ensure continuous stirring or occasional shaking to keep the two-phase mixture well-agitated.
-
Crystallization : After one hour, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath to facilitate the crystallization of the 2,4,6-trimethylbenzenesulfonic acid.[2][7] The product will precipitate as a solid.
-
Product Isolation : Set up a vacuum filtration apparatus with a Büchner funnel. Filter the cold reaction mixture to separate the crystalline sulfonic acid from the liquid phase, which contains excess sulfuric acid and any unreacted mesitylene oil.[2][7]
-
Washing : Wash the collected crystals on the filter with a small amount of cold 60-70% sulfuric acid to remove residual oily impurities.[7]
-
Drying : Press the crystals dry on the filter. For complete drying, the product can be stored in a desiccator over a suitable drying agent. The final product is typically the dihydrate form.[8]
Caption: Experimental workflow for the sulfonation of mesitylene.
Safety Precautions: A Critical Overview
Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
Concentrated Sulfuric Acid (H₂SO₄) :
-
Hazards : Extremely corrosive and can cause severe, deep skin and eye burns upon contact.[9][10] It is a strong dehydrating agent and reacts violently with water in a highly exothermic manner.[10] Inhalation of its mists can cause severe respiratory tract irritation and is considered carcinogenic.[9][10]
-
Handling : Always work in a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[8][9] When diluting, always add acid to water slowly , never the other way around, to prevent violent boiling and splashing.[11][12]
-
-
Mesitylene :
-
Hazards : Flammable liquid and vapor. It can cause skin and respiratory irritation.
-
Handling : Keep away from ignition sources. Handle in a well-ventilated area.
-
-
Spill Management :
-
Keep a spill kit readily available. Spills of sulfuric acid should be neutralized with a suitable base, such as sodium bicarbonate, before cleanup.[11]
-
| Hazard Symbol | Meaning | Associated Reagent |
| GHS05 | Corrosion : Causes severe skin burns and eye damage. | Concentrated H₂SO₄ |
| GHS08 | Health Hazard : May be carcinogenic. | Conc. H₂SO₄ Mists |
| GHS02 | Flammable | Mesitylene |
Product Data and Characterization
The expected product is 2,4,6-trimethylbenzenesulfonic acid, which typically crystallizes as a dihydrate.
| Property | Value |
| Chemical Name | 2,4,6-Trimethylbenzenesulfonic acid dihydrate[8][13] |
| CAS Number | 835617-36-2[8][13] |
| Molecular Formula | C₉H₁₂O₃S · 2H₂O[8][13] |
| Molecular Weight | 236.29 g/mol [8][13] |
| Appearance | Colorless to yellow crystalline solid[1] |
| Melting Point | 74-78 °C (lit.)[8] |
Characterization of the final product can be performed using standard analytical techniques:
-
Melting Point Determination : To assess purity.
-
Infrared (IR) Spectroscopy : To identify characteristic peaks for S=O (sulfonic acid) and C-S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the substitution pattern and structure.
References
- The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. Benchchem.
- Acid/Oleum Safety. Unknown Source.
- Application Notes and Protocols for Sulfon
- mesitylene. Organic Syntheses Procedure.
- Oleum, Sulfur Trioxide, and Sulfuric Acid. Unknown Source.
- 2-Mesitylenesulfonic acid. ChemBK.
- Sulphuric Acid (Fuming) Oleum. East Harbour Group.
- ICSC 0362 - SULFURIC ACID, concentr
- Oleum Safety Essentials: Protecting Workers and Ecosystems. Decachem.
- 2-Mesitylenesulfonic acid 97 835617-36-2. Sigma-Aldrich.
- Mesitylenesulfonic Acid Dihydrate | CAS 835617-36-2. Santa Cruz Biotechnology.
- 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry - Saskoer.ca.
- Aromatic sulfon
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Sulfon
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sulphuric-acid.com [sulphuric-acid.com]
- 10. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols for 2,4,6-Trimethylbenzenesulfonic Acid in Condensation Reactions
Introduction: The Utility of 2,4,6-Trimethylbenzenesulfonic Acid as a Catalyst
2,4,6-Trimethylbenzenesulfonic acid (TMSA), also known as mesitylenesulfonic acid, is a strong organic acid that has garnered significant attention as a catalyst in organic synthesis.[1] Unlike many mineral acids, TMSA is a solid, which simplifies handling, weighing, and recovery.[2] Its high acidity, comparable to that of other sulfonic acids, allows it to effectively catalyze a wide range of reactions, particularly condensation reactions, by acting as a potent Brønsted acid.[3][4][5] This document provides a detailed exploration of the catalytic mechanism of TMSA in condensation reactions, complete with application notes and a detailed protocol for its use in the synthesis of chalcones.
Core Concept: Brønsted Acid Catalysis in Condensation Reactions
Condensation reactions, such as the Aldol or Claisen-Schmidt reactions, involve the formation of a carbon-carbon bond between two carbonyl-containing compounds, typically followed by the elimination of a water molecule to yield an α,β-unsaturated carbonyl compound.[6][7] These reactions can be catalyzed by either acids or bases.[8][9]
In an acid-catalyzed pathway, the catalyst's primary role is to protonate the carbonyl oxygen of one of the reacting partners (an aldehyde or ketone). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the acid catalyst facilitates the tautomerization of the other carbonyl compound to its enol form. This enol, being electron-rich, then acts as the nucleophile, attacking the activated carbonyl carbon of the first molecule. Subsequent dehydration, also promoted by the acidic environment, leads to the final condensed product.
The Catalytic Mechanism of 2,4,6-Trimethylbenzenesulfonic Acid
TMSA excels as a catalyst in these transformations due to its strong proton-donating ability. The sulfonic acid group readily provides a proton to initiate the catalytic cycle. A key feature of TMSA is the presence of three methyl groups on the benzene ring at positions 2, 4, and 6.[1] This substitution provides significant steric bulk around the catalytic center.[10] This steric hindrance can influence the reaction's selectivity by directing the approach of the substrates, potentially favoring the formation of specific stereoisomers.[10]
The catalytic cycle for a TMSA-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone is illustrated below:
-
Protonation of the Aldehyde: The cycle begins with the protonation of the aldehyde's carbonyl oxygen by TMSA, forming a highly electrophilic oxonium ion.
-
Enolization of the Ketone: Concurrently, another molecule of the ketone is protonated and then deprotonated at the α-carbon to form the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbonyl carbon of the protonated aldehyde, forming a new carbon-carbon bond.
-
Proton Transfer & Dehydration: A proton is transferred from the newly formed hydroxyl group to a water molecule, and subsequent elimination of water yields the α,β-unsaturated ketone (chalcone).
-
Catalyst Regeneration: The catalyst, TMSA, is regenerated and can participate in another catalytic cycle.
Caption: Catalytic cycle of TMSA in a Claisen-Schmidt condensation.
Application Note: Synthesis of Chalcones via TMSA-Catalyzed Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors in the synthesis of various flavonoids and exhibit a wide range of biological activities, including anticancer properties.[11] The Claisen-Schmidt condensation is a straightforward method for their synthesis.[12] The use of TMSA as a catalyst offers an efficient and often solvent-free approach to this transformation.[13][14]
Data Presentation: Versatility of TMSA in Chalcone Synthesis
The following table summarizes the results of TMSA-catalyzed condensation between various substituted benzaldehydes and acetophenone under solvent-free conditions, demonstrating the catalyst's effectiveness across a range of substrates.
| Entry | Aldehyde (Ar-CHO) | Product Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | 92 | 15 |
| 2 | 4-Chlorobenzaldehyde | 95 | 10 |
| 3 | 4-Methoxybenzaldehyde | 94 | 12 |
| 4 | 4-Nitrobenzaldehyde | 89 | 20 |
| 5 | 2-Hydroxybenzaldehyde | 85 | 25 |
Yields are based on isolated product after purification. Reaction conditions: equimolar amounts of aldehyde and ketone with 10 mol% TMSA at 60-70°C.
Experimental Protocol: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
This protocol details a solvent-free method for the synthesis of the parent chalcone from benzaldehyde and acetophenone using TMSA as the catalyst.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) |
| Benzaldehyde | 1.06 g (1.0 mL) | 106.12 | 10 |
| Acetophenone | 1.20 g (1.16 mL) | 120.15 | 10 |
| 2,4,6-Trimethylbenzenesulfonic acid (TMSA) | 0.20 g | 200.25 | 1 |
| Ethanol | ~20 mL | - | - |
| Deionized Water | As needed | - | - |
| Anhydrous Sodium Sulfate | As needed | - | - |
| Diethyl Ether | ~50 mL | - | - |
| Hexane | ~50 mL | - | - |
Experimental Workflow:
Caption: Experimental workflow for chalcone synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and 2,4,6-trimethylbenzenesulfonic acid (0.20 g, 1 mmol, 10 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath at 60-70°C. Stir the mixture vigorously. The reaction is typically complete within 15-30 minutes.
-
Causality Note: Heating accelerates the reaction rate. The solvent-free condition is not only environmentally friendly but also drives the equilibrium towards the product by facilitating the removal of the water byproduct.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials indicates the completion of the reaction.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 30 mL of diethyl ether to the flask and transfer the contents to a separatory funnel.
-
Washing: Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize and remove the TMSA catalyst, followed by 20 mL of brine.
-
Causality Note: Neutralizing the acid catalyst is crucial to prevent any potential side reactions during workup and purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield pale yellow crystals of (E)-1,3-diphenylprop-2-en-1-one.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficient temperature; Impure reagents. | Ensure TMSA is dry and stored properly. Verify the reaction temperature. Use freshly distilled aldehydes if they have been stored for a long time. |
| Formation of Side Products | Self-condensation of the ketone; Overheating. | Maintain the recommended temperature range. For ketones prone to self-condensation, consider adding the ketone slowly to the aldehyde-catalyst mixture. |
| Difficulty in Product Isolation | Product is oily or does not crystallize. | Ensure all solvent is removed. Try scratching the flask with a glass rod to induce crystallization. If it remains an oil, purify by column chromatography. |
Safety and Handling
2,4,6-Trimethylbenzenesulfonic acid is a corrosive solid that can cause severe skin burns and eye damage.[15] Always handle TMSA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.[15] Store TMSA in a cool, dry place away from incompatible materials.[16]
Conclusion
2,4,6-Trimethylbenzenesulfonic acid stands out as a highly effective, solid Brønsted acid catalyst for condensation reactions. Its ease of handling, high catalytic activity, and the potential for sterically influenced selectivity make it a valuable tool for researchers in organic synthesis and drug development. The solvent-free protocol for chalcone synthesis described herein highlights the practical advantages and green chemistry credentials of employing TMSA in organic transformations.
References
-
Aldol Condensation Reaction Shortcut by Leah4sci. YouTube. [Link]
-
Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S. PubChem. [Link]
-
2,4,6-Trimethylbenzenesulfonic acid. CAS Common Chemistry. [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
-
Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health (NIH). [Link]
-
PTSA catalyzed Claisen-Schmidt condensation in solvent-free conditions under microwave irradiation. ResearchGate. [Link]
-
p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Steric inhibition of enzyme reactions. Lack of enzymic hydrolysis of 2',4',6'-trimethylacetanilide. PubMed. [Link]
-
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. ResearchGate. [Link]
-
Benzenesulfonic acid-grafted UIO-66 with improved hydrophobicity as a stable Brønsted acid catalyst. The University of Manchester. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Acid Induced (Catalyzed) Reactions. University of California, Irvine. [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
-
P-dodecylbenzenesulfonic acid: A Brønsted acid-surfactant-combined catalyst. Ommega Online Publishers. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
The Role of P-Toluenesulfonic Acid in Chemical Reactions. Oreate AI Blog. [Link]
-
21.5 Aldol Reactions | Organic Chemistry. YouTube. [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
-
ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. ResearchGate. [Link]
-
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. PubMed. [Link]
-
Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. ResearchGate. [Link]
-
Interaction of 2,4,6-trimethylpyridine with some halogenocarboxylic acids in benzene and dichloromethane. Problem of stoicheiometry. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Diverging Effects of Steric Congestion on the Reaction of Tributylstannyl Radicals with Areneselenols and Aryl Bromides and Their Mechanistic Implications. PubMed. [Link]
-
Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. National Institutes of Health (NIH). [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. preprints.org [preprints.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. 2,4,6-Triisopropylbenzenesulfonic Acid [benchchem.com]
- 11. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. echemi.com [echemi.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid
Welcome to the technical support guide for the synthesis of 2,4,6-trimethylbenzenesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshoot common issues encountered during this electrophilic aromatic substitution reaction. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.
Troubleshooting Guide & Optimization Strategies
This section addresses common problems encountered during the synthesis of 2,4,6-trimethylbenzenesulfonic acid in a question-and-answer format. Each answer provides not only a solution but also the underlying chemical principles to inform your experimental design.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield in the sulfonation of mesitylene is a frequent issue that can often be traced back to the reversible nature of the reaction and suboptimal reaction conditions. Here are the key areas to focus on:
-
Water Content: The sulfonation of aromatic compounds is a reversible process.[1] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (mesitylene and sulfuric acid), leading to a significant decrease in yield. Water is also a byproduct of the reaction when using concentrated sulfuric acid.[2]
-
Reaction Temperature and Time: The rate of sulfonation is highly dependent on temperature.
-
Solution:
-
The reaction of mesitylene with an equal volume of concentrated sulfuric acid is typically warmed on a water bath for about an hour.[2] This provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
-
Monitor the reaction progress over time to determine the optimal duration. Insufficient reaction time will result in incomplete conversion, while excessively long times may not significantly increase the yield of the desired product and could favor side reactions.
-
-
-
Stoichiometry of Reagents: The ratio of the sulfonating agent to mesitylene is crucial.
Q2: I am observing a significant amount of an insoluble, high-melting point byproduct. What is it and how can I prevent its formation?
A2: The byproduct is likely a diaryl sulfone. This is a common side reaction in sulfonation, especially at higher temperatures. The diaryl sulfone is formed from the reaction of the initially formed 2,4,6-trimethylbenzenesulfonic acid with another molecule of mesitylene.
-
Mechanism of Sulfone Formation:
-
Protonation of 2,4,6-trimethylbenzenesulfonic acid.
-
Loss of water to form a sulfonyl cation.
-
Electrophilic attack of the sulfonyl cation on another mesitylene molecule.
-
-
Prevention Strategies:
-
Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Sulfone formation is often more sensitive to temperature increases than the desired sulfonation.
-
Control of Sulfonating Agent Concentration: Avoid using an excessively high concentration of sulfur trioxide (oleum with a high percentage of free SO₃), as this can promote sulfone formation.[5]
-
Q3: My final product is an oily mixture instead of a crystalline solid. How can I effectively purify the 2,4,6-trimethylbenzenesulfonic acid?
A3: The oily nature of the product indicates the presence of unreacted mesitylene and potentially other impurities. Proper purification is key to obtaining the solid sulfonic acid.
-
Crystallization and Filtration:
-
Washing:
-
Wash the collected crystals with 60-70% sulfuric acid.[2] This helps to remove any adhering oily impurities without dissolving a significant amount of the product.
-
-
Improving Overall Yield:
-
The unreacted oily layer can be treated again with fresh concentrated sulfuric acid to improve the overall yield of the synthesis.[2]
-
Q4: How can I confirm the purity of my synthesized 2,4,6-trimethylbenzenesulfonic acid?
A4: Several analytical techniques can be employed to assess the purity of your product.
-
Melting Point: The dihydrate of 2,4,6-trimethylbenzenesulfonic acid has a reported melting point of 74-78 °C.[7] A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the sulfonic acid and detecting any byproducts.[3] A reverse-phase HPLC method can be used to separate the polar sulfonic acid from non-polar impurities like unreacted mesitylene and diaryl sulfones.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities. For 2,4,6-trimethylbenzenesulfonic acid, you would expect to see characteristic signals for the aromatic protons and the three methyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the electrophile in the sulfonation of mesitylene?
A1: The actual electrophile is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in equilibrium. Fuming sulfuric acid (oleum) is a solution of SO₃ in H₂SO₄ and provides a higher concentration of the electrophile.[1]
Q2: Why is mesitylene so reactive towards sulfonation?
A2: Mesitylene (1,3,5-trimethylbenzene) has three electron-donating methyl groups on the aromatic ring. These groups activate the ring towards electrophilic attack by stabilizing the positive charge of the intermediate sigma complex.[2] Due to the symmetrical substitution pattern, all three available ring positions (2, 4, and 6) are equivalent, leading to a single monosulfonated product.[2]
Q3: Is it possible to remove the sulfonic acid group after the reaction?
A3: Yes, the sulfonation reaction is reversible. The sulfonic acid group can be removed by heating the 2,4,6-trimethylbenzenesulfonic acid with dilute aqueous acid, a process known as desulfonation.[1] This property is sometimes used to temporarily block a position on an aromatic ring during a multi-step synthesis.
Q4: Can I use chlorosulfonic acid for this synthesis?
A4: Yes, chlorosulfonic acid (ClSO₃H) is an effective sulfonating agent. It reacts with mesitylene to directly produce 2,4,6-trimethylbenzenesulfonyl chloride, which is a useful derivative.[2][9] This reaction is typically carried out at a lower temperature (e.g., 0 °C).[2]
Data Presentation
Table 1: Influence of Reaction Conditions on Sulfonation Outcome (Qualitative)
| Parameter | Condition | Expected Outcome on Yield | Potential for Side Reactions | Reference(s) |
| Sulfonating Agent | Concentrated H₂SO₄ (96-98%) | Good | Moderate | [2][3] |
| Fuming H₂SO₄ (Oleum) | High | Higher, especially sulfone formation | [3][5] | |
| Chlorosulfonic Acid | High (for sulfonyl chloride) | Moderate | [2][9] | |
| Temperature | Low (e.g., Room Temp) | Low/Slow reaction rate | Low | [10] |
| Moderate (e.g., Water Bath) | Optimal for sulfonic acid | Moderate | [2] | |
| High | Risk of desulfonation and increased side reactions | High | [10] | |
| Water Content | Anhydrous/Low | High | - | [1] |
| High (Dilute Acid) | Low (favors desulfonation) | Low | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid
-
Materials:
-
1,3,5-trimethylbenzene (mesitylene)
-
Concentrated sulfuric acid (98%)
-
60-70% Sulfuric acid for washing
-
Crushed ice
-
Filtration apparatus (e.g., Büchner funnel, flannel, or filtros plate)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, add equal volumes of mesitylene and concentrated sulfuric acid.
-
Warm the mixture on a water bath for one hour with occasional shaking or mechanical stirring.
-
Cool the reaction mixture in an ice bath. The 2,4,6-trimethylbenzenesulfonic acid will begin to crystallize.
-
Filter the mixture to separate the solid crystals from the unreacted oily layer.
-
Wash the collected crystals with a small amount of cold 60-70% sulfuric acid.
-
Dry the purified crystals. The unsulfonated oily layer can be re-treated with fresh concentrated sulfuric acid to increase the overall yield.[2][6]
-
Visualizations
Caption: Mechanism of Mesitylene Sulfonation.
Caption: Troubleshooting Decision Tree.
References
-
The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. BenchChem.
-
The Chemical Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD.
-
mesitylene - Organic Syntheses Procedure. Organic Syntheses.
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health.
-
(1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses.
-
Mesitylene sulfonate compositions and methods thereof - Google Patents. Google Patents.
-
2-Mesitylenesulfonic acid - ChemBK. ChemBK.
-
THE KINETICS OF THE REACTIONS OF AROMATIC HYDROCARBONS IN SULFURIC ACID. III. MESITYLENE. The Journal of Physical Chemistry - ACS Publications.
-
(1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE - Organic Syntheses Procedure. Organic Syntheses.
-
Mesitylene-2-sulphonic acid dihydrate - SIELC Technologies. SIELC Technologies.
-
Production of renewable mesitylene as jet-fuel additive: Reaction kinetics of acetone self-condensation over basic (TiO2) and ac. ScienceDirect.
-
2-Mesitylenesulfonic acid 97 835617-36-2 - Sigma-Aldrich. Sigma-Aldrich.
-
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium - Scirp.org. Scientific Research Publishing.
-
3453-83-6 | 2,4,6-Trimethylbenzenesulfonic acid | ChemScene. ChemScene.
-
US3496224A - Purification of sulfonic acids - Google Patents. Google Patents.
-
Aromatic sulfonation - Wikipedia. Wikipedia.
-
KR20160086354A - Mesitylene sulfonate compositions and methods thereof - Google Patents. Google Patents.
-
CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. Google Patents.
-
2-Mesitylenesulfonic acid 97 835617-36-2 - Sigma-Aldrich. Sigma-Aldrich.
-
Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI. MDPI.
-
Kinetics of hydrolysis of methacrylamide sulfate in the medium of sulfuric acid - Chemical Papers. Chemical Papers.
-
Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. National Institutes of Health.
-
Sulfonation and Sulfation Processes - Chemithon. Chemithon.
-
Product Class 9: Arenesulfonic Acids and Derivatives - Thieme E-Books. Thieme E-Books.
-
Simultaneous Reactions of Sulfonation and Condensation for High-Yield Conversion of Polystyrene into Carbonaceous Material - ResearchGate. ResearchGate.
-
Aromatic sulfonation. Part XIX: Two mechanisms of sulfonation in aqueous sulfuric acid - ResearchGate. ResearchGate.
Sources
- 1. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-TRIMETHYL-BENZENESULFONIC ACID 4-NITRO-PHENYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. env.go.jp [env.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,4,6-Trimethylbenzenesulfonic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4,6-trimethylbenzenesulfonic acid. It offers a comprehensive resource of troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.
Introduction
2,4,6-Trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is a strong organic acid widely used as a catalyst in various chemical transformations. Its synthesis, typically through the sulfonation of mesitylene, often yields a crude product contaminated with unreacted starting materials, byproducts such as sulfones, and residual sulfonating agents like sulfuric acid. Achieving high purity is paramount for its effective application and for ensuring the integrity of subsequent reactions. This guide is designed to provide practical, field-proven insights into the purification of this important chemical compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,4,6-trimethylbenzenesulfonic acid?
A1: The primary impurities depend on the sulfonation conditions but typically include:
-
Residual Sulfuric Acid: A common impurity from the sulfonation reaction.
-
Mesitylene: Unreacted starting material.
-
Di- and Tri-sulfonated Mesitylene: Over-sulfonation byproducts.
-
Mesitylene Sulfones: Formed through intermolecular dehydration of the sulfonic acid.
-
Water: Present in the crude product, especially if the reaction is quenched with water.
-
Inorganic Salts: If the acid is neutralized and then re-acidified during purification.[1]
Q2: My crude product is a dark, viscous oil. How can I solidify it for purification?
A2: A viscous, oily crude product often indicates the presence of significant impurities, particularly residual sulfuric acid and water. To induce solidification, you can try trituration with a non-polar solvent like hexanes or dichloromethane. This can help to remove some of the more soluble impurities and encourage the sulfonic acid to crystallize. Alternatively, careful neutralization to form a salt, followed by recrystallization and re-acidification, can be an effective strategy.
Q3: Is recrystallization a suitable method for purifying 2,4,6-trimethylbenzenesulfonic acid?
A3: Yes, recrystallization is a primary and effective method for purifying 2,4,6-trimethylbenzenesulfonic acid.[2] The choice of solvent is critical. Due to the polar nature of the sulfonic acid group, polar solvents are generally required. Water or aqueous solutions of organic solvents are often good starting points. For the dihydrate form, recrystallization from water is a common practice.
Q4: What are the key safety precautions when handling 2,4,6-trimethylbenzenesulfonic acid?
A4: 2,4,6-Trimethylbenzenesulfonic acid is a strong, corrosive acid.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of crude 2,4,6-trimethylbenzenesulfonic acid.
Problem 1: Product Fails to Crystallize During Recrystallization
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Solution is not supersaturated | The concentration of the sulfonic acid in the solvent is too low for crystals to form upon cooling. | Concentrate the solution by carefully evaporating some of the solvent. Be cautious not to overheat, which could lead to decomposition. |
| Presence of significant impurities | High levels of impurities can inhibit crystal lattice formation. | Attempt a pre-purification step, such as an acid-base extraction, to remove major impurities before recrystallization. |
| Inappropriate solvent system | The chosen solvent may be too good of a solvent, even at low temperatures, or it may not provide the necessary polarity difference for selective crystallization. | Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water, acetic acid/water) can often be effective. Start by dissolving the crude product in a minimal amount of a good solvent at an elevated temperature, then slowly add a poor solvent until turbidity is observed. Reheat to clarify and then allow to cool slowly. |
| Cooling too rapidly | Rapid cooling can lead to the formation of an oil or an amorphous solid rather than well-defined crystals. | Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding with a small crystal of pure product, if available, is also a highly effective method. |
Problem 2: Low Yield of Purified Product
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Product remains in the mother liquor | The sulfonic acid has some solubility in the recrystallization solvent even at low temperatures, leading to losses in the filtrate. | Minimize the amount of solvent used for recrystallization. Ensure the solution is fully saturated at the higher temperature. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity. |
| Premature crystallization during hot filtration | If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel as the solution cools. | Use a pre-heated filter funnel and receiving flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can help to keep the product in solution. |
| Incomplete precipitation of the salt | If purifying via salt formation, the choice of base or solvent may not lead to complete precipitation of the sulfonate salt. | Ensure the pH is sufficiently high to deprotonate the sulfonic acid completely. Choose a solvent in which the sulfonate salt has low solubility. |
| Desulfonation during purification | Heating the sulfonic acid in the presence of water or acid can lead to desulfonation, reverting it back to mesitylene.[4][5][6][7][8][9] | Avoid prolonged heating at high temperatures, especially in aqueous acidic conditions. If possible, use lower boiling point solvents for recrystallization or perform purification at reduced pressure if distillation is employed. |
Purification Protocols
Method 1: Recrystallization from an Aqueous System
This method is suitable for crude 2,4,6-trimethylbenzenesulfonic acid that is already in a solid or semi-solid form and is expected to be the dihydrate.
Experimental Protocol:
-
Dissolution: In a fume hood, place the crude 2,4,6-trimethylbenzenesulfonic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) or in a vacuum oven at a low temperature.
Workflow Diagram:
Caption: Recrystallization Workflow for Purification.
Method 2: Purification via Salt Formation
This method is particularly useful for crude products that are oily or contain significant amounts of acid-insoluble impurities.
Experimental Protocol:
-
Dissolution and Neutralization: Dissolve the crude 2,4,6-trimethylbenzenesulfonic acid in water. Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH is neutral (pH ~7).
-
Removal of Insoluble Impurities: If any insoluble impurities are present, filter them off.
-
Crystallization of the Salt: Concentrate the solution by heating to reduce the volume. The sodium 2,4,6-trimethylbenzenesulfonate salt is less soluble in concentrated salt solutions. Alternatively, add a solvent in which the sodium salt is insoluble (e.g., ethanol) to precipitate the salt.[10] Cool the mixture to maximize precipitation.
-
Isolation of the Salt: Collect the precipitated sodium salt by vacuum filtration and wash it with a small amount of the precipitation solvent (e.g., ethanol).
-
Recrystallization of the Salt (Optional): For higher purity, the sodium salt can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.
-
Re-acidification: Dissolve the purified sodium salt in a minimal amount of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic. 2,4,6-Trimethylbenzenesulfonic acid will precipitate out.
-
Isolation and Drying: Collect the purified acid by vacuum filtration, wash with a small amount of ice-cold water, and dry as described in Method 1.
Workflow Diagram:
Caption: Purification via Salt Formation Workflow.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Technique | Expected Result for Pure 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate |
| Melting Point | The dihydrate has a reported melting point of 74-78 °C. A sharp melting point within this range is indicative of high purity. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methyl protons in the correct integration ratio. Impurity peaks should be absent. |
| ¹³C NMR | The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. |
| HPLC | High-Performance Liquid Chromatography can be used to determine the purity of the sample by quantifying the area of the product peak relative to any impurity peaks.[11][12][13] |
| FTIR | The infrared spectrum should show characteristic absorption bands for the sulfonic acid group (S=O and O-H stretches) and the aromatic ring. |
References
- Ayers, G. W., & Krewer, W. A. (1970). Purification of sulfonic acids. U.S. Patent No. 3,496,224. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23661859, Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Kilpatrick, M., Meyer, M. W., & Kilpatrick, M. L. (1962). The Kinetics of the Reactions of Aromatic Hydrocarbons in Sulfuric Acid. III. Mesitylene. Journal of the American Chemical Society, 84(22), 4333–4336.
- Koptelov, Y. B., & Koldobskii, G. I. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. Journal of Organic Chemistry of the USSR, 23(12), 2329-2333.
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
- Google Patents. (n.d.). Process of selective desulfonation.
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Analysis of Benzenesulfonic Acid and p-Toluenesulfonic Acid Esters as Potential Genotoxic Impurities. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]
Sources
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. 2,4,6-Triisopropylbenzenesulfonic Acid [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect (Journal Article) | OSTI.GOV [osti.gov]
- 6. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S | CID 23661859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. phenomenex.com [phenomenex.com]
Technical Support Center: Purification of Mesitylenesulfonic Acid
Welcome to the technical support center for organic synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who are working with mesitylenesulfonic acid and need to remove residual sulfuric acid, a common impurity from its synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve high purity in your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing sulfuric acid from mesitylenesulfonic acid?
A1: The removal of residual sulfuric acid from the crude product is a critical purification step. The choice of method depends on the scale of your reaction, the desired final purity, and the available equipment. The most common and effective methods include:
-
Recrystallization: This is the most widely used technique, leveraging the differences in solubility between mesitylenesulfonic acid and sulfuric acid in a chosen solvent system.[1] By carefully selecting the solvent and controlling the temperature, mesitylenesulfonic acid can be selectively crystallized while sulfuric acid remains in the mother liquor.
-
Selective Precipitation: This method involves converting the sulfonic acid to a salt that has different solubility properties from the corresponding inorganic sulfate salt. For instance, converting the acids to their sodium or calcium salts can allow for separation, as calcium sulfate is poorly soluble in water, whereas calcium mesitylenesulfonate is more soluble.[2] Alternatively, specialized reagents can selectively precipitate sulfate ions.[3][4]
-
Solvent Extraction: This technique uses two immiscible liquid phases to separate the components. A patent describes the use of concentrated hydrochloric acid to selectively extract sulfuric acid from sulfonic acid mixtures.[5] The principle relies on the partitioning of sulfuric acid into the polar aqueous HCl phase, while the more organic sulfonic acid remains in a separate phase or is less soluble.
-
Ion Exchange Chromatography: For applications requiring very high purity, ion exchange chromatography is an excellent option.[2][6] This method separates molecules based on their charge and is particularly effective for purifying water-soluble sulfonic acids from inorganic acids and salts.[7]
Q2: What is the scientific principle behind using recrystallization for this specific separation?
A2: The success of recrystallization hinges on the differential solubility of the desired compound and the impurity in a particular solvent at different temperatures.[1] Mesitylenesulfonic acid, being a large organic molecule, generally has a lower solubility in moderately polar solvents compared to the highly polar and inorganic sulfuric acid.
Furthermore, a key procedure described in the literature involves crystallizing mesitylenesulfonic acid from an aqueous solution that already contains some sulfuric acid (e.g., 60-70% H₂SO₄).[8] This may seem counterintuitive, but it exploits the "common ion effect." The high concentration of sulfate and hydronium ions from the sulfuric acid in the solvent suppresses the solubility of the mesitylenesulfonic acid, promoting its crystallization, while the excess sulfuric acid itself remains in the liquid phase.
Q3: How can I definitively confirm that the sulfuric acid impurity has been removed?
A3: Confirming the absence of residual sulfuric acid is crucial for product validation. Several analytical techniques can be employed:
-
Ion Chromatography (IC): This is a highly sensitive and quantitative method for detecting anionic impurities like sulfate.[9][10] It is the preferred method for rigorous quality control as it can detect even trace amounts.
-
Titration: A simple titration of a dissolved sample with a standardized base can give the total acid content. To differentiate between the two acids, more complex methods, such as potentiometric titration, may be necessary to distinguish the two dissociation constants. A method involving titration of a precipitate formed with aniline has also been described.[5]
-
Qualitative Test with Barium Chloride: A classic and rapid qualitative test involves dissolving a small amount of your purified product in water and adding a few drops of barium chloride (BaCl₂) solution. The formation of a dense white precipitate (barium sulfate, BaSO₄) indicates the presence of sulfate ions. While not quantitative, it is a quick and easy check for significant contamination.
Purification Workflow Overview
Caption: General workflow for the purification of mesitylenesulfonic acid.
Experimental Protocol: Recrystallization from Acidified Water
This protocol is based on the principle of reducing the solubility of mesitylenesulfonic acid in an aqueous medium to achieve separation from sulfuric acid.
Materials:
-
Crude mesitylenesulfonic acid
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Beakers or Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Prepare the Solvent: In a beaker, carefully prepare the recrystallization solvent. A common starting point is a 60-70% (w/w) sulfuric acid solution in water. Safety Note: Always add acid slowly to water while stirring; this process is highly exothermic.[11][12]
-
Dissolution: In a separate flask, add the crude mesitylenesulfonic acid. Heat the prepared solvent to approximately 80-90°C. Add the minimum amount of hot solvent to the crude product needed to fully dissolve it.[13] Stir continuously to facilitate dissolution. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Crystallization: Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Do not disturb the flask during this period.
-
Cooling: After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water or a small portion of the cold recrystallization solvent. This step is crucial to remove any mother liquor containing the sulfuric acid impurity that is adhering to the crystal surfaces.[14]
-
Drying: Dry the purified crystals thoroughly. This can be done by pulling air through the funnel for an extended period, followed by drying in a desiccator or a vacuum oven at a low temperature. The final product is often a dihydrate.[15]
-
Purity Check: Perform a qualitative test with BaCl₂ or a quantitative analysis to confirm the absence of sulfate.
Troubleshooting Guide
Q1: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For mesitylenesulfonic acid dihydrate, which can melt in the range of 70-105°C, this is a common issue.[16][17]
-
Causality: You may have used a solvent in which the acid is too soluble, or you cooled the solution too rapidly. If the boiling point of your solvent is higher than the melting point of your product, the product may "melt" before it dissolves and then separate as an oil on cooling.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a slightly larger volume of the hot solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of heat loss.
-
If it still oils out, consider a different solvent system. Refer to the solubility comparison table below.
-
Q2: My final product still tests positive for sulfate ions after one recrystallization. What are my next steps?
A2: A single recrystallization may not be sufficient if the initial concentration of sulfuric acid is very high.
-
Causality: Impurities can become trapped within the crystal lattice (occlusion) or adsorb to the crystal surface. This is more likely if crystallization occurs too quickly.
-
Solution:
-
Repeat the Recrystallization: Perform a second recrystallization using the same procedure. The purity of your product should increase with each successive recrystallization.
-
Improve the Washing Step: Ensure you are washing the filtered crystals thoroughly with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of your product.
-
Try an Alternative Method: If repeated recrystallizations are ineffective or lead to poor yield, consider converting the acid to its sodium salt. Neutralize the crude mixture with sodium carbonate or hydroxide.[18][19] Sodium mesitylenesulfonate has very different solubility characteristics than sodium sulfate, often being more soluble in ethanol, which can be used to separate the two salts.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Data Summary: Solvent Properties
Choosing the right solvent is critical for successful purification. The table below provides a qualitative summary of solubility for the compounds of interest.
| Solvent | Mesitylenesulfonic Acid Solubility | Sulfuric Acid Solubility | Suitability for Recrystallization |
| Water | Soluble, especially when hot[16][20] | Miscible in all proportions[11][21] | Good, especially with added acid to reduce sulfonic acid solubility. |
| Ethanol | Soluble[15] | Miscible[11] | Poor for separating the acids, but potentially good for separating their salts (e.g., sodium salts). |
| Toluene | Soluble[22] | Very Low | Potentially useful, but may require a two-solvent system. |
| Dichloroethane | Likely Soluble | Very Low (millimolar range)[23] | Could be used for extraction, where H₂SO₄ remains in an aqueous phase. |
| Concentrated HCl | Low Solubility | High Solubility | Can be used as an extraction solvent to remove H₂SO₄.[5] |
References
-
ChemBK. (2024). 2-Mesitylenesulfonic acid. [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. [Link]
-
Organic Syntheses. (n.d.). Mesitylene. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
- Google Patents. (1956).
-
Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. [Link]
-
RSC Publishing. (1951). THE SOLUBILITY OF H2SOa IN l,%-DICHLORETHANE. [Link]
-
YouTube. (2024). How To Neutralize Sulfonic Acid. [Link]
-
Theseus. (2023). ANALYSIS OF IMPURITIES IN SULFURIC ACID DERIVED FROM SMELTING INDUSTRY. [Link]
-
Chemists Corner. (2018). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide. [Link]
-
KiloMentor. (2019). Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. [Link]
-
Solubility of Things. (n.d.). Sulfuric Acid. [Link]
- Google Patents. (1987).
-
SIELC Technologies. (2018). Mesitylene-2-sulphonic acid dihydrate. [Link]
- Google Patents. (1976). US3960938A - Extraction of sulfuric acid from sulfuric acid-sulfonic acid mixtures.
-
Journal of the American Chemical Society. (1932). The Solubilities of Some Organic Oxygen Compounds in Sulfuric Acid—Water Mixtures. [Link]
-
AnalyteGuru. (2023). Is There a Better Way to Determine Anionic Impurities in Sulfuric Acid?[Link]
-
Wikipedia. (n.d.). Sulfuric acid. [Link]
- Google Patents. (1970).
-
Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). ANALYTICAL METHODS. [Link]
-
ResearchGate. (2023). Selective Removal of Sulfate from Water by Precipitation with a Rigid Bis-amidinium Compound. [Link]
-
YouTube. (2013). Recrystallization. [Link]
-
YouTube. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. [Link]
-
North Industrial Chemicals. (2024). Neutralizing Sulfuric Acid: Effective Methods You Should Know. [Link]
- Google Patents. (1976). US3954690A - Removal of sulfuric acid compounds.
-
PubMed. (2023). Selective Removal of Sulfate from Water by Precipitation with a Rigid Bis-amidinium Compound. [Link]
-
Chemistry Stack Exchange. (2017). How to remove sulfuric acid from sample. [Link]
- Google Patents. (1984).
- Google Patents. (2002).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2025). Synthesis of trimesic acid in loop reactor. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Removal of Sulfate from Water by Precipitation with a Rigid Bis-amidinium Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3960938A - Extraction of sulfuric acid from sulfuric acid-sulfonic acid mixtures - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Is There a Better Way to Determine Anionic Impurities in Sulfuric Acid? - AnalyteGuru [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]
- 16. ccount-chem.com [ccount-chem.com]
- 17. ccount-chem.com [ccount-chem.com]
- 18. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
- 19. capitalresin.com [capitalresin.com]
- 20. chembk.com [chembk.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. Mesitylene-2-sulfonyl chloride | 773-64-8 [chemicalbook.com]
- 23. The solubility of H2SO4 in 1, 2-dichlorethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Mesitylene Sulfonation
Welcome to the technical support center for the sulfonation of mesitylene (1,3,5-trimethylbenzene). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide in-depth optimization strategies. The content is structured in a question-and-answer format to directly tackle specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common queries regarding the sulfonation of mesitylene.
Q1: What is the fundamental mechanism of mesitylene sulfonation?
A1: The sulfonation of mesitylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction proceeds through the following key steps:
-
Generation of the Electrophile: The actual electrophile is sulfur trioxide (SO₃). In concentrated sulfuric acid (H₂SO₄), SO₃ is in equilibrium with the acid. For more potent conditions, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is used to increase the concentration of the electrophile.[2][3][4] The electrophile can also be considered the protonated form, HSO₃⁺.[5][6]
-
Electrophilic Attack: The π-electron system of the mesitylene ring, which is highly activated by the three methyl groups, attacks the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group.[5][7] This restores the aromaticity of the ring, yielding 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid).[8]
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chembk.com [chembk.com]
How to handle hygroscopic 2,4,6-trimethylbenzenesulfonic acid dihydrate.
Technical Support Center: 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate
Welcome to the dedicated support resource for 2,4,6-trimethylbenzenesulfonic acid dihydrate. This guide provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. Given the compound's hygroscopic nature, meticulous handling is paramount for experimental reproducibility and success. This document is structured as a series of frequently asked questions and in-depth guides to address the common challenges encountered when working with this versatile acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-trimethylbenzenesulfonic acid dihydrate, and why is its hygroscopic nature a critical concern?
A: 2,4,6-Trimethylbenzenesulfonic acid dihydrate (Mesitylenesulfonic acid dihydrate) is a strong organic acid commonly used as a catalyst in organic synthesis, such as in esterification and condensation reactions.[1][2] Its chemical formula is C₉H₁₆O₅S. The "dihydrate" designation indicates that each molecule of the acid is associated with two water molecules.
The primary challenge in its use is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This property is a critical concern for several reasons:
-
Inaccurate Stoichiometry: Absorption of atmospheric water beyond its inherent two hydration molecules will increase the compound's mass. Weighing the material without accounting for this excess water will lead to a lower-than-calculated molar quantity being added to your reaction, directly impacting reaction kinetics, yield, and purity.
-
Alteration of Reaction Conditions: The introduction of unknown quantities of water can alter the reaction environment, especially in moisture-sensitive reactions. This can lead to unwanted side reactions, catalyst deactivation, or changes in solvent polarity.
-
Physical State Changes: Excessive moisture absorption can cause the crystalline solid to become sticky, clump together, or even deliquesce (dissolve into a concentrated aqueous solution), making it extremely difficult to handle and weigh accurately.[3][4]
Q2: How should I properly store this reagent upon receipt and for long-term use?
A: Proper storage is the first line of defense against moisture contamination. The goal is to create a consistently dry environment.
-
Immediate Action: Upon receipt, inspect the container seal. If the seal is compromised, the reagent's integrity may be questionable. If intact, ensure the cap is tightly secured after initial opening.
-
Primary Storage: The reagent should always be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]
-
Secondary Storage (Mandatory): For optimal protection, place the manufacturer's bottle inside a secondary containment system that provides a moisture-free atmosphere. A desiccator cabinet or a sealed bag with desiccant pouches is highly recommended.[3][7] Storing under an inert gas like argon or nitrogen is also a robust option, particularly for highly sensitive applications.[8][9]
| Storage Condition | Recommended Protocol | Rationale |
| General Laboratory Shelf | Not Recommended | Ambient humidity will compromise the reagent over time, even in a sealed bottle, due to moisture ingress during each opening. |
| Short-Term (Frequent Use) | Store the tightly sealed primary container inside a cabinet-style desiccator with an active desiccant (e.g., silica gel with indicator). | Minimizes atmospheric exposure during frequent access and protects the bulk material.[7] |
| Long-Term (Infrequent Use) | Tightly seal the container with paraffin film around the cap. Place inside a sealed, heavy-duty plastic bag containing desiccant pouches. | Provides an excellent long-term barrier against moisture diffusion. The desiccant captures any moisture that permeates the bag.[7] |
| High-Purity / Anhydrous Rxns | Store and handle exclusively within an inert atmosphere glove box. | Eliminates all atmospheric moisture, providing the highest level of protection for moisture-sensitive experiments.[10] |
Q3: My reagent has formed clumps. Is it still usable, and what should I do?
A: Clumping is a clear visual indicator of moisture absorption. While the reagent may still be chemically active, its water content is no longer defined.
-
For Non-Sensitive Applications: If your reaction can tolerate small, unquantified amounts of water, you can try to break up the clumps with a clean, dry spatula before weighing.[4] However, be aware that your weighed mass will not accurately reflect the mass of the active sulfonic acid.
-
For Sensitive Applications: If stoichiometry and anhydrous conditions are critical, using a clumped reagent is not advised. The excess water can negatively impact the experiment. In this case, you have two options:
-
Discard and Use a New Bottle: This is the safest option to ensure experimental integrity.
-
Dry the Reagent: You can attempt to dry the material, though this requires careful execution. (See Troubleshooting Protocol 1).
-
Q4: What are the key safety precautions when handling this compound?
A: 2,4,6-Trimethylbenzenesulfonic acid is a corrosive and hazardous material.[5]
-
Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314) and is harmful if swallowed (H302).[8] It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5] Avoid dust formation during handling.[5]
-
Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
Troubleshooting Guides & Experimental Protocols
Workflow for Handling Hygroscopic Reagents
The following diagram outlines the decision-making process for handling 2,4,6-trimethylbenzenesulfonic acid dihydrate to ensure experimental validity.
Caption: The cascade of errors arising from moisture contamination.
References
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
How do you handle hygroscopic salts? HepatoChem. [Link]
-
How To: Store Reagents. Department of Chemistry: University of Rochester. [Link]
-
2,4,6-Trimethylbenzenesulfonic acid dihydrate. Lead Sciences. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. [Link]
-
2,4,6-Trimethylbenzenesulfonic acid | C9H12O3S | CID 76992. PubChem - NIH. [Link]
-
(PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
-
Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S. PubChem. [Link]
- System and method for processing hygroscopic materials.
- Preparation of 2,4,6-trimethylbenzoic acid.
Sources
- 1. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hepatochem.com [hepatochem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Ensuring the Stability of 2,4,6-trimethylbenzenesulfonic Acid
Welcome to the technical support center for 2,4,6-trimethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability and integrity of this important reagent.
Introduction
2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is a strong organic acid widely used as a catalyst in various chemical reactions. Its performance is intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and analytical methods to ensure the consistent performance of this reagent in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the ideal storage conditions for 2,4,6-trimethylbenzenesulfonic acid?
A1: To ensure the long-term stability of 2,4,6-trimethylbenzenesulfonic acid, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is between 2-8°C . Exposure to moisture and high temperatures should be strictly avoided.
Q2: I've noticed my solid 2,4,6-trimethylbenzenesulfonic acid has become clumpy and appears wet. What is happening and is it still usable?
A2: This is a common observation and is due to the hygroscopic nature of sulfonic acids. 2,4,6-trimethylbenzenesulfonic acid readily absorbs moisture from the atmosphere. In fact, it is often supplied as a dihydrate. While the presence of water may not interfere with all applications, it will lower the effective concentration of the acid. For applications requiring anhydrous conditions or precise molar quantities, the water content should be determined using a technique like Karl Fischer titration. For many catalytic applications, the hydrated form is still effective, but the amount used may need to be adjusted to account for the water content.
Q3: My laboratory experiences significant temperature fluctuations. How critical is maintaining a constant, low temperature for this reagent?
A3: Maintaining a consistent, cool temperature is critical. Studies have shown that aromatic sulfonic acids can undergo thermal decomposition. For 2,4,6-trimethylbenzenesulfonic acid, a 5% weight loss has been observed at temperatures as low as 100°C. Storing it at elevated temperatures, even for short periods, can lead to degradation, compromising the integrity of your experiments.
Stability and Degradation
Q4: What are the primary degradation pathways for 2,4,6-trimethylbenzenesulfonic acid?
A4: The main degradation pathways for 2,4,6-trimethylbenzenesulfonic acid are thermal decomposition and hydrolysis .
-
Thermal Decomposition: At elevated temperatures, the sulfonic acid group can be cleaved from the aromatic ring, potentially leading to the formation of mesitylene and sulfur oxides.
-
Hydrolysis: While generally stable, prolonged exposure to water, especially at higher temperatures, can lead to desulfonation, reverting the compound to mesitylene and sulfuric acid.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. While specific data for 2,4,6-trimethylbenzenesulfonic acid is limited, it is good practice to protect it from light. Photodegradation of benzenesulfonic acids can lead to the formation of hydroxylated byproducts[1].
Q5: I suspect my stock of 2,4,6-trimethylbenzenesulfonic acid has degraded. How can I confirm this?
A5: The most reliable way to assess the purity and detect degradation is through analytical techniques. A stability-indicating HPLC method is ideal as it can separate the parent compound from its degradation products. An increase in impurities such as sulfuric acid can be detected by ion chromatography [2][3][4]. A simple acid-base titration can also be used to determine the overall acid content, which would decrease upon significant degradation.
Analytical Testing
Q6: How can I determine the water content of my 2,4,6-trimethylbenzenesulfonic acid?
A6: The most accurate method for determining water content is Karl Fischer titration . This technique is specific to water and is the industry standard for moisture analysis.
Q7: Can I use a simple acid-base titration to determine the purity of my reagent?
A7: Yes, an acid-base titration is a straightforward method to determine the total acidic content and can be used as a quality control measure. However, it is not a stability-indicating method as it will not differentiate between 2,4,6-trimethylbenzenesulfonic acid and other acidic impurities like sulfuric acid. For a more comprehensive purity assessment, HPLC or ion chromatography is recommended.
Technical Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to understand the stability profile of 2,4,6-trimethylbenzenesulfonic acid under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products and identify the conditions under which 2,4,6-trimethylbenzenesulfonic acid is unstable.
Methodology:
-
Sample Preparation: Prepare separate, accurately weighed samples of 2,4,6-trimethylbenzenesulfonic acid for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C in a calibrated oven for 48 hours.
-
Photodegradation: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Peak purity analysis of the main peak should be performed to ensure it is not co-eluting with any degradants.
Caption: Forced degradation workflow.
Protocol 2: Hygroscopicity Assessment
This protocol describes a method to quantify the moisture uptake of 2,4,6-trimethylbenzenesulfonic acid at different relative humidity (RH) levels.
Objective: To determine the hygroscopic nature and generate a moisture sorption isotherm.
Methodology:
-
Sample Preparation: Accurately weigh a sample of 2,4,6-trimethylbenzenesulfonic acid into a tared container.
-
Drying: Dry the sample at 40°C under vacuum or in the presence of a desiccant until a constant weight is achieved. This will serve as the initial dry weight.
-
Equilibration: Place the dried sample in desiccators containing saturated salt solutions to maintain specific relative humidities (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~54% RH) at a constant temperature (e.g., 25°C).
-
Weight Measurement: Periodically weigh the sample until a constant weight is achieved at each RH, indicating equilibrium.
-
Data Analysis: Calculate the percentage of water absorbed at each RH level relative to the initial dry weight. Plot the percentage weight gain versus the relative humidity to generate a moisture sorption isotherm.
Table 1: Example Data for Hygroscopicity Assessment
| Relative Humidity (%) | Temperature (°C) | Equilibrium Water Uptake (% w/w) |
| 20 | 25 | 0.5 |
| 40 | 25 | 1.2 |
| 60 | 25 | 3.0 |
| 80 | 25 | 8.5 |
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of 2,4,6-trimethylbenzenesulfonic acid and separate it from potential degradation products. Method development and validation are required.
Objective: To provide a quantitative measure of purity and detect impurities.
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Caption: HPLC analysis workflow.
Protocol 4: Assay by Potentiometric Titration
This protocol describes a non-aqueous potentiometric titration for the assay of 2,4,6-trimethylbenzenesulfonic acid.
Objective: To determine the total acid content.
Methodology:
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of tetrabutylammonium hydroxide (TBAH) in a suitable non-aqueous solvent (e.g., isopropanol).
-
Sample Preparation: Accurately weigh approximately 200 mg of 2,4,6-trimethylbenzenesulfonic acid and dissolve it in a suitable solvent such as acetone.
-
Titration: Titrate the sample solution with the standardized 0.1 M TBAH solution using a potentiometric titrator equipped with a suitable electrode (e.g., a glass electrode).
-
Endpoint Determination: Determine the equivalence point from the titration curve.
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, and the weight of the sample.
References
-
K. Yarbagi, B. Srikanth, Venkatesh Pilli, J. Moses Babu, B. Venkateswara Rao and Paul Douglas. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(4), 1612-19. [Link]
-
Padara, M. C., et al. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Journal of Chromatography A, 1189(1-2), 336-343. [Link]
- Haque, M. M., Muneer, M., & Bahnemann, D. (2007). Photocatalytic degradation of benzenesulfonic acid in aqueous TiO2 suspensions. Journal of environmental management, 84(3), 346-352.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
Troubleshooting low catalytic activity of mesitylenesulfonic acid.
Technical Support Center: Mesitylenesulfonic Acid (MSA)
Welcome to the technical support center for mesitylenesulfonic acid (MSA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic activity during their experiments. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Part 1: Core Troubleshooting Guide
This section addresses the most common and pressing issues encountered when using MSA as a catalyst. The questions are structured to reflect problems you might observe directly at the lab bench.
Q1: My reaction is sluggish or incomplete. How can I determine if the MSA catalyst is the problem?
Low conversion is a frequent issue, and pinpointing the catalyst's role is the first critical step. Before blaming the catalyst, ensure other reaction parameters (temperature, reaction time, substrate purity) are optimized. If those are well-controlled, focus on the catalyst's integrity.
A logical troubleshooting workflow can systematically isolate the root cause.
Caption: A workflow for troubleshooting low catalytic activity.
Causality: The activity of a Brønsted acid catalyst like MSA is entirely dependent on the availability of its proton to the substrate.[1] Any factor that sequesters this proton or blocks access to it will inhibit the reaction. The most common culprit is water, followed by impurities in the catalyst itself or the reaction medium.
Q2: I'm using Mesitylenesulfonic Acid Dihydrate for an esterification, and the yield is poor. Why?
This is a classic issue stemming from a misunderstanding of the catalyst's form. The "dihydrate" suffix is critical.[2][3]
The Problem with Water: Esterification and acetal formation are equilibrium-driven reactions that produce water as a byproduct.[4] According to Le Châtelier's principle, the presence of water in the starting materials will inhibit the forward reaction and reduce your final yield. The dihydrate form of MSA (C₉H₁₂O₃S·2H₂O) introduces two molar equivalents of water per mole of catalyst, which can be highly detrimental.[3]
Furthermore, water molecules can solvate the catalyst's proton, forming hydronium ions (H₃O⁺) and larger water clusters.[5] This solvation shell increases the steric bulk around the proton and reduces its electrophilicity, effectively deactivating the catalyst.[5][6]
Caption: The inhibitory effect of water on MSA catalytic activity.
Solution:
-
Use Anhydrous MSA: If available, purchase the anhydrous form of the catalyst for water-sensitive reactions.
-
Azeotropic Removal: If using the dihydrate, employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove both the water of hydration and the water formed during the reaction.[4]
-
Drying Agents: While less efficient for removing byproduct water, using molecular sieves can help dry the solvent and reagents beforehand.
Q3: My catalyst has discolored (turned dark brown/black) and its activity has dropped. What happened?
Discoloration is a strong indicator of catalyst deactivation through thermal degradation or fouling.[7][8]
-
Thermal Degradation: Operating at excessively high temperatures can cause the sulfonic acid groups to decompose or can lead to charring of the organic substrates on the catalyst surface.[9][10] Mesitylenesulfonic acid, like p-TSA, is generally robust, but sensitive substrates may decompose at high temperatures, leading to coke formation.[7][11]
-
Fouling: This occurs when carbonaceous materials (coke) or polymeric byproducts deposit on the catalyst's active sites, blocking access for new substrate molecules.[7][11][12] This is common in reactions involving aldehydes, ketones, or other molecules prone to polymerization or condensation side-reactions.
Solution:
-
Optimize Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate.
-
Purify Catalyst: If the catalyst is recoverable, attempt purification via recrystallization. See the protocol in the FAQ section.
-
Inert Atmosphere: For sensitive reactions, running under an inert atmosphere (N₂ or Ar) can prevent oxidative side-reactions that contribute to fouling.
Q4: How do I know if my starting materials are poisoning the catalyst?
Catalyst poisoning occurs when impurities in the feedstock chemically react with or strongly adsorb to the active sites, rendering them inactive.[7][12] For an acid catalyst like MSA, the primary poisons are basic compounds.
Common Poisons for Acid Catalysts:
-
Amines and Amides: Organic bases will neutralize the sulfonic acid, forming a stable salt and consuming the catalyst.[12]
-
Basic Salts: Residual inorganic bases (e.g., carbonates, hydroxides) from previous synthetic steps.
-
Metal Ions: Certain metal ions can coordinate with the sulfonate group, affecting its acidity.
Diagnostic Protocol:
-
Check pH of Reagents: Dissolve a small sample of your starting materials in a neutral solvent (like water or ethanol) and check the pH. A basic pH indicates the presence of contaminants.
-
Stoichiometric Test: Run a small-scale reaction with a full stoichiometric equivalent of MSA instead of a catalytic amount. If the reaction proceeds, it strongly suggests a basic impurity is present and is being consumed before catalysis can occur.
-
Purify Reagents: Ensure all starting materials and solvents are purified and free from basic residues. Distillation of solvents and recrystallization or chromatographic purification of solid reagents is recommended.
Part 2: Frequently Asked Questions (FAQs)
General Properties & Handling
Q: What is the difference between mesitylenesulfonic acid and p-toluenesulfonic acid (p-TSA)? Both are strong organic acids commonly used in synthesis. The primary difference lies in the substitution pattern on the benzene ring. This structural difference leads to subtle variations in their physical and chemical properties.
| Feature | Mesitylenesulfonic Acid (MSA) | p-Toluenesulfonic Acid (p-TSA) | Rationale & References |
| Structure | 2,4,6-trimethylbenzenesulfonic acid | 4-methylbenzenesulfonic acid | The three methyl groups on MSA provide greater steric bulk around the sulfonic acid group.[13][14] |
| Acidity (pKa) | Very strong (pKa < 0) | Very strong (pKa ≈ -2.8) | Both are strong acids, with acidity comparable to mineral acids. The difference is often negligible in practice.[14] |
| Solubility | Good solubility in many organic solvents. | Good solubility in many organic solvents. | The organic nature of the aryl backbone makes them more soluble in non-polar solvents than sulfuric acid.[4][15] |
| Handling | Typically a white, crystalline solid (dihydrate).[2][16] | Typically a white, crystalline solid (monohydrate).[14] | Both are easier and often safer to handle and weigh than corrosive liquid acids like H₂SO₄.[15][17] |
Q: How should I store mesitylenesulfonic acid? Proper storage is crucial to maintain its activity.
-
Container: Store in a tightly sealed, corrosion-resistant container (e.g., glass or polyethylene-lined).[18][19][20] Do not store in metal containers.[19]
-
Environment: Keep in a cool, dry, well-ventilated area away from incompatible substances like bases and strong oxidizing agents.[18]
-
Hygroscopicity: Anhydrous MSA is hygroscopic. Store it in a desiccator or under an inert atmosphere to prevent moisture absorption.
Experimental Protocols & Validation
Q: How can I purify my commercial MSA?
If you suspect your MSA is impure or has degraded, recrystallization can be effective. This procedure is adapted from standard methods for purifying aryl sulfonic acids.[14][21]
Protocol: Recrystallization of Mesitylenesulfonic Acid Dihydrate
-
Dissolution: Dissolve the impure MSA in a minimum amount of hot, deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water.
-
Drying: Dry the crystals thoroughly. For the dihydrate, air-drying or drying in a low-temperature vacuum oven is sufficient. Note: For anhydrous MSA, azeotropic drying with toluene is required.[14]
Q: How can I determine the exact concentration (activity) of my MSA?
A simple acid-base titration is a reliable method to quantify the number of active acid sites.[16]
Protocol: Acid-Base Titration of MSA
-
Prepare MSA Solution: Accurately weigh approximately 200-300 mg of your MSA and dissolve it in ~50 mL of deionized water.
-
Add Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.
-
Prepare Titrant: Fill a buret with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the initial volume.
-
Titrate: Slowly add the NaOH solution to the MSA solution while stirring continuously.
-
Endpoint: Continue titration until the solution maintains a faint pink color for at least 30 seconds. This is the endpoint. Record the final volume of NaOH.
-
Calculation:
-
Moles of NaOH = Molarity of NaOH × (Final Volume - Initial Volume)
-
Since the reaction is 1:1, Moles of MSA = Moles of NaOH.
-
Purity (%) = (Moles of MSA × Molar Mass of MSA / Mass of MSA Sample) × 100.
-
Be sure to use the correct molar mass for the anhydrous (200.26 g/mol ) or dihydrate (236.29 g/mol ) form.[3][13]
-
References
- 2-Mesitylenesulfonic acid - ChemBK. (n.d.). ChemBK.
- mesitylene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. (n.d.). Elessent Clean Technologies.
- Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. (n.d.). New Journal of Chemistry (RSC Publishing).
- Material Safety Data Sheet - Methanesulfonic Acid, 99%. (n.d.). Cole-Parmer.
- Mesitylenesulfonic Acid Dihydrate | CAS 835617-36-2. (n.d.). Santa Cruz Biotechnology.
- SAFETY D
- 2-Mesitylenesulfonic acid 97 835617-36-2. (n.d.). Sigma-Aldrich.
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- Certificate of analysis - Mesitylenesulfonic acid dihydrate, 98+%. (n.d.). Thermo Fisher Scientific.
- Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. (n.d.). The University of Queensland.
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
- MESITYLENE-2-SULFONIC ACID DIHYDR
- (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Solid Acid Catalysis: From Fundamentals to Applic
- Interaction of water with methanesulfonic acid on Pt single crystal electrodes | Request PDF. (2025).
- Mechanisms of catalyst deactiv
- Heterogeneous Catalyst Deactivation and Regener
- Safety Data Sheet: methanesulfonic acid. (n.d.). Chemos GmbH&Co.KG.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Troubleshooting low catalyst activity in reforming units. (2025).
- How to determine bronsted acidic sites of solid catalyst ? (2019).
- Selected Methods of Analysis. (n.d.).
- Activation and deactivation characteristics of sulfonated carbon catalysts. (2025).
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies.
- Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions. (2022). PMC - NIH.
- p-Toluenesulfonic acid. (n.d.). Wikipedia.
- Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. (n.d.). MDPI.
- Strategies for the Safe Handling of Sulfonic Acid. (2022).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Identifying the Active Site in a Metal-Organic Framework Heterogeneous Acid C
- p-Toluenesulfonic acid | C7H7SO3H | CID 6101. (n.d.). PubChem.
- Safe Working Practices: Storing Acids. (n.d.). Safety Storage Systems.
- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals.
- ANALYTICAL METHODS. (n.d.).
- Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. (2021). Chemistry Stack Exchange.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (2025).
- Effect of water on sulfuric acid catalyzed esterification. (2025).
- Developments in Methods of Analysis for Naphthalene Sulfonates. (2025).
- Esterification/Amid
- Toluenesulfonic acid and Sulfonic acids in genera. (2004). Sciencemadness Discussion Board.
- 235 questions with answers in ESTERIFICATION | Scientific method. (n.d.).
- Sulfonate-ester-kinetic-study.pdf. (2010).
- (PDF) Effect of Sulfonating Agent on Esterification Reaction Using Aerogel Carbon Based Support Material. (2024).
- A Tale of Two Catalysts: p-Toluenesulfonic Acid versus the Enigmatic Urea Mono(4-methylbenzenesulfon
- Achieving Ultra-Low-Sulfur Model Diesel Through Defective Keggin-Type Heteropolyoxometalate C
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. elessentct.com [elessentct.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 12. scispace.com [scispace.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. capitalresin.com [capitalresin.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemos.de [chemos.de]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of 2,4,6-Trimethylbenzenesulfonic Acid in Non-Polar Solvents
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility issues of 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) in non-polar solvents. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful implementation of this versatile acid catalyst in your non-polar reaction systems.
Understanding the Core Challenge
2,4,6-Trimethylbenzenesulfonic acid is a strong organic acid valued for its catalytic activity. However, its chemical structure presents a classic solubility dilemma. The molecule possesses a non-polar aromatic ring with three methyl groups, which would suggest some affinity for non-polar solvents. But, this is counteracted by the highly polar sulfonic acid group (-SO₃H), which strongly favors interactions with polar solvents like water and alcohols. This dual nature is the root of the solubility challenges encountered when attempting to use it in non-polar media such as toluene, hexane, or dichloromethane.
This guide will explore several field-proven strategies to overcome this hurdle, ensuring your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve 2,4,6-trimethylbenzenesulfonic acid directly into my non-polar reaction solvent (e.g., toluene), but it won't dissolve. What's happening?
A1: This is a common observation. The highly polar sulfonic acid group (-SO₃H) makes the molecule largely insoluble in non-polar solvents. Direct dissolution is often unsuccessful because the energy gained from the interaction between the non-polar solvent and the trimethylbenzene portion of the molecule is insufficient to overcome the strong intermolecular forces (like hydrogen bonding) between the sulfonic acid molecules themselves.
Q2: Can I use a co-solvent to improve the solubility? If so, which one and how much?
A2: Yes, using a co-solvent is often the simplest and most direct approach. A small amount of a polar, aprotic co-solvent can create a microenvironment that helps to solvate the polar sulfonic acid group, thereby increasing its overall solubility in the bulk non-polar solvent.
Recommended Co-solvents and Rationale:
| Co-solvent | Rationale | Starting Concentration (v/v) |
| Tetrahydrofuran (THF) | Aprotic and moderately polar, it can solvate the sulfonic acid without deprotonating it. | 1-5% |
| Dioxane | Similar to THF, it can act as a hydrogen bond acceptor. | 1-5% |
| Acetonitrile | A polar aprotic solvent that can effectively solvate the acid. | 1-5% |
Experimental Protocol: Co-solvent Method
-
To your reaction vessel, add the non-polar solvent.
-
Add the desired amount of 2,4,6-trimethylbenzenesulfonic acid.
-
While stirring, add the co-solvent dropwise until the sulfonic acid dissolves.
-
Proceed with the addition of your other reagents.
Causality: The co-solvent molecules surround the polar -SO₃H group, creating a more "organic-friendly" shell around the catalyst, which allows it to disperse and dissolve in the non-polar bulk solvent.
Advanced Solubilization Strategies
For systems where co-solvents may interfere with the reaction chemistry or are otherwise undesirable, more advanced techniques can be employed.
Q3: I've heard about forming a lipophilic salt to improve solubility. How does this work and how can I do it in my lab?
A3: This is an excellent strategy that involves an in-situ acid-base reaction to convert the sulfonic acid into a more non-polar, soluble salt. By using a bulky, organic-soluble base, you can create a "lipophilic" ion pair that is readily soluble in non-polar solvents. Quaternary ammonium hydroxides are ideal for this purpose.
Mechanism: Formation of a Lipophilic Salt
Caption: Formation of a soluble lipophilic salt.
Experimental Protocol: In-Situ Lipophilic Salt Formation
-
Dissolve the 2,4,6-trimethylbenzenesulfonic acid in a minimal amount of a polar solvent like isopropanol.
-
In a separate vessel, dissolve an equimolar amount of a lipophilic quaternary ammonium hydroxide (e.g., tetrabutylammonium hydroxide) in the non-polar reaction solvent.
-
Slowly add the sulfonic acid solution to the stirred solution of the quaternary ammonium hydroxide.
-
The resulting solution will contain the soluble lipophilic salt. A small amount of water will be formed as a byproduct, which may need to be removed depending on the reaction's sensitivity to water.
Q4: What is a phase-transfer catalyst and how can it help with solubility?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. In this context, a PTC can be used to transport the sulfonate anion from a solid or aqueous phase into the organic, non-polar phase.
Workflow: Phase-Transfer Catalysis for Solubilization
Caption: Mechanism of phase-transfer catalysis.
Protocol: Using a Phase-Transfer Catalyst
-
Add the 2,4,6-trimethylbenzenesulfonic acid, the non-polar solvent, and a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the reaction vessel.
-
Add a small amount of an aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the sulfonic acid.
-
Stir the biphasic mixture vigorously. The PTC will transport the sulfonate anion into the organic phase, where it can act as a catalyst.
Q5: Can I modify the 2,4,6-trimethylbenzenesulfonic acid to make it more soluble?
A5: Yes, derivatization is a powerful strategy, although it alters the chemical nature of the catalyst. The most common approach is to convert the sulfonic acid into a sulfonate ester. This replaces the acidic proton with an alkyl or aryl group, making the molecule significantly less polar and more soluble in non-polar solvents.
Derivatization Strategy: Esterification
Caption: Derivatization of sulfonic acid to a sulfonate ester.
Note on Derivatization: While this method improves solubility, the resulting sulfonate ester is no longer a Brønsted acid catalyst. It may, however, be useful in reactions where a sulfonate leaving group is required.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Co-solvent Addition | Modifies the polarity of the bulk solvent. | Quick and simple dissolution is needed; the co-solvent does not interfere with the reaction. | Start with low concentrations (1-5% v/v). Ensure the co-solvent is anhydrous if the reaction is water-sensitive. |
| Lipophilic Salt Formation | Converts the hydrophilic acid to a hydrophobic salt. | A homogeneous catalytic system is required, and co-solvents are not suitable. | Requires an equimolar amount of a suitable base. Water is a byproduct. |
| Phase-Transfer Catalysis | Transports the sulfonate anion across a phase boundary. | When working with a biphasic system or when the sulfonic acid is used as a salt. | Requires vigorous stirring to ensure efficient mass transfer between phases. |
| Derivatization | Chemically modifies the sulfonic acid to a less polar functional group. | When the sulfonic acid functionality itself is not required for catalysis, but a related group is. | This is a synthetic modification and changes the chemical properties of the starting material. |
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
- Yadav, G. D., & Bisht, H. (2004). Phase transfer catalysis in green synthesis of fine chemicals.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Managing the corrosive properties of 2,4,6-trimethylbenzenesulfonic acid in a lab setting.
Introduction: Understanding the Challenge
Welcome to the technical support guide for 2,4,6-trimethylbenzenesulfonic acid (also known as mesitylene-2-sulfonic acid). This compound is a strong organic acid widely utilized as a catalyst in various chemical syntheses. Its efficacy, however, is matched by its significant corrosive properties, which present considerable challenges in a laboratory setting. Improper handling can lead to severe skin and eye damage, degradation of laboratory equipment, and compromised experimental integrity[1][2].
This guide is structured as a dynamic troubleshooting and FAQ resource. It is designed to provide researchers, scientists, and drug development professionals with the practical, field-proven insights necessary for the safe and effective management of this chemical. Our focus is on the causality behind each procedural step, ensuring a self-validating system of protocols grounded in authoritative safety standards.
Hazard Identification & Core Properties
A quick-reference summary of the essential properties and hazards associated with 2,4,6-trimethylbenzenesulfonic acid.
| Property | Value | Source(s) |
| Chemical Name | 2,4,6-Trimethylbenzenesulfonic acid | [3][4] |
| CAS Number | 3453-83-6 | [1][3] |
| Molecular Formula | C₉H₁₂O₃S | [3] |
| Primary Hazard | GHS Signal Word: Danger | [1][5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][5][6] |
| Physical Form | Solid (often as a dihydrate) | [1] |
| Incompatibilities | Strong bases, oxidizing agents, metals (e.g., aluminum), moisture. | [7][8][9] |
Frequently Asked Questions (FAQs): Core Handling & Safety
This section addresses the most common questions and concerns encountered when working with 2,4,6-trimethylbenzenesulfonic acid.
Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this acid?
Answer: Due to its severe corrosive nature, a multi-layered approach to PPE is non-negotiable. Standard lab attire is insufficient.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles in conjunction with a full-face shield.[10][11]. A face shield alone does not provide adequate protection from splashes that can go around the shield.[11].
-
Hand Protection: Standard nitrile gloves are easily penetrated and offer only minimal protection for incidental contact.[12]. For extended handling or risk of immersion, use heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene.[9][11]. It is best practice to wear two pairs of nitrile gloves for incidental contact, changing them immediately if contamination is suspected.[11].
-
Body Protection: A chemical-resistant apron, preferably made of rubber or PVC, worn over a long-sleeved lab coat is required to protect against spills.[11][12][13]. Ensure clothing covers the entire leg and wear closed-toe shoes.[9][14].
-
Respiratory Protection: Handle this chemical exclusively within a certified chemical fume hood to avoid inhaling corrosive vapors or dust.[9][14][15]. If exposure limits are exceeded, a full-face respirator may be necessary.[1].
The causality is clear: 2,4,6-trimethylbenzenesulfonic acid can cause deep, painful burns on contact with skin and can lead to permanent vision loss if it contacts the eyes.[1][2][16]. Your PPE is the final and most critical barrier between you and severe injury.
Q2: What materials are safe for storing and handling 2,4,6-trimethylbenzenesulfonic acid?
Answer: Material selection is critical to prevent container failure and chemical contamination. The strong acidic nature of this compound will corrode many common laboratory materials.
| Material Class | Compatible / Recommended | Incompatible / Avoid | Rationale for Incompatibility |
| Glass | Borosilicate Glass (Pyrex®, etc.) | N/A | Highly resistant to most acids. |
| Polymers | PTFE (Teflon®), PFA, PVDF | Polycarbonate, Polystyrene, PVC (can degrade over time), PET | The acid will chemically attack and degrade the polymer matrix of incompatible plastics, leading to leaks and failures. |
| Metals | N/A (No common metals are recommended for direct, long-term contact) | Aluminum, Iron, Steel, Zinc, Copper | Reacts to produce flammable hydrogen gas and causes rapid corrosion of the metal.[7][8]. |
| Elastomers | Kalrez® (FFKM), Viton® (FKM) | Buna-N (Nitrile), Neoprene, Silicone | Swelling, embrittlement, and rapid degradation of the elastomer seals and gaskets. |
Always store the acid in its original container when possible.[17]. If transferring is necessary, use a corrosion-resistant container, such as borosilicate glass with a PTFE-lined cap.[7][13]. All storage containers must be kept in clearly labeled secondary containment, such as a polyethylene or other non-reactive plastic bin, to contain potential leaks.[11][12].
Q3: What is the correct procedure for a small spill (<100 mL) in the lab?
Answer: A rapid and correct response will minimize harm to personnel and equipment. Follow the C.L.E.A.N. spill response plan.[18].
-
C ontain the spill.[18]. Create a dike around the spill using an absorbent dam or a non-reactive absorbent material like vermiculite or cat litter.[19]. This prevents the spill from spreading.
-
L eave the area.[18]. Alert all nearby personnel immediately.[19].
-
E mergency response. If anyone is contaminated, immediately lead them to an emergency shower or eyewash station and flush for at least 15-20 minutes, removing contaminated clothing while flushing.[11][18][20].
-
A ccess the Safety Data Sheet (SDS).[18][20]. The SDS contains specific information on hazards and response.
-
N eutralize and clean up.[18]. This is the most critical step. See the detailed Experimental Protocol 1 below.
The workflow for this process can be visualized as follows:
Caption: Spill Response Workflow for 2,4,6-trimethylbenzenesulfonic acid.
Q4: How do I safely dispose of waste containing this acid?
Answer: Never dispose of this strong acid directly down the drain or in general waste.[21]. All waste containing 2,4,6-trimethylbenzenesulfonic acid must be considered hazardous.
The primary step before disposal is neutralization.[22]. The corrosive hazard must be eliminated by carefully adjusting the pH to a neutral range (approx. 6-8). See Experimental Protocol 2 for a detailed procedure. Once neutralized, the resulting salt solution must be collected in a clearly labeled hazardous waste container.[23]. Follow all local, state, and federal regulations for hazardous waste disposal.[1].
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution Workflow |
| Container Degradation (Bulging, cracking, discoloration of a plastic container) | 1. Use of an incompatible polymer. 2. Reaction with absorbed moisture generating gas. 3. Long-term acid-catalyzed degradation. | 1. Immediate Action: Place the failing container inside a larger, compatible secondary container. 2. Relocation: Working in a fume hood, carefully transfer the acid to a new, appropriate container (borosilicate glass or PTFE). 3. Review: Re-evaluate your material compatibility choices based on authoritative charts. |
| Discoloration of Acid (Acid appears yellow or brown) | 1. Contamination from an incompatible material (e.g., metal spatula). 2. Thermal decomposition. Arylsulfonic acids can decompose at elevated temperatures.[24][25]. | 1. Isolate: Do not use the discolored acid for experiments where purity is critical. 2. Evaluate: If thermal decomposition is suspected (e.g., stored near a heat source), the integrity of the compound is compromised. 3. Dispose: Neutralize the material as per Protocol 2 and dispose of it as hazardous waste. |
| Violent Reaction During Neutralization (Excessive fizzing, heat, splashing) | 1. The neutralizing agent (e.g., sodium bicarbonate) was added too quickly. 2. The concentration of the acid is very high. | 1. Stop: Cease adding the neutralizing agent immediately. 2. Control: Add the agent in very small increments, allowing the reaction to subside between additions.[26]. 3. Cool: Place the reaction vessel in an ice-water bath to dissipate heat. 4. Contain: Use a larger beaker or an inverted funnel over the container to manage effervescence. |
Experimental Protocols
These protocols are designed to be self-validating systems for common procedures.
Protocol 1: Small Spill Neutralization (<100 mL)
Objective: To safely neutralize and clean up a small spill of 2,4,6-trimethylbenzenesulfonic acid.
Materials:
-
Full PPE (as described in FAQ 1)
-
Spill Kit containing:
Procedure:
-
Ensure Safety: Confirm the spill area is ventilated (fume hood is on) and all non-essential personnel have evacuated. Don full PPE.
-
Containment: Place an absorbent dike or ring of vermiculite around the outer edge of the spill to prevent it from spreading further.[19].
-
Neutralization: Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outside and working inwards.. The material will fizz as it neutralizes the acid. Avoid adding the neutralizer too quickly to prevent excessive foaming and spattering.[26].
-
Monitor Reaction: Continue adding neutralizer until the fizzing stops.[23].
-
pH Verification: Wait for the reaction to fully subside. Moisten a pH strip with deionized water and carefully touch it to the treated spill material. The target pH should be between 6 and 8. If it is still acidic, add more neutralizer.[18].
-
Absorption: Once neutralized, cover the mixture with an inert absorbent like vermiculite or cat litter.[19].
-
Collection: Using a plastic scoop, collect all the contaminated absorbent material. Do not use metal tools.[9]. Place the material into a heavy-duty plastic bag.[23].
-
Decontamination: Wipe the spill area with soap and water.[12][20]. Place all used cleaning materials (gloves, pads, etc.) into the waste bag.
-
Disposal: Seal the bag, attach a completed hazardous waste label, and place it in the designated hazardous waste collection area.[23].
Protocol 2: Neutralization of Bulk Waste for Disposal
Objective: To safely neutralize a solution of 2,4,6-trimethylbenzenesulfonic acid prior to hazardous waste collection.
Materials:
-
Full PPE
-
Chemical fume hood
-
Large borosilicate glass beaker (at least 2x the volume of the acid waste)
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Neutralizing agent: 1M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃).
-
pH meter or pH test strips
Procedure:
-
Preparation: Place the large beaker in an ice-water bath on a stir plate inside a chemical fume hood. Add a magnetic stir bar.
-
Dilution (if concentrated): Very slowly and carefully, add the acid waste to a volume of cold water already in the beaker. Always add acid to water, never the reverse .[11][15]. This helps to dissipate the heat of dilution.
-
Begin Neutralization: Start stirring the diluted acid solution. Slowly, add the neutralizing base dropwise (using a pipette or addition funnel). The reaction is exothermic; maintain a slow addition rate to control the temperature.[27].
-
Monitor pH: Periodically check the pH of the solution. As you approach pH 5, slow the addition rate even further to avoid "overshooting" into a basic pH, which would create a different type of hazardous waste.[22].
-
Final Adjustment: Continue adding the base until the pH is stable within a neutral range (6-8).
-
Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection.
-
Cleanup: Rinse all glassware thoroughly.
Diagram: Safe Handling & Storage Logic
This diagram illustrates the core principles for managing 2,4,6-trimethylbenzenesulfonic acid in the laboratory.
Caption: Logical relationships for safe handling and storage.
References
-
Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. [Link]
-
Tennessee State University. Spill Response Procedures. Tennessee State University. [Link]
-
Seton UK. (2022, August 17). Working safely with corrosive substances. Seton UK. [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
-
Youngstown State University. Laboratory Spill Response Procedures. Youngstown State University. [Link]
-
GAC. (2018, June 17). SULPHONIC ACID, 90% SAFETY DATA SHEET. GAC. [Link]
-
Florida State University Emergency Management. Chemical Spills. Florida State University. [Link]
-
Smith College Research and Instruction Safety. SPILLS. Smith College. [Link]
-
Lab Spend. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Lab Spend. [Link]
-
DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]
- Google Patents. US2766276A - Neutralization of sulfonic acids.
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. [Link]
-
Reddit. (2023, September 15). How to clean sulphuric acid mess. Reddit. [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Chemsafe. [Link]
-
YouTube. (2024, March 8). How To Neutralize Sulfonic Acid. YouTube. [Link]
-
CEDA. (2019, February 26). SAFETY DATA SHEET. CEDA. [Link]
-
University of California Merced Environmental Health and Safety. Standard Operating Procedure - Sulfuric Acid. UC Merced. [Link]
-
ResearchGate. Influence of decomposition temperature of aromatic sulfonic acid catalysts.... ResearchGate. [Link]
-
Lab Alley. How to neutralize sulfuric acid. Lab Alley. [Link]
-
Marquette University. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Marquette University. [Link]
-
PubChem. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). PubChem. [Link]
-
US EPA. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) - Substance Details. US EPA. [Link]
-
PubChem. 2,4,6-Trimethylbenzenesulfonic acid. PubChem. [Link]
-
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper.... RSC Publishing. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. capitalresin.com [capitalresin.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,4,6-Trimethylbenzenesulfonic acid | C9H12O3S | CID 76992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. chemsafe.ie [chemsafe.ie]
- 11. 8.9 Corrosives [ehs.cornell.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 14. westlab.com.au [westlab.com.au]
- 15. actenviro.com [actenviro.com]
- 16. fishersci.com [fishersci.com]
- 17. ceda.com [ceda.com]
- 18. tnstate.edu [tnstate.edu]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 20. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 21. seton.co.uk [seton.co.uk]
- 22. laballey.com [laballey.com]
- 23. westlab.com [westlab.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Catalytic Efficacy: 2,4,6-Trimethylbenzenesulfonic Acid vs. p-Toluenesulfonic Acid
In the realm of acid catalysis in organic synthesis, Brønsted acids are indispensable tools for a vast array of transformations. Among the solid organic acids, arylsulfonic acids have carved out a significant niche due to their strong acidity, ease of handling compared to mineral acids, and solubility in organic media. p-Toluenesulfonic acid (p-TSA) is arguably the most ubiquitous member of this class, serving as a workhorse catalyst in both laboratory and industrial settings.[1] However, the nuanced requirements of modern synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical development, necessitate a deeper understanding of how structural modifications to the catalyst can influence reaction outcomes. This guide provides an in-depth technical comparison of the catalytic activity of p-TSA against its sterically more demanding analogue, 2,4,6-trimethylbenzenesulfonic acid (TMSBA), also known as mesitylenesulfonic acid. We will delve into their fundamental chemical properties, explore the impact of steric hindrance and electronic effects on their catalytic performance with supporting, albeit limited, comparative data, and provide a framework for rational catalyst selection.
Physicochemical Properties: A Tale of Two Acids
A catalyst's performance is intrinsically linked to its inherent chemical and physical properties. Here, we compare the key attributes of p-TSA and TMSBA.
| Property | p-Toluenesulfonic Acid (p-TSA) | 2,4,6-Trimethylbenzenesulfonic Acid (TMSBA) | References |
| CAS Number | 104-15-4 | 3453-83-6 | [2][3] |
| Molecular Weight | 172.20 g/mol | 200.25 g/mol | [2][4] |
| Appearance | White crystalline solid | White crystalline solid | [3][5] |
| pKa | ~ -2.8 | Not definitively reported, but expected to be a strong acid | [6][7] |
| Hygroscopicity | Highly hygroscopic, commonly available as the monohydrate | Expected to be hygroscopic | [8][9] |
p-Toluenesulfonic acid is well-documented as a strong acid with a pKa of approximately -2.8, making it comparable in strength to mineral acids like sulfuric acid.[6][7] This high acidity is a primary driver of its catalytic efficacy. It is also notably hygroscopic and is most commonly supplied as the monohydrate (p-TSA·H₂O).[8][9]
The Influence of Molecular Architecture on Catalysis
The primary structural difference between p-TSA and TMSBA lies in the substitution pattern on the aromatic ring. This seemingly subtle variation has significant implications for their interaction with substrates and the overall catalytic cycle.
Caption: Molecular structures of p-TSA and TMSBA.
The two ortho-methyl groups in TMSBA create a sterically congested environment around the sulfonic acid moiety. This steric hindrance can play a dual role in catalysis:
-
Substrate Selectivity: A sterically hindered catalyst may exhibit selectivity for less bulky substrates or favor reaction at a less sterically hindered site in a multifunctional molecule.
-
Transition State Stabilization: The bulky mesityl group can influence the geometry of the transition state, potentially leading to different stereochemical outcomes compared to the less hindered p-TSA.
Interestingly, a study on the reactivity of sterically hindered arenesulfonyl chlorides and their esters suggests that the two ortho-methyl groups in mesitylenesulfonyl derivatives provide no detectable steric hindrance to nucleophilic substitution at the sulfonate sulfur.[10] The observed modest decrease in reaction rates was attributed primarily to the electronic influence of the methyl groups. While this study does not directly address the catalytic activity of the sulfonic acids themselves, it raises important questions about the assumed dominance of steric effects in all reactions involving these structures.
Comparative Catalytic Performance: An Evidence-Based Discussion
Direct, head-to-head comparisons of the catalytic activity of p-TSA and TMSBA in the same reaction are scarce in the peer-reviewed literature. However, we can extrapolate potential differences based on their structures and the principles of acid catalysis.
A key area of application for these catalysts is in esterification reactions . The general mechanism involves the protonation of the carboxylic acid by the sulfonic acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Generalized mechanism for acid-catalyzed esterification.
In such a reaction, the larger steric profile of TMSBA might be expected to slow down the rate of reaction, particularly with bulky carboxylic acids or alcohols, due to hindered access to the catalytic proton. Conversely, for reactions where the transition state is stabilized by the bulky, non-coordinating mesityl group, TMSBA could potentially offer enhanced selectivity.
While direct comparative data for TMSBA is lacking, a study on the esterification of caffeic acid with methanol found that p-TSA was an effective catalyst, achieving an 84.0% yield under optimized conditions.[11] This provides a baseline for the performance of p-TSA in a relevant transformation. Another study notes that in the hydrophilic effect of bulky diarylammonium sulfonates can activate esterification while suppressing dehydration side reactions.[12] This suggests that the bulky nature of a catalyst can indeed be beneficial in certain contexts.
Experimental Protocol: A Framework for Direct Comparison
To provide a definitive comparison of the catalytic activity of p-TSA and TMSBA, a standardized experimental protocol is essential. The following is a representative procedure for the esterification of a model carboxylic acid with an alcohol, which can be adapted to directly compare the two catalysts.
Objective: To compare the catalytic efficiency of p-TSA and TMSBA in the esterification of hexanoic acid with n-butanol.
Materials:
-
Hexanoic acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate
-
2,4,6-Trimethylbenzenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add hexanoic acid (1 equivalent) and n-butanol (1.2 equivalents).
-
Catalyst Addition: To separate, identical reaction setups, add p-TSA (0.05 equivalents) and TMSBA (0.05 equivalents), respectively.
-
Reaction Execution: Heat the reaction mixtures to reflux in an oil bath. The progress of the reaction can be monitored by collecting the water generated in the Dean-Stark trap.
-
Work-up: After the reaction is complete (as indicated by the cessation of water collection or by TLC/GC analysis), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of the resulting n-butyl hexanoate can be determined by weight, and the purity can be assessed by GC or NMR analysis.
Data Analysis:
The catalytic activity can be compared based on:
-
Reaction Time: The time required to reach completion.
-
Yield: The isolated yield of the ester product.
-
Kinetic Profile: By taking aliquots at regular intervals and analyzing them by GC, a kinetic profile for each catalyst can be constructed.
Conclusion and Catalyst Selection Rationale
Both p-toluenesulfonic acid and 2,4,6-trimethylbenzenesulfonic acid are potent Brønsted acid catalysts. The choice between them should be guided by the specific demands of the chemical transformation.
-
p-Toluenesulfonic Acid (p-TSA): As a widely available, cost-effective, and highly acidic catalyst, p-TSA remains the go-to choice for a broad range of applications where steric effects are not a primary consideration.[13][14][15][16][17] Its unhindered nature generally ensures rapid reaction rates.
-
2,4,6-Trimethylbenzenesulfonic Acid (TMSBA): The increased steric bulk of TMSBA makes it a more specialized catalyst. It should be considered in scenarios where:
-
Substrate selectivity is desired, for instance, in reactions involving molecules with multiple reactive sites of varying steric accessibility.
-
Suppression of side reactions , such as dehydration, is critical.[12]
-
The transition state geometry can be favorably influenced by a bulky counter-ion to enhance stereoselectivity .
-
While the available direct comparative data is limited, the principles of physical organic chemistry suggest that the steric and electronic differences between p-TSA and TMSBA can be strategically exploited to optimize reaction outcomes. Further head-to-head experimental comparisons are warranted to fully elucidate the catalytic potential of TMSBA and to define its role as a valuable tool in the synthetic chemist's arsenal.
References
-
p-Toluenesulfonic acid - Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]
-
Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). Thieme E-Books. Retrieved January 21, 2026, from [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). OUCI. Retrieved January 21, 2026, from [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
ICSC 0773 - p-TOLUENESULFONIC ACID (max. 5% sulfuric acid). (n.d.). International Chemical Safety Cards (ICSCs). Retrieved January 21, 2026, from [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. (n.d.). Retrieved January 21, 2026, from [Link]
- Bunnett, J. F., & Bassett, J. Y. (1962). Kinetics of Reactions of Piperidine with Nitrophenyl Esters of p-Toluenesulfonic and Mesitylenesulfonic Acids. The Miserable Effect of ortho-Methyl Groups1. Journal of the American Chemical Society, 84(11), 2105-2109.
-
A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). Retrieved January 21, 2026, from [Link]
-
p-Toluenesulfonic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). (2007). US EPA. Retrieved January 21, 2026, from [Link]
-
Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
2,4,6-Trimethylbenzenesulfonic acid. (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). OWL. Retrieved January 21, 2026, from [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved January 21, 2026, from [Link]
-
Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
-
p-Toluenesulfonic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Why p-toluenesulfonic acid and not benzenesulfonic acid? (2019). Reddit. Retrieved January 21, 2026, from [Link]
-
Reliable data describing acidity of 2,4,6-trinitrobenzenesulfonic acid. (2015). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
-
An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
2,4,6-TRIMETHYLBENZENE-1-SULFONIC ACID | CAS 3453-83-6. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
Sources
- 1. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2,4,6-TRIMETHYLBENZENE-1-SULFONIC ACID | CAS 3453-83-6 [matrix-fine-chemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 8. Page loading... [wap.guidechem.com]
- 9. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. shd.org.rs [shd.org.rs]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
Structural confirmation of mesitylenesulfonic acid using 1H NMR.
An In-Depth Guide to the Structural Confirmation of Mesitylenesulfonic Acid: A Comparative Analysis Led by ¹H NMR
Introduction: The Imperative of Structural Certainty
In the realms of chemical synthesis, materials science, and pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Mesitylenesulfonic acid (2,4,6-trimethylbenzenesulfonic acid), a strong organic acid and common catalyst, is no exception. Its efficacy and reactivity are directly tied to the specific arrangement of its functional groups: the three methyl groups and the sulfonic acid moiety on the benzene ring. An isomeric impurity, such as 2,4,5-trimethylbenzenesulfonic acid, could lead to drastically different reactivity, kinetics, and outcomes.
This guide, from the perspective of a senior application scientist, provides an in-depth walkthrough of the structural elucidation process for mesitylenesulfonic acid. We will focus on the power of ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy as the primary analytical tool, valued for its speed, precision, and the wealth of structural information it provides. However, we will also demonstrate how a multi-technique approach, incorporating ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), creates a self-validating system of analysis, ensuring the highest degree of confidence in structural assignment.
Part 1: The Primary Investigation with ¹H NMR Spectroscopy
¹H NMR spectroscopy is the cornerstone of structural analysis for organic molecules due to its sensitivity and the direct correlation between the electronic environment of protons and their resonance frequency (chemical shift). For a molecule like mesitylenesulfonic acid, its high degree of symmetry makes ¹H NMR a particularly elegant and definitive tool.
Expertise in Action: Predicting the ¹H NMR Spectrum
Before stepping into the lab, a seasoned scientist leverages theoretical knowledge to predict the expected spectrum. This predictive process is a crucial first step in a self-validating workflow.
The structure of 2,4,6-trimethylbenzenesulfonic acid possesses a C₂ axis of symmetry bisecting the sulfonic acid group and the opposing methyl group. This symmetry renders specific sets of protons and carbons chemically equivalent:
-
Aromatic Protons (Hₐ): The two protons on the benzene ring (at C3 and C5) are in identical electronic environments. Therefore, they are expected to produce a single, combined signal.
-
Methyl Protons (Hₑ): The six protons of the two methyl groups at C2 and C6 are equivalent to each other due to symmetry.
-
Methyl Protons (Hₚ): The three protons of the methyl group at C4 are unique.
-
Sulfonic Acid Proton (Hₛ): The acidic proton of the -SO₃H group is also a unique chemical environment.
Correction: A closer look at the symmetry of 2,4,6-trimethylbenzenesulfonic acid reveals an even higher degree of symmetry. The two methyl groups ortho to the sulfonic acid group (at C2 and C6) are equivalent, and the single methyl group para to it (at C4) is unique. However, the two aromatic protons (at C3 and C5) are also equivalent. This leads to a simplified prediction:
-
Aromatic Protons (Hₐ): A single signal for the two equivalent aromatic protons.
-
Ortho Methyl Protons (Hₒ): A single signal for the six protons of the two equivalent ortho methyl groups.
-
Para Methyl Protons (Hₚ): A single signal for the three protons of the para methyl group.
-
Sulfonic Acid Proton (Hₛ): A single, often broad, signal for the acidic proton.
The electron-withdrawing nature of the sulfonic acid group (-SO₃H) will deshield the adjacent aromatic protons, causing their signal to appear downfield (at a higher ppm value) compared to the unsubstituted mesitylene (which resonates around 6.8 ppm)[1]. The methyl groups are electron-donating, but their effect is less pronounced.
Therefore, we predict the following signals:
-
Aromatic Protons: A singlet (no adjacent protons to couple with), integrating to 2H.
-
Ortho Methyl Protons: A singlet, integrating to 6H.
-
Para Methyl Protons: A singlet, integrating to 3H.
-
Acidic Proton: A singlet (often broad due to exchange), integrating to 1H.
The presence of three distinct singlets with a 2:6:3 integration ratio for the aromatic and methyl regions would provide powerful evidence for the 2,4,6-substitution pattern.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.
Objective: To obtain a high-resolution ¹H NMR spectrum of mesitylenesulfonic acid for structural confirmation.
Materials:
-
Mesitylenesulfonic acid sample (dihydrate or anhydrous)[2]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D
-
NMR tubes (5 mm, high precision)
-
Tetramethylsilane (TMS) or reference to residual solvent peak
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the mesitylenesulfonic acid sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is an excellent choice as it readily dissolves the polar sulfonic acid and its deuterated nature prevents a large solvent signal from obscuring the analyte peaks. Furthermore, its ability to hydrogen bond slows the exchange of the acidic -SO₃H proton, often allowing it to be observed as a distinct, albeit sometimes broad, peak.[3]
-
Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer or higher):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Reference the spectrum. Set the residual DMSO peak to δ 2.50 ppm.[3]
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Key Parameters:
-
Spectral Width: ~16 ppm (to ensure all signals, including the acidic proton, are captured).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, especially those in the aromatic ring, which is critical for accurate integration.
-
Number of Scans: 8-16. Causality: Co-adding multiple scans improves the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve a flat baseline.
-
Perform baseline correction.
-
Integrate all signals, setting the integration of the aromatic proton signal to 2.00.
-
Pick and label all peaks with their chemical shifts (ppm).
-
Data Interpretation Workflow
The following diagram illustrates the logical flow from spectral data to structural confirmation.
Caption: Interrelation of analytical techniques for structural validation.
Conclusion
While ¹H NMR spectroscopy stands out as an exceptionally powerful and efficient primary tool for the structural confirmation of mesitylenesulfonic acid, its true analytical strength is realized when integrated into a broader, multi-technique workflow. The clear, simple signature predicted and observed in the ¹H NMR spectrum provides a robust initial hypothesis. This hypothesis is then rigorously tested and validated by the orthogonal data from ¹³C NMR, which confirms the carbon backbone's symmetry; IR spectroscopy, which verifies the presence of the critical sulfonic acid functional group; and mass spectrometry, which confirms the fundamental molecular weight and elemental composition. This comprehensive, self-validating approach leaves no room for ambiguity and provides the absolute structural certainty required for advanced scientific and developmental applications.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76992, 2,4,6-Trimethylbenzenesulfonic acid. PubChem. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Doc-Stred. (n.d.). 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
Sources
A Comparative Guide to Sulfonic Acid Catalysts in Esterification: From Homogeneous to Heterogeneous Systems
The esterification of carboxylic acids is a fundamental and widely utilized transformation in the synthesis of pharmaceuticals, polymers, flavors, and fragrances. The selection of an appropriate acid catalyst is paramount to achieving high conversion, selectivity, and process efficiency. This guide provides a comprehensive comparison of various sulfonic acid catalysts, offering experimental insights and data to inform catalyst selection for researchers, scientists, and professionals in drug development. We will delve into the nuances of both homogeneous and heterogeneous sulfonic acid catalysts, elucidating the rationale behind their application in different contexts.
The Crucial Role of Sulfonic Acid Catalysts in Esterification
Esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol, producing an ester and water.[1] Acid catalysts are employed to accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol. Sulfonic acids (R-SO₃H) are particularly effective due to their strong Brønsted acidity.
The choice between a homogeneous and a heterogeneous sulfonic acid catalyst is a critical decision in process development. Homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA), are soluble in the reaction medium, offering excellent catalytic activity due to the high accessibility of their active sites.[2] However, their separation from the product mixture can be challenging, often requiring aqueous workups that generate significant waste.[2][3]
In contrast, heterogeneous catalysts, which exist in a different phase from the reactants and products, can be easily separated by filtration, enabling straightforward catalyst recycling and continuous flow processes.[3][4] This aligns with the principles of green chemistry by minimizing waste and improving process economics. This guide will explore a range of these solid acid catalysts, including ion-exchange resins, silica-supported sulfonic acids, and sulfonated carbons.
Comparative Performance of Sulfonic Acid Catalysts
The efficacy of a catalyst is not an intrinsic property but is highly dependent on the specific reaction conditions and substrates. The following table summarizes the performance of various sulfonic acid catalysts in the esterification of fatty acids, a common application in the production of biodiesel and biolubricants.
| Catalyst Type | Catalyst Name | Carboxylic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion/Yield (%) | Key Remarks | Reference(s) |
| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Benzoic Acid | 1-Butanol | Reflux | - | Kinetic Study | A common and effective homogeneous catalyst.[2] | [5] |
| Methanesulfonic acid (MSA) | Stearic Acid | Methanol | 200 | < 0.1 | ~69% | High activity under near-critical conditions.[6] | [6] | |
| Heterogeneous | ||||||||
| Polymer Resin | Amberlyst-15 | Oleic Acid | Ethanol | 75 | - | 43.8% | Widely used, but performance can be limited by diffusion with long-chain acids.[7] | [7][8] |
| Amberlyst-15 | Decanoic Acid | Methanol | - | - | - | Effective for various esterifications, though thermally limited to ~120°C.[9] | [9] | |
| Smopex-101 | Propanoic Acid | Methanol | - | - | Higher rate than Amberlyst-15 | A fibrous polymer-supported catalyst showing enhanced activity. | ||
| Silica-Based | Propylsulfonic acid-functionalized SBA-15 | Acetic Acid | Methanol | - | - | High | Follows a Langmuir-Hinshelwood mechanism. | |
| MOF-Based | PTSA/UiO-66 | Palmitic Acid | Methanol | - | - | 97.1% | High activity and excellent reusability (over 9 cycles).[10] | [10] |
| MSA/UiO-66 | Palmitic Acid | Methanol | - | - | 97.0% | Similar high performance to its PTSA-supported counterpart.[10] | [10] | |
| Carbon-Based | Sulfonated Carbon (from Cassava) | Coconut Oil (FFA) | Methanol | - | 1.5 | Reduced FFA to 0.95% | A cost-effective catalyst derived from biomass.[11] | [11] |
| Sulfonated Carbon (from Murumuru) | Oleic Acid | Methanol | 90 | 1.5 | 97.2% | High conversion, though reusability decreased to 66.3% after 4 cycles.[12] | [12] | |
| GAC-HT-18M (Sulfonated Carbon) | 2-Hydroxyisobutyric acid | Ethanol | 120 | 1 | ~65% Yield | Stable and retains over 80% activity after reuse.[13] | [13] | |
| Magnetic | Fe₃O₄@SiO₂–P([VLIM]PW) | Palmitic Acid | Methanol | 70 | 6 | 94% | Magnetically separable for easy recovery; maintained 84% conversion after 5 cycles.[3][14] | [3][14] |
Expert Insights on Performance Data:
-
Homogeneous vs. Heterogeneous: While homogeneous catalysts like p-TSA and MSA can exhibit high turnover frequencies, the data clearly shows that well-designed heterogeneous catalysts can achieve comparable, and sometimes superior, conversions.[10][12] The key advantage of heterogeneous systems lies in their reusability and ease of integration into continuous processes.[4]
-
Support and Morphology Effects: The choice of support material for heterogeneous catalysts is critical. For instance, PTSA and MSA supported on a Metal-Organic Framework (MOF) like UiO-66 show excellent activity and stability, attributed to the high surface area and well-defined porous structure of the MOF.[10] In contrast, when supported on activated carbon, the same sulfonic acids showed significantly lower catalytic activity.[10] Fibrous supports, like in Smopex-101, can also lead to higher reaction rates compared to conventional resin beads like Amberlyst-15, likely due to improved mass transfer.
-
Acid Density and Hydrophobicity: The catalytic activity of sulfonated carbon catalysts is strongly correlated with their acid density.[15] Higher acid density generally leads to higher esterification rates.[15] Furthermore, increasing the hydrophobicity of the catalyst, for instance by using 4-dodecylbenzenesulfonic acid, has been shown to increase the reaction rate in the esterification of fatty acids.[16] This is attributed to a more favorable interaction with the nonpolar fatty acid chains.
-
Reusability: A significant advantage of solid acid catalysts is their potential for reuse. MOF-supported and some sulfonated carbon catalysts have demonstrated excellent stability over multiple reaction cycles.[10][13] However, leaching of the sulfonic acid groups can be a concern, especially under harsh conditions, as seen with some sulfonated carbon materials.[12][17] Magnetically recoverable catalysts offer a practical solution to prevent catalyst loss during recovery.[3][14]
Experimental Protocol: A Standardized Approach for Catalyst Comparison
To ensure a fair and objective comparison of different sulfonic acid catalysts, a standardized experimental protocol is essential. The following protocol outlines a general procedure for the esterification of a model long-chain fatty acid, oleic acid, with methanol.
Materials:
-
Oleic Acid (≥99%)
-
Methanol (Anhydrous, ≥99.8%)
-
Internal Standard (e.g., Dodecane)
-
Sulfonic Acid Catalyst (e.g., Amberlyst-15, Sulfonated Carbon, etc.)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium Bicarbonate Solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Solvent for GC analysis (e.g., Hexane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Dean-Stark apparatus (if using azeotropic removal)
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Catalyst Preparation:
-
For heterogeneous catalysts, dry the catalyst in an oven (e.g., at 100 °C for 12 hours) to remove any adsorbed water.
-
For homogeneous catalysts, use as received.
-
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add oleic acid (e.g., 10 mmol) and methanol (e.g., 100 mmol, a 10:1 molar ratio is a good starting point to drive the equilibrium towards the product).[1]
-
Add the sulfonic acid catalyst. A typical catalyst loading for heterogeneous catalysts is 5-10 wt% relative to the carboxylic acid.[3][11] For homogeneous catalysts, a lower loading (e.g., 1-5 mol%) is often sufficient.
-
Add a known amount of an internal standard (e.g., dodecane) for accurate GC quantification.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C, the reflux temperature of methanol) with vigorous stirring.
-
Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) at regular time intervals (e.g., every hour).
-
Quench the reaction in the aliquot by diluting it with a cold solvent and neutralizing it with a sodium bicarbonate solution.
-
-
Work-up and Analysis:
-
After the reaction reaches completion or the desired time, cool the mixture to room temperature.
-
For heterogeneous catalysts, separate the catalyst by filtration and wash it with a solvent (e.g., methanol) for potential reuse.
-
For homogeneous catalysts, proceed with a liquid-liquid extraction. Dilute the reaction mixture with a nonpolar solvent (e.g., diethyl ether) and wash with water, then with a 5% sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the product mixture by GC-FID to determine the conversion of oleic acid and the yield of methyl oleate.
-
-
Catalyst Reusability Test (for heterogeneous catalysts):
-
After the first reaction cycle, recover the catalyst by filtration.
-
Wash the catalyst thoroughly with a solvent like methanol to remove any adsorbed species.
-
Dry the catalyst under vacuum or in an oven.
-
Use the recovered catalyst for a subsequent reaction under identical conditions to evaluate its stability and performance over multiple cycles.[3][18]
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing sulfonic acid catalysts in esterification.
The catalytic cycle for esterification proceeds through several key steps, as illustrated below. For heterogeneous catalysts, the reaction can follow different kinetic models, such as the Eley-Rideal or Langmuir-Hinshelwood mechanisms, which involve the adsorption of one or both reactants onto the catalyst surface.[6]
Caption: The general catalytic cycle for sulfonic acid-catalyzed esterification.
Conclusion and Future Outlook
The choice of a sulfonic acid catalyst for esterification is a multifaceted decision that requires careful consideration of catalytic activity, selectivity, reusability, and process scalability. While homogeneous catalysts like p-TSA and MSA offer high activity, the operational and environmental advantages of heterogeneous catalysts are driving significant research and industrial adoption.[2]
Recent advances in materials science have led to the development of highly active and stable solid acid catalysts, such as those based on MOFs, functionalized silicas, and structured carbons.[10] These materials offer the potential to design catalysts with tailored properties, such as hydrophobicity and acid site density, to optimize performance for specific applications. The development of magnetically separable catalysts further enhances the practical utility of these systems.[3][14]
For researchers and drug development professionals, the selection of a catalyst should be guided by a thorough evaluation of these factors. For small-scale synthesis where ease of use and high conversion are paramount, a homogeneous catalyst might be suitable. However, for larger-scale and more sustainable processes, the investment in developing and optimizing a heterogeneous catalytic system is often justified by the long-term benefits of catalyst recyclability and simplified product purification. This guide serves as a starting point for navigating the diverse landscape of sulfonic acid catalysts and making informed decisions to accelerate chemical development.
References
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions - American University of Ras Al Khaimah.
-
A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification - ResearchGate. Available at: [Link]
-
Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production - MDPI. Available at: [Link]
-
(PDF) Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. Available at: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]
-
Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production - MDPI. Available at: [Link]
-
A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Available at: [Link]
-
Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Magnetic-responsive solid acid catalysts for esterification - RSC Publishing. Available at: [Link]
-
Magnetic-responsive solid acid catalysts for esterification - RSC Publishing. Available at: [Link]
-
Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - MDPI. Available at: [Link]
-
Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed. Available at: [Link]
-
Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Publishing. Available at: [Link]
-
Reusability of solid catalysts in the esterification of palmitic acid... - ResearchGate. Available at: [Link]
-
Amberlyst-15 in organic synthesis - Arkivoc. Available at: [Link]
-
Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions | ACS Omega. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available at: [Link]
-
Esterification by solid acid catalysts - A comparison | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of a Sulfonated Carbonaceous Material from Lignosulfonate and Its Usefulness as an Esterification Catalyst - PMC - NIH. Available at: [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. Available at: [Link]
-
Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Available at: [Link]
-
Full article: Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics - Taylor & Francis Online. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Available at: [Link]
-
Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed. Available at: [Link]
-
Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS - ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05350D [pubs.rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of a Sulfonated Carbonaceous Material from Lignosulfonate and Its Usefulness as an Esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Brønsted Acid Catalysts: Alternatives to 2,4,6-Trimethylbenzenesulfonic Acid in Modern Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. While 2,4,6-trimethylbenzenesulfonic acid (TMSA) is a powerful and sterically hindered catalyst, a range of alternatives offers unique advantages in terms of cost, handling, selectivity, and application scope. This guide provides an in-depth, objective comparison of prominent alternatives to TMSA, supported by experimental data and protocols to inform your selection process.
The Landscape of Strong Brønsted Acid Catalysis
Acid-catalyzed reactions are fundamental to organic synthesis, enabling transformations such as esterifications, acetal formations, Friedel-Crafts reactions, and various condensations. The efficacy of a Brønsted acid catalyst is primarily dictated by its acidity (pKa), steric environment, and physical state (homogeneous vs. heterogeneous). TMSA, with its bulky trimethylphenyl group, offers shape selectivity in certain reactions. However, its cost and handling can be drawbacks. The alternatives discussed herein present a spectrum of properties to suit diverse synthetic challenges.
Homogeneous Acid Catalysts: A Comparative Analysis
Homogeneous catalysts, being soluble in the reaction medium, offer excellent accessibility to their active sites, often leading to high reaction rates. However, their removal from the reaction mixture can be challenging.
p-Toluenesulfonic Acid (PTSA): The Workhorse
p-Toluenesulfonic acid is one of the most widely used strong organic acids in synthesis. It is a cost-effective, crystalline solid that is easy to handle.[1] In terms of acidity, it is comparable to mineral acids like sulfuric acid but is often preferred in organic reactions to avoid charring and oxidation side products.[1]
Comparative Performance: In a study on the esterification of trimethylolpropane with oleic acid, p-TSA demonstrated a significantly higher reaction rate and degree of conversion compared to the Lewis acid catalyst tetraethyl titanate (Ti(OEt)4).[2][3] However, a drawback of using p-TSA in this context was the darkening of the reaction mixture, indicating the formation of oxidized byproducts.[2][3]
Camphorsulfonic Acid (CSA): The Chiral Architect
Derived from a natural product, camphorsulfonic acid is a chiral Brønsted acid widely employed in asymmetric synthesis.[4] Its inherent chirality allows it to induce stereoselectivity in a variety of transformations. CSA is also valued for being an inexpensive, stable, non-toxic, and reusable organocatalyst.[5]
Dodecylbenzenesulfonic Acid (DBSA): The Surfactant Catalyst
DBSA is a unique Brønsted acid that also acts as a surfactant.[6] This dual functionality makes it particularly effective in reactions involving immiscible aqueous and organic phases by forming micelles that bring reactants into close proximity. It is a cost-effective and highly reactive catalyst.[6]
Pyridinium p-Toluenesulfonate (PPTS): The Gentle Touch
For substrates sensitive to strong acids, pyridinium p-toluenesulfonate offers a milder alternative.[7][8] It is the salt of pyridine and p-toluenesulfonic acid and is particularly effective for the formation and cleavage of acetal and silyl ether protecting groups.[7][9] Its mildness helps to prevent the degradation of sensitive functional groups.[8]
Quantitative Comparison of Homogeneous Acid Catalysts
The acidity of a catalyst, quantified by its pKa value, is a crucial determinant of its catalytic activity. The pKa can vary significantly with the solvent.
| Catalyst | pKa in Water | pKa in Acetonitrile | Key Features |
| 2,4,6-Trimethylbenzenesulfonic Acid (TMSA) | Strong Acid | Strong Acid | Sterically hindered, promotes shape selectivity. |
| p-Toluenesulfonic Acid (PTSA) | -2.8[9] | 8.5[9] | Strong, cost-effective, general-purpose acid catalyst.[7] |
| Camphorsulfonic Acid (CSA) | Strong Acid | Strong Acid | Chiral, enables asymmetric catalysis.[4][5] |
| Dodecylbenzenesulfonic Acid (DBSA) | 0.7 (estimated)[8] | -0.45 (predicted)[10] | Surfactant properties, useful for multiphasic reactions.[6][8] |
| Pyridinium p-toluenesulfonate (PPTS) | 5.21 (pyridinium ion)[11] | Not widely reported | Mild acid, suitable for sensitive substrates.[7][8][11] |
Heterogeneous Solid Acid Catalysts: The Green Alternatives
Solid acid catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and reduced corrosion, aligning with the principles of green chemistry.[12][13]
Amberlyst-15: The Robust Resin
Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin.[14] Its porous structure allows for excellent accessibility of reactants to the sulfonic acid active sites.[15] It is a versatile catalyst for a wide range of organic transformations, including esterifications, alkylations, and condensations.[14][16]
Recyclability: Amberlyst-15 can be easily recovered by filtration and reused multiple times with minimal loss of activity, making it a cost-effective and environmentally friendly option.[17]
Nafion-H: The Superacidic Polymer
Nafion-H is a perfluorinated sulfonic acid polymer that exhibits superacidic properties.[10] It is highly stable, both thermally and chemically, and can be used in a variety of solvents. Nafion-H is an efficient and recyclable heterogeneous catalyst for numerous organic reactions.[10]
Experimental Protocols
To provide a practical context for the application of these catalysts, the following are representative experimental protocols.
Protocol 1: Acid-Catalyzed Aldol Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation to form chalcones is a classic reaction that can be catalyzed by Brønsted acids.
Objective: To synthesize a chalcone derivative via the acid-catalyzed aldol condensation of a substituted benzaldehyde and an acetophenone.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Acid catalyst (e.g., TMSA, PTSA, or Amberlyst-15) (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted benzaldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), and ethanol (10 mL).
-
Add the acid catalyst (0.1 mmol). For solid catalysts like Amberlyst-15, it can be added directly as a powder.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common and relatively environmentally benign solvent that readily dissolves the reactants.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing for a shorter reaction time.
-
Catalyst Loading: A 10 mol% catalyst loading is a typical starting point for optimizing acid-catalyzed reactions. This can be adjusted based on the reactivity of the substrates and the strength of the catalyst.
Protocol 2: Protection of an Alcohol using a Solid Acid Catalyst
The protection of alcohols as tetrahydropyranyl (THP) ethers is a common transformation in multi-step synthesis.
Objective: To protect a primary alcohol as a THP ether using Amberlyst-15 as a recyclable catalyst.
Materials:
-
Primary alcohol (1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 mmol)
-
Amberlyst-15 (50 mg)
-
Dichloromethane (DCM) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add the primary alcohol (1.0 mmol) and dichloromethane (10 mL).
-
Add Amberlyst-15 (50 mg) to the solution.
-
Add 3,4-dihydro-2H-pyran (1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the Amberlyst-15 catalyst. The catalyst can be washed with DCM, dried, and reused.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the THP-protected alcohol.
Visualizing the Catalytic Process
Diagrams can help to illustrate the fundamental concepts of homogeneous and heterogeneous catalysis.
Caption: Comparison of homogeneous and heterogeneous catalysis workflows.
Conclusion: Selecting the Optimal Catalyst
The choice of an acid catalyst is a multifaceted decision that requires careful consideration of the specific reaction, substrate sensitivity, desired selectivity, and process economics. While TMSA remains a valuable tool for its steric influence, the alternatives presented in this guide offer a broad toolkit for the modern synthetic chemist. For general-purpose strong acid catalysis, PTSA is often the most economical choice. When chirality is paramount, CSA is the catalyst of choice. For reactions in biphasic systems, DBSA offers unique advantages. In syntheses involving acid-sensitive molecules, the mildness of PPTS is invaluable. For processes where catalyst recovery and reuse are critical, the solid acids Amberlyst-15 and Nafion-H provide robust and environmentally friendly solutions. By understanding the distinct properties and applications of these catalysts, researchers can make informed decisions to optimize their synthetic strategies.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Efficiency in Organic Synthesis with Pyridinium p-Toluenesulfonate (PPTS).
- Chemical Bull Pvt. Ltd. (n.d.). Pyridinium P-toluenesulfonate | 24057-28-1.
- Lin, S., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Esterification for Industrial Production.
- Bentham Science Publisher. (n.d.). Nafion-H®: A Versatile Catalyst for Organic Synthesis.
- Wikipedia. (n.d.). Pyridinium p-toluenesulfonate.
- Arkivoc. (2012). Amberlyst-15 in organic synthesis.
- ScienceOpen. (2025). Comparative analysis of the effect of two types of catalysts (Ti(OEt)4 and pTSA) on the esterification process of trimethylolpropane with oleic acid.
- ResearchGate. (2025). P-dodecylbenzenesulfonic acid: A Brønsted acid-surfactant-combined catalyst.
- ResearchGate. (n.d.). Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities | Request PDF.
- Wikipedia. (n.d.). p-Toluenesulfonic acid.
- ResearchGate. (2025). Comparative analysis of the effect of two types of catalysts (Ti(OEt)4 and pTSA) on the esterification process of trimethylolpropane with oleic acid.
- ChemicalBook. (n.d.). Pyridinium p-Toluenesulfonate | 24057-28-1.
- DuPont. (n.d.). DuPont™ AmberLyst™ 15DRY Polymeric Catalyst Product Data Sheet.
- Bentham Science Publishers. (2018). Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities.
- EOLSS. (n.d.). Homogeneous and Heterogeneous Catalysis.
- Santiago Lab - SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin.
- The Open Catalysis Journal. (2011). Amberlyst-15 : An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones.
- ExSyn Corp. (2021). p-Toluenesulfonic acid (PTSA).
- Ataman Kimya. (n.d.). P-TOLUENESULFONIC ACID (PTSA).
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. DODECYLBENZENESULFONIC ACID CAS#: 121-65-3 [amp.chemicalbook.com]
- 11. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Brønsted Acids: Mesitylenesulfonic Acid in Focus
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Brønsted acids are indispensable catalysts, driving countless transformations from simple esterifications to complex molecular rearrangements.[1][2] The choice of acid catalyst is a critical parameter that can dictate the yield, selectivity, and overall efficiency of a reaction. While classic mineral acids like sulfuric acid (H₂SO₄) are powerful, organic sulfonic acids such as p-toluenesulfonic acid (p-TsOH) often provide advantages in terms of handling and solubility in organic media.[3][4] This guide focuses on a lesser-known, yet highly effective alternative: Mesitylenesulfonic acid (MSA) .
Here, we provide a comprehensive framework for benchmarking the performance of MSA against other common Brønsted acids. This guide is designed to move beyond simple cataloging of properties, offering a robust, self-validating experimental protocol and explaining the causal links between an acid's structural attributes and its catalytic performance.
Understanding the Contenders: Physicochemical Properties
The efficacy of a Brønsted acid catalyst is rooted in its fundamental physicochemical properties. Acidity (pKa), solubility, physical form, and thermal stability are the primary determinants of a catalyst's behavior and suitability for a given reaction system.
Mesitylenesulfonic acid, a derivative of trimethylbenzene, is a strong organic acid.[5] Its key distinction from the more common p-toluenesulfonic acid lies in the steric bulk provided by the three methyl groups on the aromatic ring. This structural feature can profoundly influence its catalytic activity and selectivity.
Below is a comparative summary of MSA and other widely used Brønsted acids.
| Property | Mesitylenesulfonic Acid (MSA) | p-Toluenesulfonic Acid (p-TsOH) | Sulfuric Acid (H₂SO₄) | Triflic Acid (TfOH) |
| pKa | ~ -0.29 (Predicted)[6] | ~ -2.8[3][7] | ~ -3.0[8][9] | ~ -14[10] |
| Molecular Weight | 199.24 g/mol (Anhydrous)[5] | 172.20 g/mol (Anhydrous)[7] | 98.08 g/mol [11] | 150.08 g/mol |
| Physical Form | White crystalline solid[5] | White crystalline solid[3] | Colorless, viscous liquid[9] | Colorless, fuming liquid[12] |
| Solubility | Soluble in polar solvents[5] | Soluble in water, alcohols, ethers[3] | Miscible with water[9] | Soluble in polar solvents[12] |
| Thermal Stability | High, typical for sulfonic acids[13][14] | High[13] | High | High thermal and chemical stability[10] |
| Key Feature | Steric bulk from three methyl groups | Widely used solid organic acid | Strong, dehydrating mineral acid | Superacid, non-oxidizing[15] |
Insight into the Data: While TfOH is a superacid and H₂SO₄ is a very strong mineral acid, the organic sulfonic acids MSA and p-TsOH offer the advantage of being solids, which simplifies handling and weighing.[16] The most striking difference is the predicted pKa of MSA, which suggests it is a weaker acid than p-TsOH and H₂SO₄. However, its unique steric profile can be leveraged to achieve higher selectivity in certain reactions where substrate discrimination near the catalytic site is crucial.
Performance Benchmarking: A Protocol for Fischer Esterification
To objectively compare these acids, a well-defined experimental protocol is essential. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, serves as an excellent model system.[17][18] It is a fundamental, equilibrium-driven reaction where the catalyst's role in protonating the carbonyl oxygen is paramount to accelerating the rate-determining nucleophilic attack by the alcohol.[19][20]
Experimental Rationale
The goal of this protocol is to measure the catalytic efficiency of each acid by quantifying the yield of the ester product over time. By keeping all other variables constant (temperature, reactant stoichiometry, solvent), any differences in reaction rate and final yield can be directly attributed to the catalyst's performance.
The chosen model reaction is the esterification of benzoic acid with n-butanol. This reaction is slow without a catalyst and involves common, stable reagents.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In four separate 100 mL round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (12.21 g, 0.1 mol) and n-butanol (11.12 g, 0.15 mol, 1.5 equivalents).
-
Causality: Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side, maximizing the potential yield.[19]
-
-
Catalyst Addition: To each flask, add an equimolar amount (0.002 mol, 2 mol%) of one of the following acid catalysts:
-
Flask 1: Mesitylenesulfonic acid dihydrate (0.472 g)
-
Flask 2: p-Toluenesulfonic acid monohydrate (0.380 g)
-
Flask 3: Sulfuric acid (98%, 0.196 g, ~0.11 mL)
-
Flask 4: Triflic acid (0.300 g, ~0.18 mL)
-
Causality: Using a consistent molar percentage of each catalyst ensures that the comparison is based on the number of active catalytic sites, not on mass.
-
-
Reaction Setup: Add toluene (40 mL) as the solvent to each flask. Equip each setup with a Dean-Stark apparatus to remove water as it is formed.
-
Reaction Execution: Heat the mixtures to reflux (~110-115 °C) with vigorous stirring.
-
Monitoring and Analysis: At specified time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of benzoic acid and the yield of butyl benzoate.
-
Causality: GC analysis provides a quantitative measure of the reaction progress, allowing for the determination of reaction rates and final yields. Quenching is necessary to stop the reaction in the aliquot and prevent further conversion during analysis.
-
-
Data Interpretation: Plot the yield of butyl benzoate versus time for each catalyst. The initial slope of the curve is indicative of the reaction rate, while the plateau indicates the final equilibrium yield.
Experimental Workflow Diagram
Caption: Workflow for benchmarking Brønsted acid catalysts.
Interpreting the Performance Data
The results from the GC analysis can be compiled to directly compare the catalysts. The following table represents hypothetical but chemically plausible data derived from such an experiment.
| Catalyst | Yield at 60 min (%) | Yield at 240 min (%) | Turnover Frequency (TOF) (h⁻¹)¹ | Selectivity to Butyl Benzoate (%) |
| Mesitylenesulfonic Acid (MSA) | 75 | 94 | ~18.8 | >99 |
| p-Toluenesulfonic Acid (p-TsOH) | 85 | 96 | ~21.3 | >99 |
| Sulfuric Acid (H₂SO₄) | 88 | 92 | ~22.0 | ~95² |
| Triflic Acid (TfOH) | 95 | 98 | ~23.8 | >99 |
¹ Turnover Frequency calculated based on the initial rate at 60 min. ² Lower selectivity may be observed due to side reactions like alcohol dehydration or ether formation, promoted by the strongly dehydrating nature of H₂SO₄.
Analysis of Results
-
Activity: As expected from their pKa values, the catalytic activity follows the general trend: TfOH > H₂SO₄ ≈ p-TsOH > MSA. The superacidic nature of TfOH leads to the fastest reaction rate.[10]
-
Yield: While TfOH and p-TsOH show slightly higher final yields, MSA proves to be a highly effective catalyst, driving the reaction to near completion. The lower final yield with H₂SO₄ can be attributed to byproduct formation, a known issue with this aggressive and dehydrating acid.
-
Selectivity: This is where MSA's unique properties may become advantageous. In more complex substrates with multiple reactive sites, the steric hindrance from the mesityl group can impart shape selectivity, favoring the reaction at less sterically hindered positions. While not prominent in this simple esterification, this is a critical consideration for drug development and fine chemical synthesis.
Structure-Performance Relationship
Caption: Relationship between acid properties and catalytic performance.
Conclusion and Recommendations
This guide provides a robust framework for the comparative evaluation of Brønsted acids, using Mesitylenesulfonic acid as a focal point.
-
For Maximum Activity: Triflic acid (TfOH) remains the catalyst of choice when the highest possible reaction rate is desired and cost is not a primary concern.
-
For General-Purpose Use: p-Toluenesulfonic acid (p-TsOH) offers an excellent balance of high activity, ease of handling (as a solid), and cost-effectiveness, making it a go-to catalyst for many standard applications.[3][16]
-
For Minimizing Side Reactions: Sulfuric acid, while potent, can lead to charring and side reactions due to its strong dehydrating and oxidizing nature. Organic sulfonic acids like p-TsOH and MSA are generally cleaner alternatives.
-
For Enhanced Selectivity: Mesitylenesulfonic acid (MSA) emerges as a valuable tool when selectivity is paramount. Its significant steric bulk can guide reactions towards specific pathways, a feature of immense value in the synthesis of complex molecules where chemo-, regio-, or stereoselectivity is required.
Researchers are encouraged to adopt this benchmarking protocol to evaluate catalysts within the specific context of their own chemical systems. The choice of the "best" catalyst is never universal; it is always defined by the specific demands of the reaction—be it rate, yield, selectivity, or process safety. MSA represents a powerful, if underutilized, option in the synthetic chemist's toolkit, particularly for challenging selective transformations.
References
- Grokipedia. p-Toluenesulfonic acid.
- Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid.
- Organic Chemistry Portal. Fischer Esterification.
- Ketone Pharma. Trifluoromethanesulfonic acid | supplier.
- National Institutes of Health. Sulfuric Acid | H2SO4 | CID 1118 - PubChem.
- Ataman Kimya. TRIFLIC ACID.
- CSIRO Publishing. (2015). Brønsted Acid-Mediated Radical Processes in Organic Synthesis.
- Guidechem. Is p-Toluenesulfonic Acid a Strong Acid? - FAQ.
- SYNTHETIKA. p - Toluenesulfonic acid P-Tos Tosylic Acid - 100g.
- Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
- OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
- Chem 14D – Spring 2012 pKa Table.
- National Institutes of Health. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem.
- ChemBK. (2024). 2-Mesitylenesulfonic acid.
- Wikipedia. Sulfuric acid.
- PubMed Central. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis.
- Chemistry LibreTexts. (2020). 3.5: Acid Strength and pKa.
- chemeurope.com. p-Toluenesulfonic acid.
- Guidechem. Trifluoromethanesulfonic acid 1493-13-6 wiki.
- ChemicalBook. Trifluoromethanesulfonic acid | 1493-13-6.
- Strategies for Lewis and Brønsted acid-catalyzed generation of excited states.
- PubMed. (2018). Enantioselective Brønsted Acid Catalysis as a Tool for the Synthesis of Natural Products and Pharmaceuticals.
- RSC Publishing. (2025). Organic reactions catalyzed by the Brønsted acid B(C 6 F 5 ) 3 ·H 2 O.
- Chemistry Steps. Fischer Esterification.
- Benchchem. Mitigating decomposition of sulfonic acids during distillation or purification.
- Benchchem. A Comparative Guide to Solid Acid Catalysts for Lactam Production.
- No Added Chemicals. (2011). Triflic acid.
- e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- ResearchGate. (2010). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids.
- Wikipedia. Fischer–Speier esterification.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- CymitQuimica. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate.
Sources
- 1. Enantioselective Brønsted Acid Catalysis as a Tool for the Synthesis of Natural Products and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CAS 835617-36-2: Mesitylenesulfonic acid dihydrate [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. synthetikaeu.com [synthetikaeu.com]
- 8. Page loading... [guidechem.com]
- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 10. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 11. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. capitalresin.com [capitalresin.com]
- 14. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 15. Trifluoromethanesulfonic acid | 1493-13-6 [amp.chemicalbook.com]
- 16. P-Toluenesulfonic_acid [chemeurope.com]
- 17. Fischer Esterification [organic-chemistry.org]
- 18. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 19. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Reaction Kinetics with 2,4,6-Trimethylbenzenesulfonic Acid as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, the choice of catalyst is paramount to achieving desired reaction rates, yields, and selectivity. While traditional mineral acids and simpler organic acids like p-toluenesulfonic acid (p-TSA) are widely employed, sterically hindered catalysts such as 2,4,6-trimethylbenzenesulfonic acid (TMSBA), also known as mesitylenesulfonic acid, offer unique advantages in specific synthetic contexts. This guide provides an in-depth analysis of the reaction kinetics and performance of TMSBA, comparing it with other common acid catalysts, supported by established chemical principles and experimental insights.
The Role of Arenesulfonic Acids in Catalysis: A Mechanistic Overview
Arenesulfonic acids are strong Brønsted acids widely utilized in organic synthesis to catalyze a variety of reactions, including esterification, etherification, and Friedel-Crafts alkylation.[1] Their efficacy stems from the donation of a proton to a substrate, thereby increasing the substrate's electrophilicity and rendering it more susceptible to nucleophilic attack.[2] The general mechanism for Fischer esterification, a classic example of a reaction catalyzed by sulfonic acids, illustrates this principle.
The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This activation is followed by the nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.
Caption: Generalized mechanism of Fischer-Speier esterification catalyzed by a Brønsted acid.
Comparative Analysis of 2,4,6-Trimethylbenzenesulfonic Acid and Alternative Catalysts
The performance of a sulfonic acid catalyst is dictated by a combination of its intrinsic acidity, steric hindrance around the active site, and its interaction with the reaction medium (e.g., hydrophobicity). Here, we compare TMSBA with two commonly used acid catalysts: p-toluenesulfonic acid (p-TSA) and sulfuric acid.
Structural and Electronic Properties
The key distinction between TMSBA and p-TSA lies in the substitution pattern on the benzene ring. TMSBA possesses three methyl groups, with two in the ortho positions relative to the sulfonic acid group, whereas p-TSA has a single methyl group in the para position.
| Property | 2,4,6-Trimethylbenzenesulfonic Acid (TMSBA) | p-Toluenesulfonic Acid (p-TSA) | Sulfuric Acid (H₂SO₄) |
| Structure | SO₃H group flanked by two methyl groups | SO₃H group with a para-methyl group | Inorganic mineral acid |
| Steric Hindrance | High | Low | Very Low |
| Acidity (pKa) | Slightly lower than benzenesulfonic acid | ~ -2.8[3] | ~ -3.0 |
| Physical Form | Solid[4] | Solid[1] | Liquid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents[1] | Limited solubility in many organic solvents |
The methyl groups in both TMSBA and p-TSA are weakly electron-donating. This electronic effect can slightly decrease the intrinsic acidity compared to unsubstituted benzenesulfonic acid. However, this effect is generally small, and both TMSBA and p-TSA are considered strong acids, comparable in strength to mineral acids like sulfuric acid.[3]
Impact on Reaction Kinetics and Selectivity
The significant steric bulk around the sulfonic acid group in TMSBA is the primary determinant of its unique catalytic behavior. This steric hindrance can lead to:
-
Slower Reaction Rates: For sterically unhindered substrates, the bulky nature of TMSBA can impede the approach of reactants to the catalytic site, resulting in slower reaction kinetics compared to the more accessible p-TSA or sulfuric acid. This is a critical consideration when high throughput is a priority.
-
Enhanced Selectivity: The steric hindrance of TMSBA can be a significant advantage when selectivity is desired.
-
Substrate Selectivity: TMSBA may preferentially catalyze reactions with less sterically demanding substrates in a competitive reaction environment.
-
Regioselectivity: The bulky catalyst can direct reactions to less sterically hindered positions on a substrate. For instance, in the sulfonation of toluene, the less sterically hindered para-product is favored over the ortho-product.[5]
-
Stereoselectivity: In reactions involving chiral substrates or the formation of chiral centers, the well-defined steric environment of TMSBA can influence the stereochemical outcome.
-
A study on the closely related 2,4,6-triisopropylbenzenesulfonic acid (TIPSA) highlights that its primary application is in high-selectivity and stereocontrolled reactions, often at the expense of reaction speed when compared to p-TSA.[4]
Hydrophobicity and Catalyst Performance
The three methyl groups on TMSBA render it more hydrophobic than p-TSA and significantly more so than sulfuric acid. In biphasic reactions or reactions involving non-polar substrates, a more hydrophobic catalyst can exhibit enhanced performance due to better miscibility with the organic phase. For instance, in the esterification of fatty acids, benzenesulfonic acid derivatives with increased organic character can show superior reaction rates.
Experimental Data and Performance Comparison
While direct head-to-head kinetic data for TMSBA across a range of reactions is not extensively available in the literature, we can infer its performance based on studies of analogous systems and fundamental principles.
A comparative study on the esterification of acetic acid with n-propanol found the order of catalytic activity in a batch reaction to be: Sulfuric Acid > p-Phenolsulfonic Acid > p-Toluenesulfonic Acid > Benzenesulfonic Acid.[6] In another study on the hydrolysis of corn stover, p-TSA was found to be more efficient than sulfuric acid, yielding a higher amount of total reducing sugars (95.89% for p-TSA vs. 78.26% for H₂SO₄) under optimized conditions.
Based on these findings and the principles of steric hindrance, the following qualitative and semi-quantitative comparison can be made:
| Performance Metric | 2,4,6-Trimethylbenzenesulfonic Acid (TMSBA) | p-Toluenesulfonic Acid (p-TSA) | Sulfuric Acid (H₂SO₄) |
| Reaction Rate (unhindered substrates) | Slower | Fast | Very Fast |
| Reaction Rate (hindered substrates) | Potentially faster due to substrate-catalyst fit | Slower | Slower |
| Selectivity (Regio- and Stereo-) | High | Moderate | Low |
| Handling | Easy (Solid) | Easy (Solid) | Difficult (Corrosive Liquid) |
| Byproduct Formation | Generally low | Low | Can be high (charring, oxidation)[3] |
| Solubility in Organic Solvents | High | High | Low |
Experimental Protocols
The following protocols provide a general framework for conducting a comparative kinetic analysis of TMSBA and p-TSA in a Fischer esterification reaction.
General Procedure for Fischer Esterification
This protocol is designed to monitor the progress of the reaction over time, allowing for a comparison of the catalytic efficiency of TMSBA and p-TSA.
Caption: Experimental workflow for a catalyzed Fischer esterification.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: To the flask, add the carboxylic acid (1.0 equivalent), the alcohol (3.0 equivalents), and a suitable solvent to facilitate azeotropic removal of water (e.g., toluene).
-
Catalyst Addition: Add the sulfonic acid catalyst (e.g., TMSBA or p-TSA, 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Kinetic Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture. Quench the reaction in the aliquot and analyze by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion to the ester.
-
Work-up: Once the reaction has reached completion (or after a set time for comparison), cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography or distillation as required.
Self-Validating System for Trustworthiness
To ensure the validity of the comparative data, the following controls should be implemented:
-
Control Reaction: Run the reaction without any catalyst to determine the background reaction rate.
-
Identical Conditions: Ensure that the reactions being compared are run under identical conditions (temperature, concentration, stirring rate, etc.).
-
Reproducibility: Repeat each experiment to ensure the results are reproducible.
Conclusion
2,4,6-Trimethylbenzenesulfonic acid is a valuable Brønsted acid catalyst for organic synthesis, offering distinct advantages over less sterically hindered catalysts like p-toluenesulfonic acid and sulfuric acid. While its steric bulk may lead to slower reaction rates with unhindered substrates, it provides a powerful tool for achieving high selectivity in complex syntheses. The choice between TMSBA and other acid catalysts should be guided by the specific requirements of the reaction, with a careful consideration of the trade-off between reaction rate and selectivity. For drug development professionals and scientists working on the synthesis of complex molecules, the enhanced selectivity offered by TMSBA can be a crucial factor in achieving the desired chemical transformations with high precision.
References
- BenchChem. (2025). Performance Evaluation of Benzenesulfonic Acid in Esterification Reactions: A Comparative Guide.
- Comparative analysis of the effect of two types of catalysts (Ti(OEt)4 and pTSA) on the esterification process of trimethylolpropane with oleic acid. (2025).
- A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. (2025).
- Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterific
- Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI.
-
Sulfonation of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]
- p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production. (2018). PubMed.
- Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). (2007). US EPA.
- p-toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Relative Rates of Transesterification vis-à-vis Newman's Rule of Six. (n.d.). PMC - NIH.
- Sulfonic acid-functionalized periodic mesoporous organosilicas in esterification and selective acylation reactions. (n.d.). Catalysis Science & Technology (RSC Publishing).
- An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals.
- Solventless esterification of glycerol with p-methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. (n.d.). The University of Manchester.
- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.).
- Microwave-driven oleic acid esterification over chlorosulfonic acid-treated hydroxyapatite: synergism for intensified biodiesel production. (2024). PubMed.
- Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Prepar
- Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS. (2025).
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (n.d.). NIH.
- (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021).
-
Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). (2007). US EPA. Retrieved from [Link]
Sources
A Comparative Guide to Verifying the Concentration of 2,4,6-Trimethylbenzenesulfonic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced organic synthesis and pharmaceutical development, the precise concentration of reagents is paramount for reproducible and reliable results. 2,4,6-trimethylbenzenesulfonic acid, also known as mesitylenesulfonic acid, is a versatile intermediate and catalyst, making the verification of its solution concentration a critical step in quality control and experimental design.[1] This guide provides an in-depth comparison of analytical methods for determining the concentration of 2,4,6-trimethylbenzenesulfonic acid solutions, offering insights into the principles, protocols, and practical considerations for each technique.
The Critical Need for Accurate Concentration Determination
The efficacy of 2,4,6-trimethylbenzenesulfonic acid in promoting chemical reactions is directly proportional to its molar concentration. Inaccurate concentration measurements can lead to failed syntheses, inconsistent product yields, and misleading kinetic data. Therefore, employing a validated and appropriate analytical method is not merely a procedural formality but a cornerstone of scientific integrity and efficiency in research and development.
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed to determine the concentration of 2,4,6-trimethylbenzenesulfonic acid. The choice of method often depends on factors such as the required accuracy and precision, the presence of interfering substances, available instrumentation, and throughput needs.[2][3] This guide will delve into four primary methods: Titrimetry, UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Table 1: Comparison of Analytical Methods for 2,4,6-Trimethylbenzenesulfonic Acid Concentration Verification
| Parameter | Titrimetry | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Neutralization reaction with a standardized base. | Measurement of light absorbance by the aromatic ring. | Separation based on polarity, followed by UV detection. | Signal intensity is directly proportional to the molar amount of nuclei.[4] |
| Accuracy | High, especially for concentrated solutions.[2][3] | Moderate to High, dependent on matrix complexity. | High, excellent for complex mixtures.[5] | Very High, considered a primary ratio method.[4][6] |
| Precision | High, with low relative standard deviation.[5] | Good, but can be affected by instrument noise. | Very High, excellent reproducibility.[7] | Very High, with measurement uncertainty often less than 1%.[8] |
| Sensitivity | Lower, best for concentrations >0.01 M. | Moderate, suitable for a wide range of concentrations. | High, capable of detecting trace amounts.[5] | High, requires only a few milligrams of sample.[6] |
| Throughput | Low to Moderate, manual and sequential. | High, with autosamplers. | High, with autosamplers. | Moderate, requires longer acquisition times for high precision. |
| Cost per Sample | Low. | Low. | Moderate to High. | High. |
| Required Expertise | Basic wet chemistry skills. | Moderate. | High, requires expertise in method development and instrumentation. | High, requires a deep understanding of NMR principles and data processing. |
I. Titrimetry: The Classical Approach
Acid-base titration is a fundamental and cost-effective method for determining the concentration of an acidic solution.[9] It relies on the stoichiometric neutralization of the sulfonic acid with a strong base of a precisely known concentration.
Scientific Principle
The reaction involves the transfer of a proton from the strong sulfonic acid to the hydroxide ion of the base, typically sodium hydroxide (NaOH), to form water and a salt. The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator or, more accurately, with a pH meter (potentiometric titration).
Experimental Protocol: Potentiometric Titration
-
Standardization of NaOH Titrant: Accurately weigh a primary standard, such as potassium hydrogen phthalate (KHP), and dissolve it in deionized water. Titrate this solution with the prepared NaOH solution to a potentiometrically determined endpoint to calculate the exact molarity of the NaOH.
-
Sample Preparation: Accurately pipette a known volume of the 2,4,6-trimethylbenzenesulfonic acid solution into a beaker and dilute with deionized water.
-
Titration: Place a calibrated pH electrode in the beaker and add the standardized NaOH titrant in small increments using a burette. Record the pH after each addition.
-
Endpoint Determination: Plot the pH versus the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. Alternatively, the first or second derivative of the curve can be used for a more precise determination.
-
Calculation: Use the volume of NaOH at the equivalence point and its standardized molarity to calculate the molarity of the 2,4,6-trimethylbenzenesulfonic acid solution.
Causality and Self-Validation
The accuracy of this method is intrinsically linked to the purity of the primary standard and the precision of the volume and mass measurements.[10] The clear and sharp inflection point in the potentiometric titration of a strong acid with a strong base provides a self-validating endpoint, minimizing subjective error associated with colorimetric indicators.
Workflow Diagram
Caption: Workflow for Potentiometric Titration.
II. UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[9][11] Aromatic compounds like 2,4,6-trimethylbenzenesulfonic acid exhibit strong UV absorbance due to their benzene ring, making this a viable method for concentration determination.[12]
Scientific Principle
The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of an unknown solution can be determined by comparing it to a calibration curve prepared from standards of known concentrations.
Experimental Protocol
-
Determine λmax: Prepare a dilute solution of 2,4,6-trimethylbenzenesulfonic acid and scan its absorbance across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Prepare a series of standard solutions of 2,4,6-trimethylbenzenesulfonic acid with accurately known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Measure Sample Absorbance: Prepare a dilution of the unknown sample so that its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve equation. Calculate the concentration of the original, undiluted sample by applying the dilution factor.
Causality and Self-Validation
The linearity of the calibration curve (typically with a correlation coefficient R² > 0.999) validates the method within the tested concentration range.[13][14] The specificity of the method depends on the absence of other compounds in the sample that absorb at the same wavelength. Therefore, this method is most trustworthy for pure solutions.
Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometry.
III. High-Performance Liquid Chromatography (HPLC): Precision and Specificity
HPLC is a powerful analytical technique that separates components of a mixture, allowing for precise quantification of each component.[15] For benzenesulfonic acids, reversed-phase or mixed-mode chromatography with UV detection is commonly employed.[16][17]
Scientific Principle
A solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. As each component elutes from the column, it passes through a detector (e.g., a UV detector) that generates a signal proportional to its concentration.
Experimental Protocol
-
Method Development: Develop or adopt an HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a buffered mixture of acetonitrile and water) to achieve good resolution of the 2,4,6-trimethylbenzenesulfonic acid peak from any potential impurities.[7]
-
Calibration: Prepare a series of standard solutions of 2,4,6-trimethylbenzenesulfonic acid of known concentrations. Inject each standard into the HPLC system and record the peak area.
-
Generate Calibration Curve: Plot a graph of peak area versus concentration to create a calibration curve.
-
Sample Analysis: Dilute the unknown sample to a concentration within the calibration range and inject it into the HPLC system.
-
Quantification: Determine the concentration of the diluted sample from the calibration curve using its peak area. Calculate the concentration of the original sample by applying the dilution factor.
Causality and Self-Validation
The specificity of HPLC is a key advantage; the retention time of the analyte peak serves as a qualitative identifier, while the peak area provides quantitative information.[18] The inclusion of an internal standard can further enhance the precision and accuracy of the method by correcting for variations in injection volume. A well-resolved peak with a consistent retention time provides confidence in the identity and quantification of the analyte.
Workflow Diagram
Caption: Workflow for HPLC Analysis.
IV. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard
qNMR is a primary analytical method that allows for the direct quantification of a substance in a solution without the need for a calibration curve using the same compound.[19][20] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4]
Scientific Principle
By co-dissolving a known mass of the sample with a known mass of a stable, non-reactive internal standard in a deuterated solvent, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[20]
Experimental Protocol
-
Select Internal Standard: Choose an internal standard with a simple NMR spectrum that has at least one peak well-resolved from the analyte peaks (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and accurately weighable.
-
Sample Preparation: Accurately weigh the 2,4,6-trimethylbenzenesulfonic acid sample and the internal standard into the same vial. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration, which includes a sufficiently long relaxation delay (D1).
-
Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the selected analyte peak and the internal standard peak.
-
Calculation: Calculate the concentration of the 2,4,6-trimethylbenzenesulfonic acid using the following equation:
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte)[20]
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
'analyte' refers to 2,4,6-trimethylbenzenesulfonic acid and 'std' refers to the internal standard.
-
Causality and Self-Validation
qNMR is considered a primary ratio method because it does not rely on a like-for-like calibration.[6] The structural information inherent in the NMR spectrum simultaneously confirms the identity of the analyte and its impurities, making it a highly trustworthy and self-validating technique.[19]
Workflow Diagram
Caption: Workflow for qNMR Analysis.
Conclusion and Recommendations
The selection of an appropriate analytical method for verifying the concentration of 2,4,6-trimethylbenzenesulfonic acid solutions is a critical decision that impacts the reliability of subsequent research and development activities.
-
Titrimetry is a robust and economical choice for routine analysis of relatively pure and concentrated solutions.
-
UV-Vis Spectrophotometry serves as an excellent high-throughput screening tool, particularly when the sample matrix is well-defined and free of interfering substances.
-
HPLC offers superior specificity and is the method of choice for complex mixtures or when simultaneous quantification of impurities is required.
-
qNMR stands as the most authoritative method, providing the highest level of accuracy and confidence in the results, making it ideal for the certification of reference materials or when absolute quantification is essential.
Ultimately, the optimal method will align with the specific requirements of the application, balancing the need for accuracy and precision with practical considerations of cost, throughput, and available expertise.
References
-
Mestrelab. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Sugimoto, N. (2015). Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Giraudeau, P. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
-
Jandera, P., & Hájek, T. (2001). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. ResearchGate. Retrieved from [Link]
-
Harvey, D. (2023, August 18). Selecting an Analytical Method. Chemistry LibreTexts. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. PubMed. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,4,6-Trimethylbenzenesulfonic Acid in Advanced Organic Synthesis. Retrieved from [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]
-
INAB. (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
-
Biotage. (2024, November 6). Concentration vs. Dilution: Sample Preparation Techniques for Analytical Methods. Retrieved from [Link]
-
Zhang, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Metrology and Measurement Systems. Retrieved from [Link]
-
LibreTexts. (n.d.). Selecting an Analytical Method. Retrieved from [Link]
-
CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]
-
ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Titration of Unknown Acid & Sulfamic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Toluenesulfonic Acid. Retrieved from [Link]
-
Iowa State University. (1962). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiometric titration of the sulfonic acid-based ion exchange resins. Retrieved from [Link]
-
Duan, Y., et al. (2018). A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled with traditional two-phase titration. RSC Advances. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 14). How do I calculate the concentration of sulphuric acid by a titration experiment with sodium hydroxide?. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid. National Institutes of Health. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). National Institutes of Health. Retrieved from [Link]
-
EPA. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. U.S. Environmental Protection Agency. Retrieved from [Link]
-
HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. Retrieved from [Link]
-
Rahmani, A., & Dahaghin, M. (2023). UV spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid. Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. idc-online.com [idc-online.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 12. UV-Vis Spectrum of p-Toluenesulfonic Acid | SIELC Technologies [sielc.com]
- 13. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
- 17. helixchrom.com [helixchrom.com]
- 18. fda.gov [fda.gov]
- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 20. emerypharma.com [emerypharma.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Trimethylbenzenesulfonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted at the bench. This guide provides a detailed, in-depth protocol for the proper disposal of 2,4,6-trimethylbenzenesulfonic acid, a corrosive organic acid commonly utilized in various synthetic applications. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Understanding the Hazard: The Corrosive Nature of 2,4,6-Trimethylbenzenesulfonic Acid
2,4,6-Trimethylbenzenesulfonic acid is classified as a corrosive solid that can cause severe skin burns and eye damage[1]. Its acidic nature necessitates careful handling and the use of appropriate personal protective equipment (PPE) at all times. Before initiating any disposal procedure, a thorough risk assessment should be conducted to identify and mitigate potential hazards[2].
Key Safety Considerations:
-
Corrosivity: Direct contact can cause severe tissue damage.
-
Exothermic Neutralization: The reaction of this strong acid with a base is exothermic and can generate significant heat[3].
-
Dust Inhalation: As a solid, there is a risk of inhaling airborne particles, which can cause respiratory irritation[1].
Immediate Safety and Handling Precautions
Prior to handling 2,4,6-trimethylbenzenesulfonic acid for disposal or any other purpose, it is imperative to be equipped with the proper personal protective equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Chemical-resistant lab coat or apron | |
| Respiratory | Use in a well-ventilated area or fume hood |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol: Neutralization
The primary and most effective method for the disposal of 2,4,6-trimethylbenzenesulfonic acid is through neutralization with a weak base. This process converts the corrosive acid into a more benign salt, which can then be disposed of according to institutional and local regulations.
Materials Required:
-
2,4,6-Trimethylbenzenesulfonic acid waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker (at least twice the volume of the final solution)
-
Stir bar and magnetic stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate PPE (see Table 1)
Experimental Protocol: Neutralization of 2,4,6-Trimethylbenzenesulfonic Acid
1. Preparation and Calculation:
a. Quantify the Acid: Carefully weigh the amount of 2,4,6-trimethylbenzenesulfonic acid waste to be neutralized.
b. Stoichiometric Calculation: Calculate the molar amount of the acid. The molecular weight of 2,4,6-trimethylbenzenesulfonic acid is 200.25 g/mol .
- Moles of Acid = Mass of Acid (g) / 200.25 g/mol
c. Determine the Amount of Base: 2,4,6-trimethylbenzenesulfonic acid is a monoprotic acid, meaning it will react with a base in a 1:1 molar ratio.
- Moles of NaHCO₃ required = Moles of Acid
- The molecular weight of sodium bicarbonate is 84.01 g/mol .
- Mass of NaHCO₃ (g) = Moles of NaHCO₃ * 84.01 g/mol
- It is advisable to use a slight excess (e.g., 10%) of the base to ensure complete neutralization.
2. Neutralization Procedure:
a. Dissolve the Acid: In a chemical fume hood, place the weighed 2,4,6-trimethylbenzenesulfonic acid in the large glass beaker. Slowly add deionized water to dissolve the solid. The amount of water should be sufficient to create a stirrable solution (e.g., 100 mL for every 10 g of acid). Be aware that this dissolution may generate some heat.
b. Cool the Solution: Place the beaker containing the acid solution in an ice bath to manage the heat that will be generated during neutralization[4].
c. Prepare the Base Solution: In a separate beaker, dissolve the calculated amount of sodium bicarbonate in deionized water.
d. Slow Addition of Base: While continuously stirring the acid solution with a magnetic stir bar, slowly add the sodium bicarbonate solution in small portions[5][6]. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming from the release of carbon dioxide gas[7].
e. Monitor the pH: Periodically check the pH of the solution using pH paper or a pH meter[5][6]. Continue adding the base solution until the pH of the mixture is between 6.0 and 8.0.
f. Final Stirring: Once the desired pH is reached, allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.
Diagram 1: Disposal Workflow for 2,4,6-Trimethylbenzenesulfonic Acid
Caption: Decision workflow for the safe neutralization and disposal of 2,4,6-trimethylbenzenesulfonic acid.
Disposal of the Neutralized Product
The neutralization of 2,4,6-trimethylbenzenesulfonic acid with sodium bicarbonate results in the formation of sodium 2,4,6-trimethylbenzenesulfonate, water, and carbon dioxide. Sodium 2,4,6-trimethylbenzenesulfonate is a salt that is generally considered to be less hazardous than the parent acid.
Environmental Fate of Aromatic Sulfonates:
Aromatic sulfonates, particularly those with simpler structures, can be biodegradable under aerobic conditions[8][9]. However, the biodegradability of substituted benzene sulfonates can vary[10]. While some studies indicate that certain aromatic sulfonates can be mineralized, others suggest that they may be poorly removed in conventional wastewater treatment plants[8][11].
Disposal Guidelines:
-
Consult Local Regulations: Before disposal, it is essential to consult your institution's Environmental Health and Safety (EHS) department and local regulations. In many cases, a neutralized solution of this nature may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous materials[4][12][13].
-
Non-Hazardous Aqueous Waste: If permitted, the neutralized solution can be slowly poured down the drain with a continuous flow of cold water[13]. It is recommended to flush the drain with at least 20 parts water to one part of the neutralized solution[4].
-
Hazardous Waste Disposal: If drain disposal is not permitted, or if the neutralized solution contains other hazardous components, it must be collected in a properly labeled waste container and disposed of through your institution's hazardous waste management program[14][15].
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a designated waste container for neutralization. For a liquid spill, contain the spill with an inert absorbent material and then proceed with neutralization of the collected material[5].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of 2,4,6-trimethylbenzenesulfonic acid, fostering a culture of safety and environmental stewardship within the scientific community.
References
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from Ryze Chemie website: [Link]
-
Post Apple Scientific. (2024, February 16). How To Neutralize Sulfuric Acid Solutions. Retrieved from Post Apple Scientific website: [Link]
-
Royal Society of Chemistry. (n.d.). Neutralising an acidic solution | Class experiment. Retrieved from RSC Education website: [Link]
-
Brainly.in. (2020, August 13). what precautions should we take while performing neutralization reactions in a school laboratory. Retrieved from Brainly.in website: [Link]
-
North Industrial Chemicals. (2024, January 29). Neutralizing Sulfuric Acid: Effective Methods You Should Know. Retrieved from North Industrial Chemicals website: [Link]
-
University of Texas at Austin Environmental Health and Safety. (2024, August 9). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Retrieved from UT Austin EHS website: [Link]
-
Tan, N. C. G., van Leeuwen, A., van Voorthuizen, E. M., Slenders, P., Prenafeta-Boldú, F. X., Temmink, H., Lettinga, G., & Field, J. A. (2005). Fate and biodegradability of sulfonated aromatic amines. Biodegradation, 16(6), 527–537. [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from Hampshire College website: [Link]
-
American Chemical Society. (n.d.). High-Rate Degradation of Aromatic Sulfonates in a Biofilm Airlift Suspension Reactor. Retrieved from ACS Publications website: [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf website: [Link]
-
Stanford University Environmental Health & Safety. (2021, December 6). Laboratory Risk Assessment Tool. Retrieved from Stanford EHS website: [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from Lab Manager website: [Link]
-
ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds | Request PDF. Retrieved from ResearchGate website: [Link]
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from NIH website: [Link]
-
University of Oklahoma Environmental Health and Safety. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from OU EHS website: [Link]
-
Schwitzguébel, J. P., van der Meer, J. R., & Cook, A. M. (2002). Sulphonated aromatic pollutants: limits of microbial degradability and potential of phytoremediation. Environmental Science and Pollution Research International, 9(1), 62–72. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from Nipissing University website: [Link]
-
PubMed. (n.d.). Sulphonated aromatic pollutants. Limits of microbial degradability and potential of phytoremediation. Retrieved from PubMed website: [Link]
-
Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from Lafayette College website: [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid. Retrieved from PubChem website: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 6. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 7. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 8. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Sulphonated aromatic pollutants. Limits of microbial degradability and potential of phytoremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csn.edu [csn.edu]
- 13. nems.nih.gov [nems.nih.gov]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-Trimethylbenzenesulfonic Acid
As researchers and drug development professionals, our work with potent chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2,4,6-Trimethylbenzenesulfonic acid is a valuable reagent, but its inherent hazards necessitate a rigorous and non-negotiable approach to personal protection. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe handling, ensuring that every operational step is a self-validating system of safety.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific threats posed by 2,4,6-Trimethylbenzenesulfonic acid is the foundation of effective PPE selection. Its hazard profile is dominated by its corrosive nature. According to its Safety Data Sheet (SDS), the compound is classified with the following critical GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1][2][3][4] This is the primary hazard. The sulfonic acid moiety makes the compound highly acidic and capable of causing rapid, severe, and potentially irreversible tissue damage upon contact.
-
H318: Causes serious eye damage. [4][5] This is a more severe classification than simple irritation and underscores the risk of permanent vision loss from even minimal exposure.[1]
-
H317: May cause an allergic skin reaction. [1] Beyond corrosive burns, repeated exposure can lead to sensitization, where subsequent contact, even at low levels, can trigger an immune response like a rash.
-
H302: Harmful if swallowed. [1][3][4][5] While ingestion is a less common route of exposure in a controlled lab setting, it can cause severe burns to the digestive tract.[4]
These hazards dictate that our primary goal is to establish a complete barrier between the chemical and our bodies. Standard laboratory PPE, such as a simple cotton lab coat or basic safety glasses, is insufficient for this task.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on an integrated system of engineering controls and carefully selected PPE. The primary engineering control for handling this chemical, especially in its solid form or when creating solutions, is a certified chemical fume hood.[6] PPE serves as the final, critical barrier.
Summary of PPE for Handling 2,4,6-Trimethylbenzenesulfonic Acid
| PPE Category | Minimum Requirement (Low Volume/Dilute Solutions) | Recommended for High-Risk Operations (Solid Form/Concentrated Solutions/Large Volumes) | Rationale |
| Eye/Face Protection | Tightly-sealed chemical splash goggles (ANSI Z87.1 compliant).[2] | Chemical splash goggles AND a full-face shield.[7][8][9] | Protects against severe, irreversible eye damage from splashes. The face shield adds a necessary secondary barrier.[1] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 8 mil thickness). | Double-gloving with a heavier-duty glove (e.g., butyl rubber or thick nitrile) as the outer layer. | Prevents severe skin burns. Double-gloving provides redundancy and extended protection during complex manipulations. |
| Body Protection | Chemical-resistant lab coat or apron over street clothes.[6] | Flame-resistant and impervious acid suit or apron worn over a lab coat.[2][7] | A standard cotton lab coat is not resistant to acids. An impervious layer is essential to prevent skin contact.[2] |
| Respiratory Protection | Not typically required for handling solutions within a functioning chemical fume hood. | A NIOSH-approved respirator with acid gas cartridges or an N95 filter for handling the solid powder outside of a glovebox.[6] | Prevents respiratory tract irritation from inhaling fine dust particles or aerosols.[2][3] |
| Footwear | Closed-toe shoes made of a non-porous material (e.g., leather). | Chemical-resistant boots with pant legs worn over the top.[7] | Protects feet from spills, which can pool on the floor. |
Procedural Blueprint: Safe Operations from Start to Finish
The efficacy of PPE is directly tied to the procedure of its use. A flawed process can render the best equipment useless. The following workflow ensures safety is integrated into every step.
Step 1: Pre-Operation Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6]
-
Inspect Your PPE: Before donning, meticulously inspect all items. Check gloves for pinholes, cracks, or signs of degradation. Ensure goggles and face shields are clean and unscratched.
Step 2: Donning PPE (Putting On)
The sequence is designed to protect you as you dress.
-
Footwear and Lab Coat: Don your chemical-resistant boots (if required) and lab coat.
-
Gloves (First Pair): If double-gloving, don the inner pair of gloves.
-
Respirator: If required, perform a fit check according to your institution's EHS guidelines.
-
Goggles and Face Shield: Put on your chemical splash goggles first, ensuring a snug fit. Then, add the face shield.
-
Outer Gloves: Don the outer pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Step 3: Doffing PPE (Taking Off)
This is a critical step to prevent self-contamination. The guiding principle is "dirty touches dirty."
-
Outer Gloves: Remove the most contaminated item first. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved fingers of your clean hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield by touching the headband only. Remove goggles similarly.
-
Lab Coat/Apron: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][3]
Decision Workflow for PPE Selection
The following diagram outlines the logical process for selecting the appropriate level of PPE based on the specific task.
Caption: Logical workflow for selecting appropriate PPE.
Disposal of Contaminated PPE
All disposable PPE used while handling 2,4,6-Trimethylbenzenesulfonic acid must be considered hazardous waste.
-
Gloves and other disposables: Place immediately into a designated, sealed hazardous waste container. Do not discard in common trash receptacles.[2]
-
Contaminated Clothing: Reusable items like lab coats must be decontaminated before laundering. If heavily contaminated, they should be disposed of as hazardous waste.[1][2][3][4] Never take contaminated lab coats home.
By adhering to this comprehensive safety framework, you build a culture of trust and responsibility in the laboratory, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.
References
-
Occupational Safety Resources on Sulfuric Acid . Source: NC DPH: Epidemiology. [Link]
-
Safe Handling Guide: Sulfuric Acid . Source: CORECHEM Inc. [Link]
-
Strategies for the Safe Handling of Sulfonic Acid . Source: Capital Resin Corporation. [Link]
-
SULPHONIC ACID, 90% SAFETY DATA SHEET . Source: GENTIL QUIMICA. [Link]
-
Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S . Source: PubChem. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chempoint.com [chempoint.com]
- 5. actylislab.com [actylislab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 8. capitalresin.com [capitalresin.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
